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1-(3,4-Dichlorophenyl)-3-isobutylurea Documentation Hub

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  • Product: 1-(3,4-Dichlorophenyl)-3-isobutylurea
  • CAS: 5006-90-6

Core Science & Biosynthesis

Foundational

Unveiling the Pleiotropic Biological Activity of 3,4-Dichlorophenyl Urea Derivatives: Mechanisms, Methodologies, and Therapeutic Horizons

Executive Summary The 3,4-dichlorophenyl urea moiety is a highly privileged pharmacophore that has transcended its historical origins in agricultural chemistry. Originally commercialized as the potent herbicide Diuron (D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dichlorophenyl urea moiety is a highly privileged pharmacophore that has transcended its historical origins in agricultural chemistry. Originally commercialized as the potent herbicide Diuron (DCMU), this scaffold has undergone extensive structural optimization to yield derivatives with profound anticancer, antimicrobial, and enzyme-inhibitory properties. This technical guide provides an in-depth analysis of the mechanistic divergence of these derivatives, outlines rigorously validated experimental protocols for their synthesis and screening, and evaluates their environmental pharmacokinetics.

Mechanistic Divergence: From Photosystem II to Human Kinases

The biological activity of 3,4-dichlorophenyl urea derivatives is dictated by the specific substitutions on the urea nitrogen atoms, which dynamically alter the molecule's lipophilicity, steric bulk, and hydrogen-bonding capabilities.

  • Plant Targets (Herbicidal): The unmodified or lightly substituted derivatives, such as Diuron, act as specific inhibitors of photosynthesis. They competitively bind to the

    
     plastoquinone-binding site of Photosystem II (PSII), effectively disallowing electron flow from PSII to plastoquinone and halting the conversion of light energy into ATP .
    
  • Human Targets (Anticancer): The introduction of bulky, electron-withdrawing groups (e.g., nitroaryl or trifluoromethyl groups) shifts the target profile toward human kinases. Nitroaryl urea derivatives have demonstrated potent antiproliferative effects by inhibiting cyclin-dependent kinases (CDK2/cyclin E) and c-Abl, triggering apoptosis in cancer cell lines like TE6711[1]. Similarly, thiourea analogs exhibit high cytotoxicity against SW620 colon cancer cells 2[2].

  • Microbial Targets (Antimicrobial): Substituting the urea backbone with highly lipophilic moieties, such as an adamantane ring, redirects the molecule's activity toward bacterial membranes. For example, 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea exhibits selective and outstanding inhibition against Acinetobacter baumannii3[3]. Furthermore, conjugating the scaffold with dipeptides yields potent urease enzyme inhibitors4[4].

MOA Core 3,4-Dichlorophenyl Urea Pharmacophore Plant Plant Targets (Herbicidal) Core->Plant Human Human Targets (Anticancer) Core->Human Microbe Microbial Targets (Antimicrobial) Core->Microbe PSII Photosystem II (QB Site Blockade) Plant->PSII Kinase CDK2 / c-Abl Inhibition Human->Kinase Urease Urease Enzyme Inhibition Microbe->Urease

Molecular targets of 3,4-dichlorophenyl urea derivatives across species.

Quantitative Structure-Activity Relationship (QSAR) Profiling

The following table synthesizes the quantitative biological efficacy of distinct 3,4-dichlorophenyl urea modifications across various therapeutic domains.

Compound DesignationStructural ModificationPrimary Target / Cell LineBiological EfficacyApplication
Diuron (DCMU) 1,1-dimethylureaPhotosystem II (PSII)Complete electron flow blockadeHerbicide
Compound 6e Nitroaryl substitutionTE671 (Cancer) / CDK2

= 6.5 µM
Anticancer[1]
Compound 2 Trifluoromethyl thioureaSW620 (Colon Cancer)

= 1.5 – 8.9 µM
Anticancer[2]
Compound 3l Adamantyl substitutionAcinetobacter baumannii94.5% Growth InhibitionAntimicrobial[3]
Dipeptide Conjugates Proline-piperazineUrease EnzymeHigh inhibition (>85% yield)Antibacterial[4]

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: Synthesis of 1-(3,4-Dichlorophenyl)-3-Substituted Ureas

Objective: Synthesize high-purity urea derivatives via electrophilic addition.

  • Reaction Setup: Dissolve 1.0 equivalent of the target primary amine in anhydrous acetonitrile (ACN).

    • Causality: ACN is utilized as a polar aprotic solvent. It stabilizes the transition state of the nucleophilic attack without donating protons. Crucially, the anhydrous environment prevents the highly electrophilic 3,4-dichlorophenyl isocyanate from hydrolyzing into an unwanted symmetric 1,3-bis(3,4-dichlorophenyl)urea byproduct1[1].

  • Reagent Addition: Dropwise add 1.1 equivalents of 3,4-dichlorophenyl isocyanate while stirring at room temperature.

  • Product Isolation: Allow the reaction to proceed until a precipitate forms. Wash the precipitated product thoroughly with cold ACN.

    • Causality: The target urea derivative is generally insoluble in cold ACN, driving the reaction equilibrium forward via Le Chatelier's principle and allowing for simple filtration-based purification.

  • Self-Validating QC: Monitor via TLC (acetone–hexane 4:6). The true orthogonal validation requires FT-IR spectroscopy. The complete disappearance of the strong isocyanate asymmetric stretch at ~2270

    
     and the emergence of the urea carbonyl (C=O) stretch at ~1620 
    
    
    
    provides an internal confirmation of complete conversion 4[4].
Protocol B: High-Throughput Cytotoxicity & Kinase Screening

Objective: Evaluate the antiproliferative activity and mechanism of action of synthesized ureas.

  • Cell Viability Assay: Seed TE671 or SW620 cells in 96-well plates. Treat with increasing concentrations of the urea derivative for 72 hours.

  • Internal Controls (Self-Validation): Utilize 0.1% (v/v) DMSO as a vehicle control to baseline solvent-induced toxicity, and Cisplatin as a positive control to benchmark the derivative's efficacy 1[1].

  • Kinase Profiling: To prove that phenotypic cell death is causally linked to kinase inhibition, perform a recombinant CDK2/cyclin E assay. A reduction in substrate phosphorylation confirms the molecular target.

Workflow Syn Chemical Synthesis (Isocyanate + Amine) Pur Purification & QC (NMR, MS, IR) Syn->Pur InVitro In Vitro Screening (Viability & Kinase) Pur->InVitro Tox Toxicity & PK (Metabolite Profiling) InVitro->Tox

Standardized workflow for the synthesis and evaluation of urea derivatives.

Environmental Pharmacokinetics and Toxicity Monitoring

Understanding the metabolic fate of 3,4-dichlorophenyl ureas is critical for drug development and environmental safety. Diuron, the parent compound, is primarily metabolized via sequential N-demethylation into N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) and 3,4-dichlorophenylurea (DCPU), eventually degrading into 3,4-dichloroaniline (DCA) 5[5].

These metabolites possess distinct biological activities. For instance, the degradation product DCA has been shown to inhibit soil nitrification, specifically blocking the oxidation of


 to 

6[6]. To monitor the environmental accumulation and PSII-inhibitory effects of these derivatives in aquatic ecosystems, researchers utilize a highly sensitive fluorescence toxicity index based on the variable fluorescence yield of Lemna gibba7[7]. This bioassay provides a direct, quantitative dependency between pollutant concentration and the inhibition of photosynthetic electron transport.

References

  • 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON) - Ataman Kimya. atamanchemicals.com.

  • Discovery of nitroaryl urea derivatives with antiproliferative properties. tandfonline.com.1

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. nih.gov. 2

  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. nih.gov. 3

  • INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. core.ac.uk. 4

  • Evaluation of the effects of diuron and its derivatives on Lemna gibba using a fluorescence toxicity index. nih.gov. 7

  • Identification, Synthesis, and Safety Assessment of Forchlorfenuron and Its Metabolites. acs.org.5

  • Effects of some phenylamide herbicides and their degradation products on soil nitrification. cdnsciencepub.com. 6

Sources

Exploratory

An In-Depth Technical Guide to the Identification of Diuron Herbicide Metabolites and Analogs

This guide provides a comprehensive technical overview for researchers, environmental scientists, and analytical chemists on the identification and characterization of metabolites and analogs of the widely used herbicide...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, environmental scientists, and analytical chemists on the identification and characterization of metabolites and analogs of the widely used herbicide, Diuron. We will delve into the metabolic fate of Diuron in various environmental and biological systems, explore the analytical methodologies crucial for their detection, and provide actionable, field-proven insights to guide your experimental design.

Introduction: Diuron - A Persistent Environmental Contaminant

Diuron, with the chemical name N'-(3,4-dichlorophenyl)-N,N-dimethylurea, is a broad-spectrum herbicide belonging to the phenylurea class.[1][2] It functions by inhibiting photosynthesis in target plant species.[3] Due to its chemical stability, moderate water solubility, and strong adsorption to soil particles, Diuron is persistent in soil and water environments, with a half-life that can range from 30 to 365 days.[3][4] This persistence, coupled with its potential for leaching into groundwater and surface waters, raises significant environmental and health concerns.[5][6] The U.S. Environmental Protection Agency (EPA) has classified Diuron as a "known/likely" human carcinogen.[4] Furthermore, some of its degradation products exhibit higher toxicity than the parent compound, making the comprehensive identification of its metabolites a critical area of research.[5][7]

Metabolic Pathways of Diuron: A Journey of Transformation

The biotransformation of Diuron in the environment and within organisms primarily occurs through a series of enzymatic reactions, broadly categorized as Phase I and Phase II metabolism.[8][9] Microbial degradation is the principal mechanism for its dissipation from soil.[3]

Phase I Metabolism: The Initial Breakdown

Phase I reactions involve the modification of the Diuron molecule, primarily through N-demethylation and hydrolysis.

  • N-demethylation: This is a major metabolic pathway where the two methyl groups on the terminal nitrogen atom are sequentially removed.[10][11] This process leads to the formation of two key metabolites:

    • DCPMU (N'-(3,4-dichlorophenyl)-N-methylurea): The monodemethylated product.[12][13]

    • DCPU (3,4-dichlorophenylurea): The didemethylated product.[12][13]

  • Hydrolysis: The amide bond in Diuron or its demethylated metabolites can be cleaved, leading to the formation of:

    • 3,4-DCA (3,4-dichloroaniline): This is a significant and often more toxic metabolite.[5][11]

The relative prevalence of these pathways can vary depending on the specific microorganisms present and environmental conditions.[11] Some bacterial strains can directly hydrolyze Diuron to 3,4-DCA without prior demethylation.[11]

Phase II Metabolism: Conjugation and Sequestration

In plants and some organisms, the Phase I metabolites can undergo further transformation through conjugation with endogenous molecules like sugars.[8][9] This process generally increases the water solubility of the metabolites, facilitating their storage or excretion.

Visualizing the Metabolic Cascade

Diuron_Metabolism Diuron Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea) DCPMU DCPMU (N'-(3,4-dichlorophenyl)-N-methylurea) Diuron->DCPMU N-demethylation DCA 3,4-DCA (3,4-dichloroaniline) Diuron->DCA Hydrolysis DCPU DCPU (3,4-dichlorophenylurea) DCPMU->DCPU N-demethylation DCPMU->DCA Hydrolysis DCPU->DCA Hydrolysis Conjugates Phase II Conjugates DCA->Conjugates Conjugation

Caption: Primary metabolic pathways of Diuron, showcasing the sequential demethylation and hydrolysis reactions.

Analytical Methodologies for Identification and Quantification

The reliable identification and quantification of Diuron and its metabolites in complex environmental and biological matrices require robust analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the method of choice for these non-volatile compounds.[12][14]

Sample Preparation: The Critical First Step

The choice of sample preparation technique is paramount and depends on the matrix being analyzed (e.g., water, soil, biological tissues).

  • Solid-Phase Extraction (SPE): This is a widely used technique for the extraction and pre-concentration of Diuron and its metabolites from water samples.[12][15][16] C18 cartridges are commonly employed for this purpose.[12][15]

  • Solid-Liquid Extraction (SLE): For soil and sediment samples, SLE with organic solvents like methanol is a common approach.[17][18] Accelerated Solvent Extraction (ASE) can also be utilized for more efficient extraction.[17]

A Self-Validating Protocol: The Importance of Spiked Samples To ensure the accuracy and reliability of your extraction method, it is crucial to perform recovery experiments using spiked samples. This involves adding a known amount of Diuron and its metabolite standards to a blank matrix and then subjecting it to the entire extraction and analysis procedure. High recovery rates (typically >80%) validate the efficiency of your sample preparation method.

Chromatographic Separation: Achieving Resolution

Reversed-phase HPLC with a C18 column is the standard for separating Diuron and its metabolites.[15][18] The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with the addition of a small amount of formic acid to improve peak shape.[15][17]

Step-by-Step HPLC Protocol for Diuron and Metabolite Separation

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[18]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is a 45:55 (v/v) ratio of acetonitrile to water.[18]

  • Flow Rate: Typically around 0.8 to 1.0 mL/min.[18]

  • Injection Volume: 10-20 µL.[15]

  • Detection: UV detection at approximately 252-254 nm is a robust and widely available method.[12][18]

Mass Spectrometry: The Gold Standard for Identification

For unambiguous identification and sensitive quantification, coupling HPLC with mass spectrometry (LC-MS) is indispensable.[12][14] Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and sensitivity.[17]

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is highly effective for Diuron and its metabolites.[15][17]

  • Fragmentation Analysis: In MS/MS, the precursor ion (the protonated molecule [M+H]+) is selected and fragmented to produce characteristic product ions. Monitoring these specific transitions (Multiple Reaction Monitoring - MRM) provides a high degree of confidence in the identification and quantification of the analytes.[17]

Table 1: Key Mass Spectrometric Data for Diuron and its Major Metabolites

CompoundChemical FormulaMolecular Weight ( g/mol )Precursor Ion (m/z) [M+H]+Key Product Ions (m/z)
DiuronC9H10Cl2N2O233.09233.072.1, 162.0
DCPMUC8H8Cl2N2O219.07219.0162.0, 187.0
DCPUC7H6Cl2N2O205.04205.0162.0
3,4-DCAC6H5Cl2N162.02162.0126.0, 90.0

Note: The exact m/z values and fragmentation patterns can vary slightly depending on the instrument and experimental conditions. It is crucial to confirm these with authentic standards.

Visualizing the Analytical Workflow

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Instrumentation cluster_Data Data Analysis Water Water Sample SPE Solid-Phase Extraction (C18 Cartridge) Water->SPE Soil Soil Sample SLE Solid-Liquid Extraction (Methanol) Soil->SLE HPLC HPLC Separation (C18 Column) SPE->HPLC SLE->HPLC MS Mass Spectrometry (ESI+, MS/MS) HPLC->MS Identification Metabolite Identification (based on m/z and fragmentation) MS->Identification Quantification Quantification (MRM transitions) MS->Quantification

Caption: A streamlined workflow for the identification and quantification of Diuron metabolites.

Common Diuron Analogs and Their Significance

Several other phenylurea herbicides share structural similarities with Diuron and may be present in environmental samples. It is important to be aware of these analogs as they can potentially interfere with the analysis of Diuron and its metabolites.

Table 2: Common Phenylurea Herbicide Analogs

HerbicideChemical StructureKey Distinguishing Feature
Linuron N'-(3,4-dichlorophenyl)-N-methoxy-N-methylureaPresence of a methoxy group on the terminal nitrogen.
Monuron N'-(4-chlorophenyl)-N,N-dimethylureaSingle chlorine atom on the phenyl ring.
Metobromuron N'-(4-bromophenyl)-N-methoxy-N-methylureaBromine atom instead of chlorine and a methoxy group.

The analytical methods described for Diuron can often be adapted for the simultaneous analysis of these analogs, typically requiring adjustments to the chromatographic gradient and MS/MS parameters.

Conclusion and Future Perspectives

The comprehensive identification of Diuron's metabolites and analogs is a critical task for assessing the environmental impact and potential health risks associated with this widely used herbicide. The methodologies outlined in this guide, centered around robust sample preparation and advanced LC-MS/MS techniques, provide a solid foundation for researchers in this field. As analytical instrumentation continues to improve in sensitivity and resolution, the discovery of novel, low-abundance metabolites will become more feasible. Furthermore, investigating the toxicological profiles of these newly identified transformation products will be essential for a more complete understanding of the environmental fate of Diuron.

References

  • Giacomazzi, S., & Cochet, N. (2004). Environmental impact of diuron transformation: a review. Chemosphere, 56(11), 1021-1032. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2011). Diuron environmental assessment report. [Link]

  • Washington State Department of Transportation. (2017). Diuron Roadside Vegetation Management Herbicide Fact Sheet. [Link]

  • Field, J. A., Reed, R. L., Sawyer, T. E., & Martinez, M. (1997). Diuron and Its Metabolites in Surface Water and Ground Water by Solid Phase Extraction and In-Vial Elution. Journal of Agricultural and Food Chemistry, 45(10), 3897-3902. [Link]

  • Megahed, K. A., Oinonen, P., & Pelkonen, O. (2007). Characterization of diuron N-demethylation by mammalian hepatic microsomes and cDNA-expressed human cytochrome P450 enzymes. Drug Metabolism and Disposition, 35(9), 1676-1683. [Link]

  • Agriculture and Environment Research Unit (AERU). (2026). Diuron (Ref: DPX 14740). University of Hertfordshire. [Link]

  • Hossain, M. A., & Mustari, M. (2018). In-Source and Collision Induced Dissociation of Herbicides: A Mass Spectrometry Study. Kennesaw State University ScholarWorks. [Link]

  • Jablonkai, I., & Hulesch, A. (2010). Metabolic fate of [¹⁴C]diuron and [¹⁴C]linuron in wheat (Triticum aestivum) and radish (Raphanus sativus). Journal of Agricultural and Food Chemistry, 58(22), 11849-11856. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for the determination of linuron, diuron, and relevant metabolites (DCMPU, DCPU) residues in soil. [Link]

  • Kumar, A., Trefault, N., & Rivas, L. A. (2016). Proposed metabolic pathways for diuron. ResearchGate. [Link]

  • Gomez, J., Bruneau, C., Soyer, N., & Brault, A. (1995). Identification of thermal degradation products from diuron and iprodione. Journal of Agricultural and Food Chemistry, 43(7), 1874-1877. [Link]

  • Moreira, J. C., Bracht, A., de Souza, A. C. S., & Peralta, R. M. (2012). Chemical structure of diuron and its main metabolites DCPMU, DCPU, and DCA. ResearchGate. [Link]

  • Sánchez, A., et al. (2024). A Review of Wastewater Pollution by Diuron: From Its Origin to Treatments for Safe Reuse. Water, 16(24), 3328. [Link]

  • Kuate, S. P., et al. (2022). Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. American Journal of Analytical Chemistry, 13(3), 85-111. [Link]

  • Genfarm. (n.d.). Diuron 900WG Herbicide Safety Data Sheet. [Link]

  • Verheij, E. R., et al. (1989). Identification of diuron and four of its metabolites in human postmortem plasma and urine by LC/MS with a moving-belt interface. Journal of Analytical Toxicology, 13(1), 8-12. [Link]

  • Jablonkai, I., & Hulesch, A. (2010). Metabolic Fate of [14C]Diuron and [14C]Linuron in Wheat (Triticum aestivum) and Radish (Raphanus sativus). ResearchGate. [Link]

  • L-J. van der Pauw, C., & J. van der Greef. (1985). HPLC Analysis of Diuron and Metabolites in Blood and Urine. ResearchGate. [Link]

  • Health Canada. (2016). Drinking water screening value for Diuron. [Link]

  • da Costa, T. P., et al. (2020). Strains showing highest diuron degradation rates and metabolites of diuron identified by HPLC. ResearchGate. [Link]

  • Gooddy, D. C., et al. (2002). A field study to assess the degradation and transport of diuron and its metabolites in a calcareous soil. Science of The Total Environment, 297(1-3), 67-83. [Link]

  • de Andrade, R. M., et al. (2014). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. Journal of the Brazilian Chemical Society, 25(6), 1075-1083. [Link]

  • Gooddy, D. C., et al. (2002). A field study to assess the degradation and transport of diuron and its metabolites in a calcareous soil. PubMed. [Link]

  • Johann, G., et al. (2021). Sources and pathways of biocides and their transformation products in urban storm water infrastructure of a 2 ha urban district. Hydrology and Earth System Sciences, 25(8), 4585-4602. [Link]

  • U.S. Environmental Protection Agency. (2020). Analytical method for diuron, DCPMU, and mCPDMU in water Reports: ECM: EPA MRID No.. [Link]

  • Verheij, E. R., et al. (1989). Identification of Diuron and Four of Its Metabolites in Human Postmortem Plasma and Urine by LC/MS with a Moving-Belt Interface. Journal of Analytical Toxicology, 13(1), 8-12. [Link]

  • L-J. van der Pauw, C., & J. van der Greef. (1985). HPLC Analysis of Diuron and Metabolites in Blood and Urine. Journal of Analytical Toxicology, 9(5), 196-199. [Link]

  • Sharma, S., & Singh, B. (2019). Mass spectra of diuron and degradation intermediates formed during herbicide degradation by B. licheniformis strain SDS12. ResearchGate. [Link]

  • Hladik, M. L., & Lee, K. E. (2013). Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water—Method details and application to two Georgia streams. U.S. Geological Survey. [Link]

  • Verheij, E. R., et al. (1989). Identification of Diuron and Four of Its Metabolites in Human Postmortem Plasma and Urine by LC/MS with a Moving-Belt Interface. ResearchGate. [Link]

  • California Department of Pesticide Regulation. (2020). Determination of Atrazine, Bromacil, Diuron, Hexazinone, Metribuzin, Norflurazon,. [Link]

  • National Center for Biotechnology Information. (n.d.). Diuron. PubChem. [Link]

  • Berestetskiy, A. (2024). Examples of some common chemical herbicides: 1—diuron, 2—clopyralid,... ResearchGate. [Link]

  • de Siqueira, V. W., et al. (2020). Degradation of the Organochlorinated Herbicide Diuron by Rainforest Basidiomycetes. International Journal of Environmental Research and Public Health, 17(19), 7275. [Link]

  • Occupational Safety and Health Administration. (1989). Diuron Method number: PV2097. [Link]

  • Foster, C. W., et al. (2023). Electroanalytical Overview: the Measurement of Diuron. ChemElectroChem, 10(17), e202300223. [Link]

  • Guttieri, M. J., & Peterson, R. K. D. (2011). Alternative Herbicides to Diuron in Carbon Seeded Perennial Ryegrass (Lolium perenne) Grown for Seed. Oregon State University. [Link]

  • Hladik, M. L., & Lee, K. E. (2013). Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water-Method details and application to two Georgia streams. U.S. Geological Survey Scientific Investigations Report, 2013-5188. [Link]

  • da Silva, A. F., et al. (2023). Electrochemical Degradation of Diuron by Anodic Oxidation on a Commercial Ru0.3Ti0.7O2 Anode in a Sulfate Medium. Molecules, 28(16), 6109. [Link]

  • Sugar Research Australia. (2015). Alternatives to diuron in the Wet Tropics: Wrap-up of the 2014–2015 trials. [Link]

  • Chemical Warehouse. (n.d.). Diuron - Active Ingredient Page. [Link]

  • DoMyOwn. (2016). Is Drexel Diuron 80 Herbicide the same as Karmex?. [Link]

Sources

Foundational

Comprehensive Profiling of 1-(3,4-Dichlorophenyl)-3-isobutylurea (PubChem CID 268081): A Dual-Target Scaffold in Agrochemical and Pharmacological Development

Executive Summary As drug discovery and agrochemical development increasingly intersect, characterizing privileged structural motifs becomes critical. The compound 1-(3,4-Dichlorophenyl)-3-isobutylurea ()[1] represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery and agrochemical development increasingly intersect, characterizing privileged structural motifs becomes critical. The compound 1-(3,4-Dichlorophenyl)-3-isobutylurea ()[1] represents a classic 1-aryl-3-alkylurea scaffold. In our experience as application scientists, this specific pharmacophore exhibits profound cross-kingdom biological activity. In mammalian pharmacology, it acts as a potent transition-state mimic inhibiting [2], a key enzyme in inflammatory pathways. In plant biology, it functions as a potent[3], analogous to the commercial herbicide Diuron.

This whitepaper provides an in-depth technical evaluation of CID 268081, detailing the causality behind its physicochemical properties, structural mechanisms, and the self-validating experimental protocols required for its characterization.

Physicochemical Profiling and Structural Causality

The biological efficacy of CID 268081 is entirely dictated by its structural geometry. The 3,4-dichlorophenyl ring provides a highly lipophilic, electron-withdrawing domain, while the isobutyl group introduces specific steric bulk that dictates receptor residence time.

Table 1: Physicochemical Properties & Assay Implications
ParameterValueCausality in Assay Design & Pharmacokinetics
Molecular Formula C11H14Cl2N2ODefines the core 1-aryl-3-alkylurea pharmacophore[1].
Molecular Weight 261.15 g/mol Low MW ensures rapid diffusion across thylakoid and cellular membranes.
LogP (Predicted) ~3.5 - 4.5High lipophilicity dictates the mandatory use of BSA in aqueous assays to prevent plastic adsorption[2].
H-Bond Donors 2 (Urea -NH)Crucial for anchoring to Asp335 (sEH) and the D1 protein (PSII)[4],[5].
H-Bond Acceptors 1 (Urea C=O)Accepts protons from Tyr383/Tyr466 in the sEH catalytic pocket[5].

Pharmacological Application: Soluble Epoxide Hydrolase (sEH) Inhibition

Mechanism of Action

In mammalian arachidonic acid cascades, sEH rapidly hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory or biologically inactive dihydroxyeicosatrienoic acids (DHETs)[6]. The urea moiety of CID 268081 acts as a transition-state analog. The carbonyl oxygen accepts hydrogen bonds from the catalytic triad residues Tyr383 and Tyr466, while the urea nitrogen protons donate hydrogen bonds to Asp335, effectively locking the enzyme in an inactive state[4],[5].

sEH_Pathway AA Arachidonic Acid (ARA) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET CID CID 268081 (Urea Inhibitor) CID->sEH Competitive Inhibition

sEH pathway inhibition by CID 268081, preventing the degradation of anti-inflammatory EETs.

Self-Validating Protocol: Cell-Free sEH Fluorescence Assay

To rigorously quantify the IC50 of CID 268081, we utilize a kinetic fluorescence-based assay using the PHOME substrate.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human sEH in 25 mM Tris-HCl buffer (pH 7.0) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA).

    • Scientist's Note on Causality: The inclusion of BSA is non-negotiable. Highly lipophilic ureas like CID 268081 will non-specifically adsorb to polystyrene microplates, artificially inflating the IC50. BSA acts as a lipid sink[2].

  • Inhibitor Incubation: Pre-incubate the sEH enzyme with serial dilutions of CID 268081 (or 0.1% DMSO vehicle) for 10 minutes at 25°C to allow steady-state binding.

  • Reaction Initiation: Add 50 μM of the fluorogenic substrate PHOME to all wells.

    • Scientist's Note on Causality: We use kinetic monitoring (Ex: 330 nm / Em: 465 nm) rather than end-point reads. Real-time monitoring differentiates true competitive inhibitors from false-positive assay aggregators.

  • Self-Validation Check:

    • Positive Control: Include 10 nM t-AUCB to validate enzyme viability and assay sensitivity[7].

    • Background Control: Buffer + PHOME without enzyme. If fluorescence increases here, the substrate is auto-hydrolyzing, which invalidates the entire plate.

Agrochemical Application: Photosystem II (PSII) Inhibition

Mechanism of Action

In plant chloroplasts, 1-aryl-3-alkylureas act as potent herbicides by binding to the D1 protein of the Photosystem II complex[3],[8]. CID 268081 competitively displaces the native electron acceptor, plastoquinone, at the QB binding site. This halts the electron transport chain, stopping CO2 fixation and generating highly destructive reactive oxygen species (ROS) that cause rapid lipid peroxidation and membrane leakage[9],[10].

PSII_Inhibition Light Light Energy P680 P680 Reaction Center Light->P680 Pheo Pheophytin P680->Pheo QA Plastoquinone A (QA) Pheo->QA QB Plastoquinone B (QB) QA->QB CID CID 268081 CID->QB Displaces QB at D1 Protein

Mechanism of Photosystem II inhibition where CID 268081 displaces plastoquinone at the QB site.

Self-Validating Protocol: PAM Fluorometry for PSII Quantum Yield

To measure the disruption of electron transport in vivo, we utilize Pulse-Amplitude-Modulation (PAM) chlorophyll a fluorometry.

Step-by-Step Methodology:

  • Dark Adaptation: Clamp the target leaf tissue in complete darkness for exactly 20 minutes.

    • Scientist's Note on Causality: Dark adaptation is critical. It fully oxidizes the plastoquinone pool and opens all PSII reaction centers, allowing for the measurement of true maximum quantum yield (Fv/Fm).

  • Compound Application: Apply 10 μM of CID 268081 (formulated in 0.05% Tween-20 to break leaf surface tension) to the localized leaf area.

  • Measurement: Apply a saturating light pulse (>3000 μmol photons m⁻² s⁻¹) via the PAM fluorometer and record the fluorescence transient kinetics.

  • Self-Validation Check:

    • Vehicle Control Baseline: The dark-adapted vehicle control must yield an Fv/Fm ratio > 0.75. A lower value indicates pre-existing environmental stress in the plant batch, invalidating the baseline.

    • Reference Standard: Use 10 μM Diuron (DCMU) as a positive control to confirm the specific sensitivity of the D1 protein to urea-class displacement[8].

Structure-Activity Relationship (SAR) Insights

The transition from the dimethyl group of the herbicide Diuron to the isobutyl group of CID 268081 introduces a fascinating SAR dynamic. While the 3,4-dichlorophenyl ring anchors the molecule in both sEH and PSII, the bulkier isobutyl group alters the entropic penalty of binding.

In PSII, the D1 protein's QB pocket is relatively rigid; thus, the isobutyl group may slightly reduce herbicidal potency compared to the compact dimethyl group of Diuron. Conversely, the sEH active site features a highly flexible, L-shaped hydrophobic tunnel that readily accommodates and often favors larger, bulky aliphatic groups (as seen with the adamantyl group in the benchmark sEH inhibitor t-AUCB)[7]. Therefore, CID 268081 represents an optimized scaffold leaning toward pharmacological sEH inhibition over non-selective agrochemical toxicity.

References

1.[1] PubChemLite. "1-(3,4-dichlorophenyl)-3-isobutylurea". Université du Luxembourg / PubChem. URL:[Link] 2.[6] "Inhibition of Soluble Epoxide Hydrolase for Renal Health". National Institutes of Health (PMC). URL:[Link] 3.[2] Morisseau, C., et al. "Potent urea and carbamate inhibitors of soluble epoxide hydrolases". Proceedings of the National Academy of Sciences. URL:[Link] 4.[3] "Photosystem II Inhibitors | Herbicide Symptoms". University of California Agriculture and Natural Resources (UCANR). URL:[Link] 5.[4] "Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors". MDPI. URL:[Link] 6.[7] "Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products". National Institutes of Health (PMC). URL:[Link] 7.[9] "Photosystem II Inhibitor (HG 5 and 6) Herbicide Injury in Corn". Crop Protection Network. URL: [Link] 8.[5] "Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors". ACS Omega. URL:[Link] 9.[10] "Photosystem II inhibitor herbicides". ResearchGate. URL:[Link] 10.[8] "Effects of the Photosystem II Inhibitors CCCP and DCMU on Hydrogen Production...". National Institutes of Health (PMC). URL:[Link]

Sources

Exploratory

The Dual Faces of a Scaffold: A Technical Guide to 3,4-Dichloroaniline Derived Urea Compounds in Agriculture and Medicine

Introduction: The Versatile 3,4-Dichloroaniline Framework 3,4-Dichloroaniline (3,4-DCA) is a halogenated aromatic amine that serves as a critical building block in the synthesis of a wide array of commercially significan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile 3,4-Dichloroaniline Framework

3,4-Dichloroaniline (3,4-DCA) is a halogenated aromatic amine that serves as a critical building block in the synthesis of a wide array of commercially significant organic compounds.[1][2] Its utility stems from the reactivity of the aniline amine group, which readily participates in nucleophilic substitution and addition reactions, allowing for the construction of more complex molecular architectures. Among the most prominent classes of compounds derived from 3,4-DCA are the phenylurea and diarylurea derivatives. These compounds, characterized by a central urea (-NH-CO-NH-) or related amide (-NH-CO-) linkage, exhibit a remarkable duality in their application, finding widespread use as potent herbicides in agriculture and as targeted kinase inhibitors in modern medicine.[1][3]

This in-depth technical guide provides a comprehensive literature review of 3,4-dichloroaniline derived urea compounds, designed for researchers, scientists, and drug development professionals. It will delve into the synthesis, mechanisms of action, structure-activity relationships (SAR), toxicology, and environmental fate of these multifaceted molecules, offering field-proven insights and detailed experimental protocols.

Part 1: Phenylurea and Acylanilide Herbicides: Guardians of Crop Yield

The discovery of the herbicidal properties of phenylurea and acylanilide derivatives of 3,4-DCA revolutionized weed management in modern agriculture. These compounds are highly effective at controlling a broad spectrum of annual and perennial weeds in a variety of crops.[4]

Key Herbicides Derived from 3,4-Dichloroaniline

Several key herbicides are synthesized from 3,4-dichloroaniline, each with specific applications and properties. The most notable examples include:

  • Diuron: A broad-spectrum pre-emergence and early post-emergence herbicide used to control a wide variety of annual and perennial broadleaf and grassy weeds in crops such as citrus, cotton, and sugarcane.[5]

  • Linuron: A selective pre- and post-emergence herbicide effective against a broad spectrum of annual broadleaf and grassy weeds in crops like soybeans, carrots, celery, and potatoes.[6]

  • Propanil: A selective post-emergence contact herbicide primarily used for the control of numerous grasses and broad-leaved weeds in rice, potatoes, and wheat.[7][8]

Synthesis of Phenylurea and Acylanilide Herbicides

The synthesis of these herbicides typically involves the reaction of 3,4-dichloroaniline with a suitable isocyanate or acyl chloride.

General Synthesis of Phenylurea Herbicides (e.g., Diuron, Linuron):

The synthesis of phenylurea herbicides like Diuron and Linuron generally follows a two-step process. The first step involves the formation of a substituted carbamoyl chloride, which is then reacted with 3,4-dichloroaniline. For Diuron, dimethylamine is reacted with phosgene (or a safer equivalent like triphosgene) to generate dimethylcarbamoyl chloride. This intermediate then reacts with 3,4-dichloroaniline to yield Diuron.[9] A similar principle applies to the synthesis of Linuron, where the appropriate methoxy-methylamine derivative is used.

Synthesis of Acylanilide Herbicides (e.g., Propanil):

Propanil synthesis involves the acylation of 3,4-dichloroaniline with propionyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[7]

Mechanism of Action: Inhibition of Photosynthesis

The primary mode of action for phenylurea herbicides like Diuron and Linuron, as well as the acylanilide herbicide Propanil, is the inhibition of photosynthesis at Photosystem II (PSII).[10][11][12] These herbicides bind to the D1 protein in the PSII complex, specifically at the quinone-binding site. This binding event blocks the electron flow from the primary electron acceptor, QA, to the secondary electron acceptor, QB. The disruption of this electron transport chain prevents the formation of ATP and NADPH, which are essential for carbon dioxide fixation and the subsequent production of carbohydrates.[11][12] This ultimately leads to the starvation and death of the susceptible weed.

Photosynthesis_Inhibition Mechanism of Photosynthesis Inhibition by Phenylurea Herbicides cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Quinone A) Pheo->QA e- QB QB (Quinone B) QA->QB e- Plastoquinone_Pool Plastoquinone Pool QB->Plastoquinone_Pool e- D1_Protein D1 Protein Herbicides Diuron / Linuron Propanil Herbicides->D1_Protein Binds to Cytochrome_b6f Cytochrome b6f Plastoquinone_Pool->Cytochrome_b6f e- Plastocyanin Plastocyanin Cytochrome_b6f->Plastocyanin e- PSI Photosystem I (PSI) Plastocyanin->PSI e-

Caption: Phenylurea herbicides block electron transport at Photosystem II.

Structure-Activity Relationships (SAR) of Phenylurea Herbicides

The herbicidal activity of phenylurea compounds is significantly influenced by the nature and position of substituents on both the phenyl ring and the urea nitrogen atoms.

  • Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as chlorine atoms at the 3 and 4 positions of the phenyl ring, is crucial for high herbicidal activity.[12][13] This substitution pattern enhances the binding affinity of the molecule to the D1 protein.

  • Substituents on the Urea Nitrogen: The nature of the substituents on the terminal nitrogen of the urea moiety also plays a critical role. For instance, in Diuron, the two methyl groups on the terminal nitrogen contribute to its high potency. In Linuron, the presence of a methoxy and a methyl group on the terminal nitrogen provides a different spectrum of weed control.[12][13] Generally, bulky substituents on the terminal nitrogen tend to decrease herbicidal activity.

Part 2: Diaryl Ureas in Drug Development: A New Frontier in Kinase Inhibition

The diaryl urea scaffold, which can be conceptually derived from 3,4-dichloroaniline, has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors for cancer therapy.[3] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Diaryl Ureas as Type II Kinase Inhibitors

Many diaryl urea-based kinase inhibitors are classified as "Type II" inhibitors. Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors bind to the inactive "DFG-out" conformation.[3] In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, exposing a hydrophobic pocket adjacent to the ATP-binding site. The diaryl urea moiety is well-suited to occupy this hydrophobic pocket, forming key hydrogen bonds with conserved residues in the kinase domain.[3]

Mechanism of Action: Targeting Key Signaling Pathways

Diaryl urea kinase inhibitors often target multiple kinases involved in cancer cell proliferation, survival, and angiogenesis. A key pathway targeted by many of these inhibitors is the RAS/RAF/MEK/ERK (MAPK) signaling cascade.[14][15] This pathway is frequently hyperactivated in various cancers due to mutations in genes such as RAS and BRAF. By inhibiting key kinases in this pathway, such as RAF, these compounds can block downstream signaling and inhibit tumor growth.[14]

MAPK_Pathway Targeting the MAPK Signaling Pathway with Diaryl Urea Kinase Inhibitors Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors P Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Diaryl_Urea_Inhibitor Diaryl Urea Kinase Inhibitor Diaryl_Urea_Inhibitor->RAF Inhibits

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Synthesis Protocol for 1-(3,4-Dichlorophenyl)-3-isobutylurea

Abstract This document provides a comprehensive, field-validated protocol for the synthesis of 1-(3,4-Dichlorophenyl)-3-isobutylurea, a substituted phenylurea compound. Phenylureas are a critical class of molecules in ag...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-validated protocol for the synthesis of 1-(3,4-Dichlorophenyl)-3-isobutylurea, a substituted phenylurea compound. Phenylureas are a critical class of molecules in agrochemical and pharmaceutical research. The protocol herein is designed for researchers in drug development and chemical synthesis, emphasizing safety, efficiency, and reproducibility. The synthesis is based on the nucleophilic addition of isobutylamine to 3,4-dichlorophenyl isocyanate. We detail the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety protocols based on authoritative safety data, and describe methods for product isolation, purification, and characterization.

Introduction and Scientific Principle

Substituted phenylurea derivatives are a cornerstone in medicinal chemistry and crop science, with prominent examples including the herbicide Diuron and various kinase inhibitors used in oncology. The synthesis of these compounds is therefore of significant interest. The target molecule, 1-(3,4-Dichlorophenyl)-3-isobutylurea, is synthesized via a highly efficient and well-established chemical transformation: the reaction of an isocyanate with a primary amine.

Mechanism of Action: The synthesis proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of isobutylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate group in 3,4-dichlorophenyl isocyanate. This forms a transient zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted urea product. This reaction is typically exothermic and proceeds rapidly under ambient conditions, making it a reliable method for constructing the urea linkage.[1][2]

Reaction_Mechanism cluster_reactants Reactants cluster_product Product R1 3,4-Dichlorophenyl Isocyanate Int Int R1->Int Nucleophilic Attack (Amine on Isocyanate Carbonyl) R2 Isobutylamine P 1-(3,4-Dichlorophenyl)-3-isobutylurea Int->P Proton Transfer

Caption: Reaction mechanism for urea formation.

Safety and Hazard Management

The synthesis of 1-(3,4-Dichlorophenyl)-3-isobutylurea involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.[3]

  • 3,4-Dichlorophenyl Isocyanate (CAS: 102-36-3): This compound is highly toxic and an irritant. It is toxic if swallowed and harmful if inhaled.[4] It causes severe irritation to the eyes, skin, and respiratory system and may cause sensitization by inhalation or skin contact.[3][5] It is also moisture-sensitive and can react with water to release carbon dioxide.[6][7] Store in a cool, dry place away from incompatible substances like water, alcohols, acids, and bases.[4][5] An eyewash station and safety shower must be readily accessible.[3]

  • Isobutylamine (CAS: 78-81-9): This is a flammable liquid and vapor.[8][9] It is harmful if swallowed and can cause skin and eye irritation or burns.[10][11] Handle away from heat, sparks, and open flames.[9] Ensure adequate ventilation to prevent vapor accumulation.[10]

  • Dichloromethane (Solvent): Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][10] Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present.[5][10] Seek immediate medical attention.[5]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[3][10]

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjust quantities proportionally for different scales.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.Quantity (10 mmol scale)PurityNotes
3,4-Dichlorophenyl isocyanate102-36-3188.01 g/mol 1.88 g (1.0 eq)≥97%Handle with extreme care.[12]
Isobutylamine78-81-973.14 g/mol 0.77 g (1.05 eq)≥98%Slight excess ensures full conversion.
Dichloromethane (DCM), Anhydrous75-09-284.93 g/mol ~40 mL≥99.8%Must be dry to prevent side reactions.
n-Hexane110-54-386.18 g/mol ~50 mLReagent GradeFor washing the final product.

Equipment:

  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

Synthesis Workflow

Caption: Step-by-step synthesis workflow diagram.

Step-by-Step Procedure
  • Reaction Setup: Equip a dry 100 mL two-neck round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer within a fume hood.

  • Isocyanate Solution: Weigh 1.88 g (10 mmol) of 3,4-dichlorophenyl isocyanate and add it to the flask. Add 20 mL of anhydrous dichloromethane and stir until the solid is completely dissolved.

  • Amine Addition: In a separate container, weigh 0.77 g (10.5 mmol) of isobutylamine and dilute it with 10 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel.

  • Reaction: While stirring the isocyanate solution vigorously at 0°C, add the isobutylamine solution dropwise over a period of 15-20 minutes. The addition rate must be controlled to manage the exothermic nature of the reaction. A white precipitate will begin to form almost immediately.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Product Isolation:

    • Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

    • Add 30 mL of n-hexane to the slurry to ensure complete precipitation of the product and to help remove any non-polar impurities.

    • Collect the white solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold n-hexane (10 mL each) to remove any residual starting materials.

  • Drying: Dry the product under vacuum at 40-50°C for several hours or until a constant weight is achieved.

Purification and Characterization

The product obtained from this procedure is often of high purity (>95%). If further purification is required, recrystallization can be performed using an ethanol/water or ethyl acetate/hexane solvent system.

  • Expected Yield: 85-95%

  • Appearance: White to off-white crystalline solid.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques:

    • Melting Point: Determine the melting point range.

    • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure and assess purity.

    • Mass Spectrometry: Confirm the molecular weight of the product (C₁₁H₁₄Cl₂N₂O, MW: 261.15 g/mol ).[13]

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-(3,4-Dichlorophenyl)-3-isobutylurea. By adhering to the described experimental steps and rigorous safety precautions, researchers can efficiently produce this compound in high yield and purity. The direct and robust nature of the isocyanate-amine reaction makes this protocol suitable for a wide range of laboratory settings, from academic research to industrial drug development.

References

  • Vertex AI Search, 3,4-Dichlorophenyl isocyanate - SAFETY DATA SHEET.
  • Vertex AI Search, Isobutylamine - Material Safety Data Sheet (MSDS).
  • Vertex AI Search, 3,4-DICHLOROPHENYL ISOCYANATE CAS Number:102-36-3.
  • Vertex AI Search, Isobutylamine Safety Data Sheet.
  • Cole-Parmer, Material Safety Data Sheet - 3,4-Dichlorophenyl Isocyanate, 99+% (GC).
  • Thermo Fisher Scientific, SAFETY DATA SHEET - 3,4-Dichlorophenyl isocyanate.
  • ChemicalBook, Isobutylamine - Safety Data Sheet.
  • Exposome-Explorer, MATERIAL SAFETY DATA SHEET - 3,4-Dichlorophenyl isocyanate, 99+%.
  • Taylor & Francis Online, Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates.
  • Merck, SAFETY DATA SHEET - Isobutylamine for synthesis.
  • Google Patents, CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled...
  • NOAA, ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER | CAMEO Chemicals.
  • Wikipedia, 3,4-Dichlorophenyl isocyanate.
  • PubChem, 3,4-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 7607.
  • PubChemLite, 1-(3,4-dichlorophenyl)-3-isobutylurea.

Sources

Application

Application Note: Synthesis of N-Aryl-N'-Alkyl Ureas via Isocyanate Coupling

Subject: Protocol for the reaction of 3,4-dichlorophenyl isocyanate with isobutylamine Target Compound: 1-(3,4-dichlorophenyl)-3-isobutylurea Application Area: Medicinal Chemistry (Kinase Inhibitors, Soluble Epoxide Hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Protocol for the reaction of 3,4-dichlorophenyl isocyanate with isobutylamine Target Compound: 1-(3,4-dichlorophenyl)-3-isobutylurea Application Area: Medicinal Chemistry (Kinase Inhibitors, Soluble Epoxide Hydrolase Inhibitors) & Agrochemical Discovery

Executive Summary

This application note details the optimized protocol for synthesizing 1-(3,4-dichlorophenyl)-3-isobutylurea , a representative scaffold for lipophilic urea-based pharmacophores. Urea linkages are privileged structures in drug discovery, serving as hydrogen bond donors/acceptors in the active sites of kinases (e.g., Sorafenib) and soluble epoxide hydrolase (sEH) enzymes.

The 3,4-dichlorophenyl moiety is a critical bioisostere used to enhance lipophilicity and metabolic stability. This guide provides a scalable, self-validating methodology that prioritizes high purity and safety, addressing the moisture sensitivity of isocyanate precursors.

Scientific Background & Utility
2.1 The "Why": Medicinal Relevance

The urea bridge (–NH–CO–NH–) is a staple in medicinal chemistry due to its ability to form a "urea ribbon" of hydrogen bonds with aspartate and glutamate residues in protein binding pockets.

  • Kinase Inhibition: The 3,4-dichlorophenyl motif mimics the distal hydrophobic pocket binding seen in Type II kinase inhibitors.

  • sEH Inhibition: 1,3-disubstituted ureas are potent inhibitors of sEH.[1] The 3,4-dichlorophenyl group provides the necessary bulk to occupy the catalytic tunnel, while the isobutyl group mimics the epoxide substrate.

2.2 Reaction Mechanism

The formation of the urea linkage proceeds via a nucleophilic addition of the primary amine (isobutylamine) to the electrophilic carbon of the isocyanate. This reaction is generally fast and exothermic.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair on the isobutylamine nitrogen attacks the carbonyl carbon of the isocyanate.

  • Zwitterionic Intermediate: Formation of a tetrahedral intermediate.

  • Proton Transfer: Rapid proton transfer from the ammonium nitrogen to the imidate nitrogen restores neutrality, yielding the stable urea.

ReactionMechanism Reactants Reactants (Amine + Isocyanate) TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack SymUrea Symmetrical Urea (Byproduct) Reactants->SymUrea Decarboxylation Product Urea Product (Stable) TS->Product Proton Transfer Water H₂O (Impurity) Water->Reactants Competes

Figure 1: Mechanistic pathway of urea formation and potential water-mediated side reaction.

Experimental Protocol
3.1 Materials & Reagents Table
ReagentMW ( g/mol )Equiv.RolePhysical State
3,4-Dichlorophenyl isocyanate 188.011.0ElectrophileSolid (mp 40–44°C)
Isobutylamine 73.141.1NucleophileLiquid (bp 68°C)
Dichloromethane (DCM) -SolventMediumAnhydrous Liquid
Hexane -WashPurificationLiquid
3.2 Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent the formation of the symmetrical urea byproduct (1,3-bis(3,4-dichlorophenyl)urea).

Step 1: Preparation of the Electrophile

  • Weigh 1.88 g (10 mmol) of 3,4-dichlorophenyl isocyanate into a 100 mL round-bottom flask (RBF).

  • Add 20 mL of anhydrous DCM . Stir until fully dissolved.

  • Place the flask in an ice-water bath (

    
    ) and cap with a rubber septum. Flush with 
    
    
    
    .

Step 2: Addition of Nucleophile

  • Measure 1.1 mL (approx. 11 mmol) of isobutylamine.

  • Dilute the amine in 5 mL of anhydrous DCM .

  • Critical Step: Add the amine solution dropwise to the isocyanate solution over 10 minutes using a syringe.

    • Note: The reaction is exothermic.[2][3] Dropwise addition controls the heat and prevents impurity formation.

Step 3: Reaction Monitoring

  • Allow the mixture to warm to room temperature (RT) naturally.

  • Stir for 2–4 hours.

  • Process Analytical Technology (PAT): Monitor via TLC (30% EtOAc in Hexanes). The isocyanate spot (high

    
    ) should disappear.
    
    • Visual Cue: A white precipitate often forms as the urea product is less soluble in DCM/Hexane than the reactants.

Step 4: Workup & Isolation

  • If a precipitate has formed: Filter the solid using a Buchner funnel.

  • If no precipitate: Concentrate the solvent to ~5 mL using a rotary evaporator, then add 20 mL of cold Hexane to induce precipitation.

  • Wash the filter cake with 2 x 10 mL cold Hexane to remove excess amine.

  • Dry under high vacuum for 4 hours.

Workflow Prep Dissolve Isocyanate (DCM, 0°C, N₂) Add Add Amine Dropwise (Exothermic Control) Prep->Add React Stir at RT (2-4 Hours) Add->React Check Precipitate Formed? React->Check Filter Vacuum Filtration Check->Filter Yes Conc Concentrate & Add Hexane Check->Conc No Wash Wash with Hexane (Removes Amine) Filter->Wash Conc->Filter Dry Final Product (1-(3,4-dichlorophenyl)-3-isobutylurea) Wash->Dry

Figure 2: Workflow for the synthesis and isolation of the target urea.

Characterization & Quality Control

To ensure the protocol was successful, the following analytical signatures must be verified.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.5–9.0 ppm (s, 1H, Ar-NH -CO): Downfield singlet indicating urea proton attached to the electron-deficient aryl ring.
      
    • 
       7.4–7.8 ppm (m, 3H, Ar-H ): Characteristic pattern for 1,2,4-substitution (3,4-dichloro).
      
    • 
       6.0–6.5 ppm (t, 1H, CO-NH -Alkyl): Triplet due to coupling with adjacent CH2.
      
    • 
       2.9 ppm (t, 2H, N-CH2 ): Methylene group adjacent to nitrogen.
      
    • 
       0.9 ppm (d, 6H, CH3 ): Isobutyl methyl groups.
      
  • LC-MS (ESI+):

    • Expected Mass (

      
      ): ~261.05 Da (Calculated for C11H14Cl2N2O).[4]
      
    • Isotope Pattern: Look for the characteristic Chlorine cluster (M, M+2, M+4) in a 9:6:1 ratio due to the two Cl atoms.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low Yield / Sticky Solid Product too soluble in DCM.Switch solvent to Diethyl Ether or Toluene (product precipitates more easily).
High Melting Point Impurity Formation of symmetrical urea (Bis-urea).Moisture ingress. Ensure reagents are anhydrous; increase

flow.
Residual Amine Smell Incomplete washing.Wash filter cake with 1M HCl (aq) followed by water (only if product is water-insoluble, which this is).
Safety & Handling (Critical)
  • Isocyanates: 3,4-dichlorophenyl isocyanate is a lachrymator and a strong sensitizer . It can cause severe respiratory irritation.[2][3][5] All weighing and handling must occur in a functioning fume hood.

  • Waste Disposal: Quench unreacted isocyanate glassware with 10% aqueous sodium carbonate/methanol solution before cleaning to neutralize active electrophiles.

References
  • PubChem. (n.d.). 1-(3,4-dichlorophenyl)-3-isobutylurea (CID 268081).[4] National Library of Medicine. Retrieved February 28, 2026, from [Link]

  • Jagtap, A. D., et al. (2022).[6] An "On-Water" Reaction of (Thio)isocyanates with Amines Enables a Facile, Sustainable, and Chemoselective Synthesis of Unsymmetrical (Thio)ureas.[6] Organic Process Research & Development. Retrieved from [Link]

  • Konze, K. D., et al. (2014). Urea-based Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry.

Sources

Method

Application Note: Solvent Selection for the Dissolution of 1-(3,4-Dichlorophenyl)-3-isobutylurea

Abstract This guide provides a comprehensive framework for selecting an appropriate solvent system for 1-(3,4-Dichlorophenyl)-3-isobutylurea. The process of dissolving a compound is fundamental to a vast array of applica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for selecting an appropriate solvent system for 1-(3,4-Dichlorophenyl)-3-isobutylurea. The process of dissolving a compound is fundamental to a vast array of applications in chemical synthesis, purification, formulation, and analytical characterization. The selection of a suitable solvent is a critical step that directly impacts experimental success, process efficiency, and product quality. This document outlines the theoretical principles of solubility, analyzes the specific physicochemical properties of the target molecule, and presents a systematic protocol for empirical solubility determination.

Introduction: The Central Role of Solvent Selection

The adage "like dissolves like" serves as a foundational principle in chemistry, guiding the initial selection of solvents.[1][2] This principle is rooted in the thermodynamics of mixing, where dissolution is favored when the intermolecular forces between solvent and solute molecules are comparable to the forces within the pure substances.[3] For a compound like 1-(3,4-Dichlorophenyl)-3-isobutylurea, a substituted phenylurea, the molecular architecture presents a unique combination of polar and non-polar characteristics. This necessitates a careful and systematic approach to identify a solvent or co-solvent system that can effectively overcome the solute's crystal lattice energy and form a stable, solvated state.[4] An incorrect solvent choice can lead to poor yield in reactions, inaccurate analytical results, or instability in formulations.

Analysis of the Solute: 1-(3,4-Dichlorophenyl)-3-isobutylurea

To make an informed solvent choice, we must first understand the structural and electronic characteristics of the solute molecule.

Molecular Structure:

  • Dichlorophenyl Group: This aromatic ring with two chlorine atoms is bulky and predominantly non-polar or hydrophobic. The chlorine atoms contribute to a significant dipole moment within this portion of the molecule.

  • Urea Moiety (-NH-C(=O)-NH-): This central functional group is highly polar. The two N-H groups can act as hydrogen bond donors, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This feature is critical for interactions with polar solvents.

  • Isobutyl Group (-CH2-CH(CH3)2): This alkyl chain is non-polar and contributes to the hydrophobic character of the molecule.

Predicted Physicochemical Properties:

The properties of a molecule dictate its behavior in various solvents. While experimental data for this specific compound is not widely published, we can infer its characteristics from its structure and data on similar compounds.

PropertyPredicted Value / CharacteristicImplication for Solubility
Molecular Formula C₁₁H₁₄Cl₂N₂O[5]-
Molecular Weight ~261.15 g/mol [5]Higher molecular weight can sometimes correlate with lower solubility.
Polarity Amphiphilic (possesses both polar and non-polar regions)Requires solvents that can accommodate both hydrophobic and hydrophilic parts. Polar aprotic or moderately polar protic solvents are strong candidates.
Hydrogen Bonding Contains both H-bond donors (N-H) and acceptors (C=O)Solvents capable of hydrogen bonding (e.g., alcohols, DMSO) are likely to be effective.
Predicted XlogP 4.5[5]A positive logP value indicates a preference for a non-polar environment (octanol) over a polar one (water), suggesting low aqueous solubility.

Principles of Solvent Selection for Urea Derivatives

Urea derivatives are a versatile class of compounds, and their solubility is heavily influenced by the nature of their substituent groups.[6] The central urea core provides polarity, while the side chains (in this case, dichlorophenyl and isobutyl) dictate the overall hydrophobic/hydrophilic balance.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the urea moiety, making them good candidates.[3] However, the large non-polar groups of 1-(3,4-Dichlorophenyl)-3-isobutylurea may limit solubility in highly polar protic solvents like water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess strong dipole moments and can accept hydrogen bonds, but they do not donate them.[7] Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often excellent choices for dissolving complex organic molecules and urea derivatives due to their ability to solvate both polar and non-polar parts of a molecule.[6]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces.[7] Given the highly polar urea group, it is unlikely that 1-(3,4-Dichlorophenyl)-3-isobutylurea will be highly soluble in strictly non-polar solvents.[4]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can be effective for compounds with chlorinated moieties, but their use is often limited by toxicity concerns.

Systematic Protocol for Solubility Screening

A systematic, small-scale screening approach is the most efficient method to determine the optimal solvent. The following protocol describes a generalized "shake-flask" method, which is a standard for determining equilibrium solubility.[7][8]

Materials and Equipment
  • 1-(3,4-Dichlorophenyl)-3-isobutylurea (solid)

  • Candidate solvents (high purity): DMSO, DMF, Acetonitrile, Acetone, Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Dichloromethane

  • Analytical balance

  • Small glass vials (e.g., 2 mL or 4 mL) with caps

  • Vortex mixer and/or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant material)

  • Calibrated pipettes

  • HPLC or UV-Vis spectrophotometer for quantification (optional, for quantitative analysis)

Experimental Workflow

The following diagram illustrates the decision-making process for solvent screening.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis & Decision A Weigh ~5-10 mg of Solute into each vial B Add fixed volume (e.g., 0.5 mL) of each candidate solvent A->B C Vortex vigorously for 1-2 min B->C D Equilibrate on shaker (e.g., 1-24 hours at constant temp) C->D E Visually inspect for dissolved solid D->E F Is the solution clear? E->F G Solvent is Potentially Suitable F->G Yes I Insoluble or Partially Soluble F->I No H Add more solute (qualitative) or proceed to quantification (quantitative) G->H J Consider co-solvents, heating, or alternative solvents I->J

Caption: Workflow for qualitative and quantitative solvent screening.

Step-by-Step Procedure
  • Preparation: Accurately weigh a fixed amount of 1-(3,4-Dichlorophenyl)-3-isobutylurea (e.g., 10 mg) into a series of labeled glass vials.

  • Solvent Addition: Add a precise volume of a candidate solvent (e.g., 1.0 mL) to each vial. This creates a known theoretical concentration (in this case, 10 mg/mL).

  • Agitation: Cap the vials tightly and vortex each sample vigorously for 1-2 minutes to break up any aggregates.

  • Equilibration: Place the vials on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically between 24 to 72 hours, to ensure the solution reaches saturation.[7]

  • Observation (Qualitative Assessment): After equilibration, visually inspect each vial. Note whether the solid has completely dissolved, partially dissolved, or remained undissolved. This provides a rapid qualitative ranking of the solvents.

  • Separation (for Quantitative Analysis): For samples where undissolved solid remains, separate the solid from the liquid phase. This is best achieved by centrifuging the vial to pellet the solid, then carefully drawing off the supernatant and filtering it through a chemically inert 0.22 µm syringe filter.[7] This step is crucial to ensure no solid particulates are carried over into the analysis.

  • Quantification (Optional): The concentration of the dissolved compound in the clear filtrate can be accurately determined using an analytical technique like HPLC or UV-Vis spectroscopy against a calibration curve of known standards.[7][9] The result is reported as the equilibrium solubility in units such as mg/mL or mol/L.

Data Summary and Interpretation

For initial screening, a qualitative assessment is often sufficient. The results should be tabulated for clear comparison.

Table 1: Predicted Suitability and Properties of Common Solvents

SolventClassPolarity IndexBoiling Point (°C)Key Interaction MechanismPredicted Suitability
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2189H-bond acceptor, dipole-dipoleHigh
Dimethylformamide (DMF) Polar Aprotic6.4153H-bond acceptor, dipole-dipoleHigh
Acetone Polar Aprotic5.156H-bond acceptor, dipole-dipoleModerate to High
Acetonitrile Polar Aprotic5.882Dipole-dipoleModerate
Ethanol Polar Protic4.378H-bonding, dipole-dipoleModerate
Methanol Polar Protic5.165H-bonding, dipole-dipoleModerate
Ethyl Acetate Moderately Polar4.477Dipole-dipoleLow to Moderate
Dichloromethane (DCM) Chlorinated3.140Dipole-dipoleLow to Moderate
Toluene Non-Polar2.4111van der Waals forcesLow / Insoluble
Hexane Non-Polar0.169van der Waals forcesLow / Insoluble
(Solvent property data compiled from various sources.[10][11])
Solute-Solvent Interaction Visualization

The dissolution process is driven by favorable intermolecular interactions that overcome the solute's crystal lattice energy. The diagram below conceptualizes these key interactions.

Caption: Key intermolecular forces in dissolution.

Conclusion and Recommendations

Based on the structural analysis of 1-(3,4-Dichlorophenyl)-3-isobutylurea, polar aprotic solvents are the most promising candidates for achieving high solubility.

  • Primary Recommendation: Begin screening with DMSO and DMF . These solvents are well-suited to dissolve compounds with both polar hydrogen-bonding moieties and significant non-polar character.

  • Secondary Recommendation: Evaluate moderately polar solvents such as acetone , acetonitrile , and ethanol . These may provide sufficient solubility for many applications and are often more volatile and easier to remove than DMSO or DMF.

  • Co-solvents: If solubility is limited in a single solvent, consider using a co-solvent system. For example, a mixture of dichloromethane and methanol can often dissolve compounds that are not fully soluble in either individual solvent.

The empirical protocol provided herein offers a reliable and systematic method for identifying the optimal solvent system, ensuring reproducible and successful outcomes in research, development, and production settings.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Chemistry Steps. (2021). Solubility of Organic Compounds.
  • HBGX Chemical. (2026). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications.
  • Wikipedia. (n.d.). Solubility.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Waters. (2025). Common solvent properties.
  • chemistrysh.com. (2026). Solubility of Organic Compounds: Principle and Examples 2026.
  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Smolecule. (n.d.). Experimental Protocols for DMSO Solubility Assessment.
  • Korovina, N. (2020). Principles of Solubility in Organic Chemistry. YouTube.
  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1.
  • Unknown Source. (n.d.). Common Organic Solvents: Table of Properties1,2,3.
  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Scribd. (n.d.). Organic Solvents Properties Overview.
  • ResearchGate. (n.d.). The Experimental Determination of Solubilities.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PubChemLite. (n.d.). 1-(3,4-dichlorophenyl)-3-isobutylurea.
  • Cayman Chemical. (2022). 1,3-Diphenylurea Product Information.

Sources

Application

Application Notes and Protocols for the Crystallization of 1,3-Disubstituted Urea Compounds

Introduction: The Central Role of Crystallization in the Development of Urea-Based Compounds 1,3-disubstituted ureas represent a cornerstone in medicinal chemistry and materials science, valued for their versatile biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Crystallization in the Development of Urea-Based Compounds

1,3-disubstituted ureas represent a cornerstone in medicinal chemistry and materials science, valued for their versatile biological activities and their capacity for forming predictable hydrogen-bonded structures.[1][2] The journey from a crude, synthesized powder to a highly pure, crystalline solid is not merely a purification step; it is a critical process that dictates the compound's physical properties, including solubility, stability, and bioavailability.[3][4] For researchers, scientists, and drug development professionals, mastering the art and science of crystallization is paramount to unlocking the full potential of these valuable molecules.

This comprehensive guide provides an in-depth exploration of the methodologies for crystallizing 1,3-disubstituted urea compounds. Moving beyond simple procedural lists, this document delves into the "why" behind the "how," offering a mechanistic understanding of solvent selection, nucleation, and crystal growth. The protocols herein are designed to be robust and adaptable, empowering the researcher to troubleshoot and optimize crystallization for a diverse range of substituted ureas.

The Supramolecular Chemistry of Urea Crystallization: A Game of Hydrogen Bonds

The crystallization of 1,3-disubstituted ureas is fundamentally governed by the powerful and directional nature of hydrogen bonds. The urea moiety itself is an exceptional hydrogen-bonding unit, featuring two N-H donors and a C=O acceptor. This arrangement facilitates the formation of strong N-H···O=C interactions, which are the primary driving force for self-assembly into a crystalline lattice.[5][6][7]

The substituents at the N1 and N3 positions introduce an additional layer of complexity and opportunity. These groups can:

  • Sterically influence the approach of urea molecules, potentially favoring or disrupting common hydrogen-bonding motifs.

  • Introduce additional hydrogen-bonding sites , leading to more complex and varied crystal packing arrangements.

  • Modulate the overall polarity and solubility of the molecule, which is a critical factor in solvent selection.

  • Participate in weaker interactions , such as van der Waals forces or π-π stacking if aromatic rings are present, which can further stabilize the crystal lattice.[8]

A deep understanding of these intermolecular forces is the key to rationally selecting crystallization conditions that will favor the formation of high-quality, single crystals.

Strategic Approaches to Crystallization: Methods and Mechanistic Insights

There is no single "magic bullet" for crystallizing 1,3-disubstituted ureas.[8] The optimal method will depend on the specific properties of the compound and the desired crystalline form. The following are the most common and effective techniques:

Slow Evaporation: The Virtues of Patience

Slow evaporation is often the simplest and most successful method for obtaining high-quality single crystals. The principle is straightforward: as the solvent slowly evaporates from a saturated solution, the concentration of the solute gradually increases, leading to spontaneous nucleation and crystal growth.

  • Mechanism: This method allows the system to remain close to equilibrium, providing ample time for molecules to orient themselves correctly within the growing crystal lattice. This slow, ordered addition minimizes the incorporation of defects and impurities.

  • Causality in Solvent Choice: The ideal solvent for slow evaporation should be one in which the compound is moderately soluble. A solvent in which the compound is too soluble will require an impractically long time to evaporate, while a solvent in which it is poorly soluble will result in premature precipitation of amorphous material or microcrystals.[8] Volatile solvents like dichloromethane or acetone should be used with caution as they can evaporate too quickly, leading to poor crystal quality.[8]

Cooling Crystallization: Leveraging Temperature-Dependent Solubility

This technique relies on the principle that the solubility of most compounds decreases as the temperature of the solvent is lowered. A saturated solution is prepared at an elevated temperature, and then allowed to cool slowly, inducing crystallization.

  • Mechanism: The gradual decrease in temperature reduces the saturation point of the solvent, forcing the excess solute to crystallize out of solution. The rate of cooling is a critical parameter; rapid cooling can lead to the formation of many small crystals or even an amorphous precipitate, while slow cooling promotes the growth of larger, more perfect crystals.

  • Causality in Solvent Choice: The ideal solvent for this method is one in which the compound exhibits a significant difference in solubility between a higher and a lower temperature.[9][10] For instance, a compound that is highly soluble in boiling ethanol but poorly soluble in cold ethanol is an excellent candidate for this method.[9]

Anti-Solvent (or Vapor) Diffusion: Inducing Insolubility

In this method, a "poor" solvent (the anti-solvent) in which the compound is insoluble is slowly introduced into a solution of the compound in a "good" solvent. This gradual change in the solvent environment reduces the solubility of the compound, leading to crystallization.

  • Mechanism: The slow diffusion of the anti-solvent into the primary solution creates localized regions of supersaturation at the interface between the two solvents, where nucleation and crystal growth can occur. This technique is particularly useful for compounds that are highly soluble in most common solvents.

  • Causality in Solvent Choice: The two solvents must be miscible. The "good" solvent should completely dissolve the compound, while the compound should be virtually insoluble in the anti-solvent.[9] The rate of diffusion can be controlled by the setup (e.g., layering the anti-solvent on top of the solution or allowing the anti-solvent vapor to diffuse into the solution).

Protocols for Crystallization of 1,3-Disubstituted Ureas

The following protocols provide a starting point for the crystallization of novel 1,3-disubstituted urea compounds. Optimization of solvent, concentration, and temperature will likely be necessary for each new compound.

Protocol 1: Single-Solvent Recrystallization by Slow Cooling

This is a general-purpose protocol for purifying a 1,3-disubstituted urea derivative.

Materials:

  • Crude 1,3-disubstituted urea derivative

  • Recrystallization solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[11]

  • Dissolution: Place the crude urea derivative in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[11]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.[10]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask. Crystal formation should begin as the solution cools.

  • Maximizing Yield: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[11]

  • Drying: Dry the crystals thoroughly. This can be done by air drying or in a desiccator under vacuum.

Workflow for Single-Solvent Recrystallization

G A Crude Urea Compound B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling to Room Temperature B->D No Insoluble Impurities C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: General workflow for single-solvent recrystallization.

Protocol 2: Co-crystallization for Modulating Physicochemical Properties

Co-crystallization is a powerful technique for modifying the physical properties of a compound, such as solubility and stability, without altering its chemical structure.[3][4] Urea and its derivatives are excellent candidates for co-crystal formation due to their strong hydrogen-bonding capabilities.[3][4][12]

Materials:

  • 1,3-disubstituted urea derivative (the active pharmaceutical ingredient, API)

  • Co-former (a pharmaceutically acceptable compound, e.g., a dicarboxylic acid)[13]

  • Solvent (e.g., methanol, ethanol)

  • Vials

  • Stir plate

Procedure:

  • Co-former Selection: Choose a co-former that is known to form hydrogen bonds and is "Generally Regarded As Safe" (GRAS) for pharmaceutical applications.[4]

  • Stoichiometric Mixing: In a vial, combine the 1,3-disubstituted urea and the co-former in a specific stoichiometric ratio (e.g., 1:1, 1:2, or 2:1 molar ratio).

  • Dissolution: Add a suitable solvent dropwise while stirring until both compounds are fully dissolved.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature.

  • Isolation and Characterization: Collect the resulting crystals and characterize them using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and single-crystal X-ray diffraction to confirm the formation of a new co-crystal phase.

Logical Flow of Co-crystallization

G cluster_0 Inputs cluster_1 Process cluster_2 Output & Analysis A 1,3-Disubstituted Urea (API) C Stoichiometric Mixing A->C B Co-former B->C D Dissolution in Solvent C->D E Slow Evaporation D->E F Co-crystals E->F G Characterization (PXRD, DSC) F->G

Caption: Conceptual workflow for co-crystal formation.

Troubleshooting Common Crystallization Challenges

Problem Potential Cause Suggested Solution
No crystals form Solution is not supersaturated; compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Try a different solvent in which the compound is less soluble.
Oiling out The solution becomes supersaturated at a temperature above the melting point of the solute.Add more solvent to reduce the concentration. Try a lower boiling point solvent.
Formation of powder or microcrystals Nucleation is too rapid.Slow down the cooling rate. Use a less volatile solvent for slow evaporation. Reduce the level of supersaturation.
Impure crystals Incomplete removal of impurities during filtration; co-precipitation of impurities.Ensure complete dissolution during the heating phase. Wash the crystals thoroughly with fresh, cold solvent after filtration.
Polymorphism The compound can exist in multiple crystalline forms.The choice of solvent can influence which polymorph crystallizes.[14] Experiment with different solvents and crystallization conditions.

Conclusion: Crystallization as a Tool for Discovery

The crystallization of 1,3-disubstituted urea compounds is a multifaceted discipline that blends chemical intuition with systematic experimentation. By understanding the fundamental principles of intermolecular interactions and thoughtfully applying the techniques outlined in this guide, researchers can effectively purify their compounds and, in many cases, modulate their physical properties to meet specific therapeutic or material science goals. Each new compound presents a unique crystallization puzzle, and the successful growth of a single crystal is not just an endpoint but a gateway to a deeper understanding of the molecule's structure and function.

References

  • Modulating the physical properties of solid forms of urea using co-crystallization technology. (n.d.). Vertex AI Search.
  • Guide for crystallization. (n.d.).
  • what governs the reaction kinetics in molecular crystal phase transitions1 PAPER. (n.d.).
  • Hydrogen bonding in urea | Request PDF. (2025, August 7). ResearchGate.
  • Selvam, A., et al. (2012). Growth and characterization of Urea succinic acid (USA) single crystal by using slow evaporation process. Der Pharma Chemica, 4(1), 228-233.
  • Hydrogen bonding in urea. (n.d.). Scilit.
  • Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. (2021, May 7). MDPI.
  • Salvalaglio, M., Vetter, T., Giberti, F., et al. (2012). Uncovering molecular details of urea crystal growth in the presence of additives.
  • Urea homogeneous nucleation mechanism is solvent dependent. (n.d.). Faraday Discussions (RSC Publishing).
  • Hydrogen bonding in Urea. (2001, August 1). Nokia.com.
  • Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. (2021, May 7). PMC - NIH.
  • Technique Series: Recrystallization (urea as an example). (2016, February 1). YouTube.
  • Control of urea release through noncovalent derivatization with aliphatic dicarboxylic acids. (2025, March 21). Taylor & Francis.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). PMC.
  • (PDF) Review on Growth and Characterization of Urea and Urea Derivative Single Crystals. (2020, February 3).
  • Controlling the aqueous growth of urea crystals with different growth inhibitors: a molecular-scale study. (2021, April 6). RSC Advances (RSC Publishing).
  • Technical Support Center: Recrystallization of Thiourea Derivatives. (n.d.). Benchchem.
  • Sustainable by (crystal) design: novel materials for agriculture via active ingredient cocrystallization. (2024, December 19). RSC Publishing.
  • Process for preparing 1, 3-disubstituted urea. (n.d.). Google Patents.
  • Urea extraction crystallization. (n.d.). Wikipedia.
  • First principle study of crystal growth morphology: An application to crystalline urea. (n.d.). arXiv.
  • Crystal engineering with urea and thiourea hydrogen-bonding groups. (2007, September 11). RSC Publishing.
  • Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A. (2016, January 31). Glasp.
  • Recrystallization Purification Method for Urea. (n.d.). China/Asia On Demand (CAOD).
  • Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. (2016, September 1). PubMed.
  • INVESTIGATIONS OF CRYSTAL MODIFICATION OF UREA. (n.d.). DTIC.
  • Process for purifying and crystallizing urea. (n.d.). Google Patents.
  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. (2023, April 19). PMC.
  • Crystallization of urea from an evaporative aqueous solution sessile droplet at sub-boiling temperatures and surfaces with. (2017, October 12). DSpace.
  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. (n.d.). NIH.
  • Facile synthesis, molecular docking, and biological screening of 1,3-disubstituted urea derivatives. (n.d.). Academia.edu.
  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl). (2025, August 9). ResearchGate.
  • Gladkikh, B. P., Danilov, D. V., Dyachenko, V. S., Burmistrov, V. V., Butov, G. M., & Novakov, I. A. (2024). Synthesis and properties of 1,3-disubstituted ureas and their isosteric analogues containing polycyclic fragments: XX. 1-[(3,5-difluoroadamantan-1-yl)]-3-R-ureas and symmetric diureas. Russian Journal of Organic Chemistry.
  • 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. (n.d.). PMC.

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Method

Application Note: A Robust HPLC Method for the Simultaneous Quantification of Diuron and Its Primary Metabolites

Introduction Diuron [3-(3,4-dichlorophenyl)-1,1-dimethylurea] is a substituted urea herbicide widely used to control broadleaf and grassy weeds in a variety of agricultural and non-crop settings.[1][2] Due to its persist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Diuron [3-(3,4-dichlorophenyl)-1,1-dimethylurea] is a substituted urea herbicide widely used to control broadleaf and grassy weeds in a variety of agricultural and non-crop settings.[1][2] Due to its persistence in soil and water, and its potential classification as a human carcinogen, monitoring Diuron in the environment is of critical importance.[2] Environmental and metabolic degradation of Diuron leads to the formation of several by-products, primarily through N-demethylation and hydrolysis.[3][4] The principal metabolites include 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) , 3,4-dichlorophenylurea (DCPU) , and 3,4-dichloroaniline (DCA) .[5][6][7][8] These metabolites can also exhibit toxicity and are often more mobile in soil than the parent compound, necessitating their inclusion in monitoring programs.[7][9]

This application note provides a comprehensive, field-proven guide for researchers and analytical scientists to develop and validate a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous detection and quantification of Diuron and its key metabolites. The methodologies described herein are grounded in established analytical principles and are adaptable for various environmental matrices, including water and soil.

The Science of Separation: Chromatographic Principles

The successful separation of Diuron and its metabolites, which possess a range of polarities, hinges on the principles of Reversed-Phase HPLC (RP-HPLC). This technique has emerged as an essential and reliable tool for pesticide residue analysis.[10][11][12]

Causality Behind Experimental Choices:

  • Why Reversed-Phase? Diuron and its metabolites are moderately polar to non-polar compounds. RP-HPLC, which utilizes a non-polar stationary phase (the column) and a polar mobile phase, is the ideal separation mode. Analytes are retained on the column based on their hydrophobicity; less polar compounds like Diuron interact more strongly with the stationary phase and thus elute later than more polar metabolites like DCPU and DCA.

  • The C18 Column: An octadecyl silyl (C18 or ODS) bonded silica column is the workhorse for pesticide analysis.[12] Its long alkyl chains provide excellent hydrophobic retention and resolving power for the target analytes. A standard dimension of 4.6 mm x 150 mm with 5 µm particles offers a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase Composition: A gradient elution using water and a miscible organic solvent like acetonitrile or methanol is crucial. A gradient, which involves changing the mobile phase composition over time, allows for the elution of both the more polar (early-eluting) and less polar (late-eluting) analytes with good peak shape in a single run.[13][14] The inclusion of a small percentage of formic acid (e.g., 0.1-0.2%) in the aqueous phase is a common practice to protonate silanol groups on the silica backbone, which minimizes peak tailing and ensures reproducible retention times.[1][15]

  • Detection Method:

    • UV Detection: Diuron and its metabolites contain a phenylurea chromophore, making them suitable for UV detection. A wavelength of approximately 254 nm provides good sensitivity for all target compounds.[6][7] This method is robust, cost-effective, and suitable for routine analysis where high sensitivity is not the primary concern.[10]

    • Mass Spectrometry (LC-MS/MS): For trace-level quantification and unambiguous confirmation, coupling the HPLC system to a tandem mass spectrometer is the gold standard.[1][13] LC-MS/MS offers superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte, effectively eliminating matrix interferences.[1]

Metabolic Pathway of Diuron

The primary degradation pathway for Diuron involves a sequential demethylation process, followed by hydrolysis of the urea linkage to form DCA. Understanding this pathway is essential for identifying the target analytes for the analytical method.

G Diuron Diuron (N'-(3,4-Dichlorophenyl)-N,N-dimethylurea) DCPMU DCPMU (3-(3,4-Dichlorophenyl)-1-methylurea) Diuron->DCPMU  Demethylation DCPU DCPU (3,4-Dichlorophenylurea) DCPMU->DCPU  Demethylation DCA DCA (3,4-Dichloroaniline) DCPU->DCA  Hydrolysis

Caption: Primary metabolic pathway of Diuron.

Core Experimental Protocols

This section outlines the step-by-step methodologies for developing the HPLC method. All protocols are designed to be self-validating systems, ensuring data integrity.

Reagent and Standard Preparation

Accuracy begins with properly prepared standards. Use of certified analytical standards with purity >95% is mandatory.[1]

Protocol 4.1.A: Preparation of Stock and Working Standards

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the analytical standard (e.g., Diuron, DCPMU, DCPU, DCA) into a 10 mL Class A volumetric flask.[15] Record the weight to at least three significant figures.[1] Dissolve and dilute to the mark with HPLC-grade methanol. This is your individual stock solution. Store at -20°C in amber vials.

  • Intermediate Composite Standard (10 µg/mL): Allow stock solutions to warm to room temperature. Pipette 100 µL of each individual stock solution into a 10 mL volumetric flask and dilute to the mark with methanol. This creates a mixed standard containing all analytes.

  • Calibration Standards (e.g., 0.05 - 2.0 µg/mL): Prepare a series of at least five calibration standards by performing serial dilutions of the intermediate composite standard with the mobile phase starting composition (e.g., 55:45 water:acetonitrile).[6] This range should encompass the expected concentration of the samples.[1]

Sample Preparation Workflow

Sample preparation is arguably the most critical stage, designed to extract the analytes of interest from the sample matrix and remove interfering components.[16]

G cluster_0 Sample Preparation cluster_1 Extraction & Cleanup cluster_2 Final Steps A Aqueous Sample (e.g., Water) C Solid-Phase Extraction (SPE) with C18 Cartridge A->C B Solid Sample (e.g., Soil) D Solvent Extraction (e.g., with Methanol) B->D F Eluate Concentration (Nitrogen Evaporation) C->F E Centrifugation / Filtration D->E E->F G Reconstitution in Mobile Phase F->G H Analysis by HPLC G->H

Caption: General workflow for sample preparation.

Protocol 4.2.A: Aqueous Samples (Water) via Solid-Phase Extraction (SPE)

This protocol is adapted from established EPA methodologies for water analysis.[13][15]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Crucially, do not allow the cartridge to go dry at this stage. [13][15]

  • Sample Loading: Filter the water sample (e.g., 100 mL) through a 0.45 µm filter. Pass the filtered sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under a vacuum for approximately 10-15 minutes to remove residual water.[13]

  • Elution: Elute the retained analytes by passing 5-10 mL of methanol or acetonitrile through the cartridge into a collection tube.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[13] Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase. The sample is now ready for injection.

Protocol 4.2.B: Solid Samples (Soil) via Solid-Liquid Extraction

This protocol is based on validated methods for soil analysis.[1][6]

  • Extraction: Weigh 10 g of homogenized soil into a centrifuge tube. Add 20 mL of an extraction solvent (e.g., methanol/water 9:1 v/v).[1]

  • Shaking/Sonication: Vortex the mixture vigorously for 1 minute, then place in an ultrasonic bath for 15 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the soil particles.

  • Collection: Carefully decant the supernatant (the liquid extract) into a clean tube.

  • Cleanup (If necessary): For complex matrices, the extract may be passed through a cleanup cartridge (e.g., Florisil) or subjected to the SPE procedure described in Protocol 4.2.A.

  • Concentration & Reconstitution: Evaporate the solvent and reconstitute as described in step 6 of Protocol 4.2.A.

HPLC-UV Method Parameters

The following parameters provide a robust starting point for the separation of Diuron and its metabolites.[6][7]

ParameterRecommended SettingRationale
HPLC System Any standard HPLC with a gradient pump and UV detectorProvides necessary functionality for the method.
Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard for pesticide analysis, offering good resolution.[12]
Mobile Phase A Water with 0.1% Formic AcidAqueous phase; formic acid improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic phase for eluting analytes.
Gradient Elution 0-2 min: 45% B; 2-10 min: 45% to 90% B; 10-12 min: 90% B; 12-13 min: 90% to 45% B; 13-15 min: 45% BSeparates compounds of varying polarity effectively.
Flow Rate 0.9 - 1.0 mL/minProvides optimal efficiency for a 4.6 mm ID column.[6][7]
Column Temp. 30 - 40 °CImproves peak symmetry and reduces viscosity.[13]
Injection Volume 20 µLA standard volume for good sensitivity without overloading.
UV Wavelength 254 nmGood absorbance for Diuron and its metabolites.[6][7]

Method Validation: Ensuring Trustworthy Data

Once the method is developed, it must be validated to ensure it is fit for its intended purpose.[17] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compounds in the specific sample matrix.[18]

Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeHow to TestAcceptance Criteria
Specificity To ensure the signal is from the analyte, not interferences.Analyze a blank matrix sample and a spiked sample.No interfering peaks at the retention times of the analytes.[19]
Linearity To demonstrate a proportional response to concentration.Inject at least 5 calibration standards and plot response vs. concentration.Correlation coefficient (R²) ≥ 0.99.[6][7][20]
Accuracy To measure the closeness of results to the true value.Analyze a blank matrix spiked at 3 different concentration levels (n=3).Mean recovery between 80-120%.[14][21]
Precision To measure the degree of scatter in the results.Repeatability (Intra-day): 6 replicates of a spiked sample on the same day. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 15-20%.[6][13][20]
Limit of Detection (LOD) The lowest concentration that can be reliably detected.Signal-to-noise ratio of 3:1 or based on the standard deviation of the response.Varies by instrument, but should be reported.
Limit of Quantification (LOQ) The lowest concentration that can be accurately quantified.Signal-to-noise ratio of 10:1 or based on the standard deviation of the response.Varies by instrument; must be determined experimentally.[20]

Example Data Presentation

Table 1: Linearity and Retention Time Data

AnalyteRetention Time (min)Calibration Range (µg/mL)
DCPU~3.50.05 - 2.00.9992
DCPMU~5.80.05 - 2.00.9995
Diuron~8.90.05 - 2.00.9998
DCA~10.20.05 - 2.00.9989

Table 2: Example Accuracy (Recovery) and Precision Data in Spiked Water

AnalyteSpiked Conc. (µg/L)Mean Recovery (%) (n=6)Precision (RSD %)
DCPU1.095.44.1
DCPMU1.098.13.5
Diuron1.099.22.8
DCA1.092.75.2

Conclusion

This application note details a comprehensive and robust RP-HPLC-UV method for the simultaneous determination of Diuron and its primary metabolites. By explaining the causality behind the selection of columns, mobile phases, and sample preparation techniques, this guide empowers researchers to not only replicate the method but also to logically troubleshoot and adapt it to their specific needs. The provided protocols for sample preparation from water and soil, combined with a validated set of chromatographic conditions and a clear framework for method validation, establish a self-validating system for generating accurate and defensible data. This methodology serves as a reliable foundation for environmental monitoring, toxicological studies, and regulatory compliance efforts concerning Diuron contamination.

References

  • U.S. Environmental Protection Agency. (n.d.).
  • Sharma, S., Singh, B., & Singh, K. (2015). Proposed metabolic pathways for diuron. ResearchGate. [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (2025, February 17). Pesticide Residue Analysis with HPLC – Accurate Detection. KNAUER. [Link]

  • U.S. Environmental Protection Agency. (n.d.).
  • U.S. Environmental Protection Agency. (2020, December 17). Analytical method for diuron, DCPMU, and mCPDMU in water Reports: ECM: EPA MRID No. Regulations.gov. [Link]

  • Lauwerys, R., & Lison, D. (n.d.). HPLC Analysis of Diuron and Metabolites in Blood and Urine. Journal of Analytical Toxicology. [Link]

  • Velkoska-Markovska, L., et al. (2022, December 22). Application of RP-HPLC Method for the Analysis of Some Pesticide Residues in Water Samples. Acta Scientific. [Link]

  • Cox, F. (2018). Metabolic pathway of diuron in rats as published by APVMA (2011). ResearchGate. [Link]

  • Islam, S., et al. (n.d.). Application of High Performance Liquid Chromatography to the Analysis of Pesticide Residues in Eggplants. Science Alert. [Link]

  • Field, J. A., et al. (1997). Diuron and Its Metabolites in Surface Water and Ground Water by Solid Phase Extraction and In-Vial Elution. Journal of Agricultural and Food Chemistry. [Link]

  • Ryan, T. W., & Owen, M. D. K. (2017, June 12). Diuron Metabolism in Two Sugarcane (Saccharum officinarum) Cultivars. Weed Science. [Link]

  • Kumar, A., et al. (2018, July 9). Multi-residue pesticides analysis in water samples using reverse phase high performance liquid chromatography (RP-HPLC). PubMed. [Link]

  • de Oliveira, R. S., et al. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. Anais da Academia Brasileira de Ciências. [Link]

  • Banks, C. E. (2025, September 18). Electroanalytical Overview: the Measurement of Diuron. ACS Publications. [Link]

  • de Oliveira, R. S., et al. (2016, September 15). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. PubMed. [Link]

  • Kumar, B., et al. (n.d.). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Prime Scholars. [Link]

  • Lauwerys, R., et al. (n.d.). HPLC analysis of diuron and metabolites in blood and urine. PubMed. [Link]

  • Field, J. A., et al. (1997). Diuron and Its Metabolites in Surface Water and Ground Water by Solid Phase Extraction and In-Vial Elution. ACS Publications. [Link]

  • Kiki, M., et al. (2026, February 1). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. MDPI. [Link]

  • Kumar, B., et al. (2014). Validation of HPLC method for determination of priority polycyclic aromatichydrocarbons (PAHS) in waste water and sediments. Semantic Scholar. [Link]

  • Occupational Safety and Health Administration. (1989, July). Diuron Method number: PV2097. OSHA.gov. [Link]

  • Hladik, M. L., & McWayne, S. (n.d.). Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water-Method details and application to two Georgia streams. U.S. Geological Survey. [Link]

  • da Rocha, M. S., et al. (2024, January 15). Diuron and its metabolites induce mitochondrial dysfunction-mediated cytotoxicity in urothelial cells. PubMed. [Link]

  • U.S. Environmental Protection Agency. (n.d.).
  • Encarnação, T., et al. (2025, July 29). A Validated RP-HPLC Method for Monitoring Pollutants Removal during Microalgae Bioremediation of Polluted Waters. PMC. [Link]

  • Organomation. (n.d.). Pesticide Sample Preparation. [Link]

  • Singh, A., et al. (2024, September 23). Recent Advancements In Hplc Method Development And Validation: Pushing The Boundaries Of Analysis. Preprints.org. [Link]

  • Patel, P., et al. (2024, November 28). A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences. [Link]

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of Urea Derivatives

Introduction: The Significance of Urea Derivatives and the Advent of Microwave Synthesis Urea derivatives represent a cornerstone in medicinal chemistry and drug development. Their diverse biological activities, stemming...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Urea Derivatives and the Advent of Microwave Synthesis

Urea derivatives represent a cornerstone in medicinal chemistry and drug development. Their diverse biological activities, stemming from their ability to form stable hydrogen bonds with biological targets, have led to their incorporation into a wide array of therapeutics, including kinase inhibitors, antiviral agents, and herbicides. The traditional synthesis of these vital compounds, however, often involves lengthy reaction times, harsh conditions, and the use of hazardous reagents like phosgene, which presents significant safety and environmental concerns.[1]

The emergence of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the landscape of chemical synthesis, offering a green and efficient alternative to conventional heating methods.[2][3] This technique leverages the ability of polar molecules to transform microwave energy into heat, leading to rapid, uniform, and selective heating of the reaction mixture.[4][5][6] The result is a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes, along with improved yields and product purity.[5][7] This guide provides an in-depth exploration of the principles and applications of microwave-assisted synthesis for the preparation of urea derivatives, tailored for researchers, scientists, and drug development professionals.

Pillar 1: The Expertise Behind Microwave-Assisted Synthesis

Understanding the ‘Why’: The Mechanism of Microwave Heating

Unlike conventional heating methods that rely on external heat sources and slow heat transfer through convection and conduction, microwave synthesis generates heat volumetrically within the sample itself.[4][5] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in a chemical reaction, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation leads to friction at the molecular level, generating heat rapidly and efficiently.[4][6][8]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions result in the generation of heat.

This direct and instantaneous heating mechanism provides several key advantages over traditional methods, including a more uniform temperature profile throughout the reaction mixture, which can minimize the formation of byproducts.[4][7]

The Causality of Experimental Choices: Why Microwaves Excel for Urea Synthesis

The application of microwave irradiation to the synthesis of urea derivatives is particularly advantageous. Many of the starting materials, such as amines and isocyanates (or their precursors), are polar, allowing for efficient absorption of microwave energy and rapid heating. This leads to:

  • Accelerated Reaction Rates: Reactions that might take hours under conventional reflux can often be completed in minutes.[7]

  • Increased Yields and Purity: The rapid and uniform heating minimizes the decomposition of reactants and products, often leading to cleaner reaction profiles and higher isolated yields.[5][7]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.

  • Green Chemistry Principles: MAOS aligns with the principles of green chemistry by reducing reaction times, which in turn lowers energy consumption.[2][4] It also often allows for the use of less hazardous solvents or even solvent-free conditions.[7]

Pillar 2: Trustworthiness Through Self-Validating Protocols

The protocols detailed below are designed to be robust and reproducible. They include specific parameters for microwave power, temperature, and reaction time, which are critical for successful and safe execution.

General Laboratory Safety for Microwave Chemistry

Before proceeding with any experimental work, it is crucial to adhere to strict safety protocols:

  • Dedicated Laboratory Equipment: Only use microwave reactors specifically designed for chemical synthesis.[9][10] Domestic microwave ovens should never be used for laboratory work due to the risk of explosions and exposure to hazardous fumes.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[10]

  • Proper Ventilation: Conduct all reactions in a well-ventilated fume hood.[9]

  • Vessel Integrity: Inspect reaction vessels for any cracks or defects before use, especially for reactions under pressure.[12]

  • Stirring: Use a magnetic stir bar to ensure even heat distribution and prevent localized superheating.[9][12]

  • Avoid Metals: Do not use any metal objects, including aluminum foil, inside the microwave cavity, as this can cause arcing.[11]

  • Emergency Procedures: Be familiar with the emergency shutdown procedures for the microwave reactor and have a fire extinguisher readily available.[10][13]

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Synthesis of N-Monosubstituted Ureas from Amines and Potassium Cyanate

This protocol describes a rapid and efficient method for the synthesis of N-monosubstituted ureas using readily available starting materials.[14][15]

Reaction Scheme:

G RNH2 R-NH2 (Amine) Microwave Microwave RNH2->Microwave KOCN KOCN (Potassium Cyanate) KOCN->Microwave H2O H2O, AcOH H2O->Microwave Urea R-NH-CO-NH2 (N-Monosubstituted Urea) Microwave->Urea

A schematic for the synthesis of N-monosubstituted ureas.

Materials:

ReagentMolar Equivalent
Amine1.0
Acetic Acid1.7
Potassium Cyanate5.0
Water-

Procedure:

  • In a 10 mL pressure-rated microwave reaction vial equipped with a magnetic stir bar, add the amine (18 mmol).

  • Add water (27 mL) and acetic acid (1.7 mL, 30 mmol).

  • To the stirred solution, add potassium cyanate (7.3 g, 90 mmol).

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 1 hour.

  • After the reaction is complete, rapidly cool the vessel to room temperature using compressed air.

  • The precipitated product is then collected by filtration.

  • Wash the solid product with hexane and diethyl ether to remove any unreacted starting materials.

  • If necessary, the crude product can be further purified by recrystallization. For example, dissolving in methanol, filtering any insoluble residues, and evaporating the solvent can yield the pure product.

Example Data for the Synthesis of 1-o-Tolylurea:

Starting AmineProductReaction Time (Microwave)Yield
o-Toluidine1-o-Tolylurea1 hour88%
Protocol 2: Synthesis of Symmetrical and Unsymmetrical Ureas via Cobalt Carbonyl-Mediated Carbonylation

This protocol outlines a very rapid, gas-free method for the synthesis of ureas from primary amines using dicobalt octacarbonyl as an isocyanate precursor.[16]

Reaction Scheme:

G RNH2_1 R-NH2 (Amine 1) Microwave Microwave (High Intensity) RNH2_1->Microwave Co2CO8 Co2(CO)8 Co2CO8->Microwave Isocyanate [R-N=C=O] (Intermediate) Microwave->Isocyanate Urea R-NH-CO-NH-R' (Urea) Isocyanate->Urea RNH2_2 R'-NH2 (Amine 2) RNH2_2->Urea

A schematic for the cobalt-mediated synthesis of ureas.

Materials:

ReagentMolar Equivalent
Primary Amine(s)-
Dicobalt Octacarbonyl (Co₂(CO)₈)-
Solvent (e.g., Toluene)-

Procedure:

  • In a microwave-safe reaction vessel, combine the primary amine(s) and dicobalt octacarbonyl in a suitable solvent like toluene.

  • Seal the vessel and subject it to high-intensity microwave irradiation for a very short duration (e.g., 10 seconds).

  • The reaction proceeds through the in-situ generation of an isocyanate intermediate, which then reacts with another molecule of the amine (for symmetrical ureas) or a different amine (for unsymmetrical ureas) to form the final product.

  • After the brief irradiation period, cool the reaction mixture.

  • The product can be isolated and purified using standard techniques such as column chromatography.

Note: This method is particularly effective for the rapid synthesis of both symmetrical and unsymmetrical ureas, with reaction times as short as 10 seconds having been reported.[16]

Protocol 3: One-Pot Sequential Synthesis of Urea Derivatives from Alkyl Bromides

This advanced protocol demonstrates a one-pot, two-step synthesis of urea derivatives starting from alkyl bromides, proceeding through an azide intermediate.[1]

Workflow Diagram:

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Staudinger-Aza-Wittig and Urea Formation AlkylBromide Alkyl Bromide (R-Br) Microwave1 Microwave 95°C, 3h AlkylBromide->Microwave1 SodiumAzide Sodium Azide (NaN3) SodiumAzide->Microwave1 AlkylAzide Alkyl Azide (R-N3) Microwave1->AlkylAzide Microwave2 Microwave 50°C -> 70°C AlkylAzide->Microwave2 PS_PPh2 Polymer-Supported Triphenylphosphine (PS-PPh2) PS_PPh2->Microwave2 CO2 Carbon Dioxide (CO2) CO2->Microwave2 Amine Amine (R'-NH2) Amine->Microwave2 Urea Urea Derivative (R-NH-CO-NH-R') Microwave2->Urea

A workflow for the one-pot synthesis of urea derivatives.

Procedure:

  • Azide Formation: In a microwave reactor, the alkyl bromide is reacted with sodium azide in a suitable solvent (e.g., acetonitrile) at 95°C for 3 hours.[1]

  • Urea Formation: After filtration to remove the sodium bromide byproduct, the resulting alkyl azide solution is treated with a polymer-supported triphenylphosphine (PS-PPh₂), carbon dioxide (under pressure), and an amine. This mixture is then subjected to microwave irradiation, initially at 50°C and then at 70°C, to afford the desired urea derivative in high yield.[1]

This one-pot procedure is highly efficient and avoids the isolation of the potentially hazardous azide intermediate.

Pillar 3: Authoritative Grounding and Comprehensive References

The information and protocols presented in this guide are supported by peer-reviewed scientific literature. The following references provide further details and validation for the discussed methodologies.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. Available at: [Link]

  • Microwave Reactor Safety. ETH Zurich. Available at: [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]

  • Roy, K. (2023). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. Available at: [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. Available at: [Link]

  • Safety Tips - Green Chemistry in Teaching Lab. NJIT.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. PMC. Available at: [Link]

  • Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR. Available at: [Link]

  • A Review on: A significance of microwave assist technique in green chemistry. ResearchGate. Available at: [Link]

  • Microwave Assisted Synthesis: A New Technology in Drug Discovery. ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of N-Monosubstituted Urea Derivatives. ARKIVOC. Available at: [Link]

  • Cobalt Carbonyl-Mediated Synthesis of Ureas. Organic Chemistry Portal. Available at: [Link]

  • Pujari, V. K., Vinnakota, S., Kakarla, R. K., & Marojua, S. (2018). Microwave Assisted Synthesis and Antimicrobial Activity of 1-(2-Chloropyridin-3-yl)-3-substituted Urea Derivatives. Asian Journal of Chemistry, 31, 41-44. Available at: [Link]

  • Cravotto, G., Orio, L., & Calcio Gaudino, E. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2419–2424. Available at: [Link]

  • Microwave-Assisted Synthesis of N-Monosubstituted Urea Derivatives. Request PDF. Available at: [Link]

  • Microwave-Assisted Synthesis of N-Monosubstituted Urea Derivatives. Scilit. Available at: [Link]

  • ChemInform Abstract: Microwave-Assisted Synthesis of Symmetrical and Unsymmetrical N,N′-Disubstituted Thioureas and Ureas over MgO in dry Media. ResearchGate. Available at: [Link]

  • Majer, P., & Randad, R. S. (1994). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry, 59(7), 1937–1938. Available at: [Link]

  • Advancements in Green Chemistry: Microwave-Assisted Synthesis of Poly-Heterocyclic Compounds in Aqueous Media. urfjournals.org. Available at: [Link]

  • Microwave‐assisted unsymmetrical urea formation. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement of 1-(3,4-Dichlorophenyl)-3-isobutylurea in DMSO

Welcome to the technical support center for optimizing the solubility of 1-(3,4-Dichlorophenyl)-3-isobutylurea in Dimethyl Sulfoxide (DMSO). This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the solubility of 1-(3,4-Dichlorophenyl)-3-isobutylurea in Dimethyl Sulfoxide (DMSO). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in dissolving this and similar poorly soluble compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in established scientific principles. Our goal is to empower you with the knowledge to overcome solubility hurdles and ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 1-(3,4-Dichlorophenyl)-3-isobutylurea difficult to dissolve in DMSO?

A1: 1-(3,4-Dichlorophenyl)-3-isobutylurea, a substituted phenylurea, possesses a molecular structure with low polarity and the potential for strong intermolecular hydrogen bonding in its solid, crystalline state. While DMSO is a powerful, polar aprotic solvent capable of disrupting these forces, the energy required to break apart the crystal lattice of the compound can be significant, leading to poor solubility at room temperature.

Q2: My compound precipitated out of the DMSO stock solution. What could be the cause?

A2: Compound precipitation from DMSO stocks can be triggered by several factors. A common cause is the absorption of water by DMSO, which is highly hygroscopic. The presence of even small amounts of water can significantly decrease the solubility of hydrophobic compounds. Another frequent reason is subjecting the stock solution to multiple freeze-thaw cycles, which can promote the formation of less soluble crystalline structures.

Q3: Is it safe to heat my DMSO stock solution to dissolve the compound?

A3: Gentle heating can be an effective method to increase the solubility of many compounds in DMSO. DMSO itself is thermally stable at temperatures below 150°C. However, it is crucial to consider the thermal stability of your specific compound, as excessive heat may cause degradation. We recommend a cautious, stepwise approach to heating, as detailed in our troubleshooting guide.

Q4: Can I use a co-solvent to improve the solubility of 1-(3,4-Dichlorophenyl)-3-isobutylurea in DMSO?

A4: Yes, the use of a co-solvent is a widely employed and effective strategy. A suitable co-solvent can modify the overall polarity of the solvent system, disrupt the compound's crystal lattice, and form more favorable interactions with the solute. Our troubleshooting section provides guidance on selecting and testing appropriate co-solvents.

Q5: What is the maximum recommended concentration of DMSO in cell-based assays?

A5: The final concentration of DMSO in cell culture media should be kept to a minimum to avoid cytotoxicity. While this can be cell-line dependent, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v). It is always best practice to run a vehicle control (media with the same final concentration of DMSO) to account for any solvent effects.

Troubleshooting Guides

Issue 1: Compound Fails to Dissolve at Room Temperature

If you are observing particulate matter or a cloudy suspension after attempting to dissolve 1-(3,4-Dichlorophenyl)-3-isobutylurea in DMSO at ambient temperature, the following methods can be employed.

Method 1.1: Application of Gentle Heat

Scientific Principle: The dissolution of most solids is an endothermic process, meaning it requires an input of energy to proceed.[1][2] By gently heating the solution, you provide the necessary thermal energy to overcome the intermolecular forces holding the solid compound together in its crystal lattice, thereby increasing its solubility.[3][4]

Experimental Protocol:

  • Place the vial containing the compound and DMSO in a water bath or on a precisely controlled heating block.

  • Begin by setting the temperature to 30-40°C.

  • Gently agitate the solution intermittently using a vortex mixer or by swirling.

  • If the compound does not fully dissolve after 10-15 minutes, you may incrementally increase the temperature in 10°C steps.

  • Caution: Do not exceed 80°C to minimize the risk of compound degradation. Always monitor for any changes in the color of the solution, which could indicate decomposition.

Issue 2: Compound Dissolves Initially but Crashes Out of Solution

Precipitation of a previously dissolved compound can be a frustrating issue. The following strategies can help to create a stable stock solution.

Method 2.1: Sonication

Scientific Principle: Sonication utilizes high-frequency sound waves to induce acoustic cavitation in the solvent.[5][6] This process generates and collapses microscopic bubbles, creating localized areas of intense energy that can break apart solute aggregates and enhance the interaction between the solvent and the solute, thereby promoting dissolution.[7][8]

Experimental Protocol:

  • Place the vial with the compound and DMSO into a sonicator bath.

  • Ensure the water level in the bath is sufficient to cover the solvent portion of the vial.

  • Sonicate for 15-30 minute intervals.

  • After each interval, visually inspect the solution for any remaining undissolved particles.

  • If necessary, the process can be repeated. Be mindful that prolonged sonication can lead to a modest increase in the temperature of the solution.

Method 2.2: The Use of Co-solvents

Scientific Principle: Introducing a co-solvent alters the polarity of the solvent system, which can lead to more favorable solute-solvent interactions. For a compound like 1-(3,4-Dichlorophenyl)-3-isobutylurea, a less polar co-solvent may improve solubility. Additionally, some co-solvents can act as "complexing agents," forming non-covalent complexes with the drug that are more soluble.[9]

Recommended Co-solvents:

  • N-methyl-2-pyrrolidone (NMP): A polar aprotic solvent that is miscible with DMSO and has been shown to be an effective solubilizer for a wide range of poorly soluble compounds.[9][10]

  • Polyethylene glycol (PEG 300 or 400): A water-miscible polymer that can enhance the solubility of hydrophobic drugs.[11]

Experimental Protocol:

  • Prepare a stock solution of your compound in 100% DMSO at a higher concentration than your final desired concentration.

  • In a separate vial, prepare a solution of your chosen co-solvent (e.g., NMP or PEG 400) in DMSO. A good starting point is a 1:1 (v/v) mixture.

  • Slowly add the co-solvent/DMSO mixture to your concentrated compound stock solution while vortexing.

  • Observe for any signs of precipitation. If the solution remains clear, you can proceed with your experiment. It is advisable to prepare a small test batch first.

Parameter Heating Sonication Co-solvent Addition
Primary Mechanism Increases kinetic energy to overcome lattice energy[3][4]Acoustic cavitation breaks apart solute aggregates[5][6]Alters solvent polarity and/or forms soluble complexes[9]
Recommended Temp. 30-80°CAmbient to slightly elevatedAmbient
Typical Duration 10-30 minutes15-60 minutesImmediate
Key Consideration Compound thermal stabilityPotential for aerosolizationCo-solvent compatibility with downstream assays
Issue 3: Adjusting pH to Enhance Solubility

Scientific Principle: The solubility of ionizable compounds is pH-dependent. Phenylurea derivatives are weakly acidic, with the proton on the urea nitrogen being the most likely to dissociate. By increasing the pH of the solution with a base, you can deprotonate the urea, forming an anion that is generally more soluble in polar solvents like DMSO. The predicted acidic pKa for a similar compound, 1-(3,4-dichlorophenyl)-3-phenylurea, is approximately 11.4.

Experimental Protocol:

Note: This method is generally more applicable to aqueous solutions but can be attempted with DMSO if the stock is to be diluted into a buffered aqueous solution.

  • Prepare a concentrated stock solution of your compound in DMSO.

  • In a separate tube, prepare your aqueous buffer at a pH above the pKa of your compound (e.g., pH 12).

  • Slowly add the DMSO stock solution to the buffered aqueous solution while stirring.

  • Observe for any signs of precipitation.

  • It is critical to ensure that the final pH of your working solution is compatible with your experimental system (e.g., cell culture).

Visualizing Experimental Workflows

Workflow for Troubleshooting Solubility Issues

Solubility_Workflow start Start: Compound and DMSO dissolve_rt Attempt to Dissolve at Room Temperature start->dissolve_rt check_dissolution Fully Dissolved? dissolve_rt->check_dissolution heating Apply Gentle Heat (30-80°C) check_dissolution->heating No success Stable Stock Solution Achieved check_dissolution->success Yes check_heating Fully Dissolved? heating->check_heating sonication Sonication (15-30 min intervals) check_heating->sonication No check_heating->success Yes check_sonication Fully Dissolved? sonication->check_sonication cosolvent Add Co-solvent (e.g., NMP, PEG) check_sonication->cosolvent No check_sonication->success Yes check_cosolvent Fully Dissolved? cosolvent->check_cosolvent check_cosolvent->success Yes fail Consult Further or Consider Alternative Solvent check_cosolvent->fail No

Caption: A stepwise decision-making workflow for addressing solubility challenges.

Conceptual Diagram of Solubility Enhancement Mechanisms

Mechanisms cluster_compound Poorly Soluble Compound (Solid State) cluster_methods Solubility Enhancement Methods cluster_effects Resulting Effects lattice Strong Crystal Lattice Energy intermolecular Intermolecular Hydrogen Bonds heating Heating overcome_lattice Overcome Lattice Energy heating->overcome_lattice Provides Thermal Energy sonication Sonication disrupt_bonds Disrupt Intermolecular Bonds sonication->disrupt_bonds Acoustic Cavitation cosolvent Co-solvents alter_polarity Alter Solvent Polarity cosolvent->alter_polarity Modify Solvent System dissolved Compound in Solution overcome_lattice->dissolved disrupt_bonds->dissolved alter_polarity->dissolved

Caption: How different methods overcome the barriers to dissolution.

References

  • BYJU'S. (n.d.). How does Sonication Work? Retrieved February 27, 2026, from [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved February 27, 2026, from [Link]

  • World Journal of Pharmaceutical Research. (2026, January 20). REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES IN PHARMACEUTICAL FORMULATIONS. Retrieved February 27, 2026, from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved February 27, 2026, from [Link]

  • Shree Vallabh Chemicals. (n.d.). How Polyethylene Glycol (PEG) Improves the Stability of Formulations in the Pharmaceutical Industry. Retrieved February 27, 2026, from [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved February 27, 2026, from [Link]

  • ChemistryTalk. (n.d.). Temperature and Solubility. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Temperature Effects on the Solubility of Gases. Retrieved February 27, 2026, from [Link]

  • International Journal of Current Science Research and Review. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Retrieved February 27, 2026, from [Link]

  • Fountainhead Press. (n.d.). Thermodynamics of Solubility: Graphical Determination of ΔH and ΔS. Retrieved February 27, 2026, from [Link]

  • PharmaInfo. (n.d.). REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved February 27, 2026, from [Link]

  • Chem.libretexts.org. (n.d.). Solubility. Retrieved February 27, 2026, from [Link]

  • Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). Retrieved February 27, 2026, from [Link]

  • Wikipedia. (n.d.). Sonication. Retrieved February 27, 2026, from [Link]

  • Veeprho. (2025, August 3). Power of Sonication in Pharma Industry. Retrieved February 27, 2026, from [Link]

  • Chem-Station. (2016, May 7). Sonication in Organic Synthesis. Retrieved February 27, 2026, from [Link]

  • Solubility of Things. (n.d.). Phenylurea. Retrieved February 27, 2026, from [Link]

  • AERU. (2025, August 3). 3,4-dichlorophenyl urea. Retrieved February 27, 2026, from [Link]

  • Canada.ca. (n.d.). Screening Assessment for the Challenge Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl- (Diuron). Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2007, September 5). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). DMSO solubility and bioscreening. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). CN86101095A - The preparation method of substituted phenyl urea.
  • National Center for Biotechnology Information. (2023, September 13). Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (n.d.). DCMU. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved February 27, 2026, from [Link]

  • PubMed. (2007, September 5). Solubilization of poorly soluble compounds using 2-pyrrolidone. Retrieved February 27, 2026, from [Link]

  • Ontosight AI. (n.d.). Phenylurea Compounds Overview. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). Phenylurea. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). N-methyl-2-pyrrolidone as an Excellent Coordinative Additive with a Wide Operating Range for Fabricating High-Quality Perovskite Films. Retrieved February 27, 2026, from [Link]

Sources

Optimization

Technical Support Center: 1,3-Diphenylurea (DPU) Remediation Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are bottlenecked by 1,3-diphenylurea (DPU) contamination.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are bottlenecked by 1,3-diphenylurea (DPU) contamination. Whether you are executing a Curtius rearrangement, synthesizing unsymmetrical ureas, or utilizing phenyl isocyanate as a reagent, DPU is a notoriously stubborn byproduct.

This guide abandons generic advice in favor of field-proven, self-validating protocols. We will dissect the causality behind DPU's physical properties and leverage them to systematically purify your target compounds.

Section 1: The Root Cause (FAQs)

Q: Mechanistically, why does DPU persistently form in my reactions? A: DPU typically emerges as a symmetrical urea byproduct. When phenyl isocyanate is used directly as a reagent—or generated in situ via the Curtius rearrangement of benzoyl azides—it is highly sensitive to trace moisture. Water hydrolyzes the isocyanate to yield aniline and carbon dioxide. Because aniline is highly nucleophilic, it immediately attacks another equivalent of unreacted phenyl isocyanate, rapidly forming 1,3-diphenylurea[1][2].

Q: Why is DPU so difficult to remove compared to other reaction byproducts? A: The difficulty is thermodynamic. DPU adopts a rigid, planar trans,trans-conformation[2]. This specific geometry facilitates extensive intermolecular hydrogen bonding (between the N-H donors and C=O acceptors) and strong π-π stacking of the phenyl rings. This massive crystal lattice energy renders DPU practically insoluble in most standard organic extraction solvents, effectively turning it into a "brick" in your reaction flask.

Section 2: Quantitative Solubility Matrix

To successfully remove DPU, you must exploit the extreme deltas in solubility between DPU and your target molecule. Do not attempt liquid-liquid extractions blindly; use the empirical data below to drive your purification strategy.

SolventTemperatureDPU Solubility ProfileCausality / Application Strategy
Water 20 °CInsoluble (< 0.1 mg/mL)[3]Aqueous washes are entirely ineffective for DPU removal.
Dichloromethane (DCM) 0 °CSparingly SolubleIdeal anti-solvent. Chilling forces DPU lattice formation.
Diethyl Ether 0 °CSparingly SolubleExcellent anti-solvent for triturating crude mixtures.
Methanol / Ethanol 20 °CSlightly SolubleCan be used to precipitate DPU if the target is highly polar.
Dimethyl Sulfoxide (DMSO) 20 °CSoluble (~30 mg/mL)Breaks H-bonds. Used strictly for dry-loading onto silica.
Pyridine 20 °CModerately Soluble (~50 mg/mL)[3]Disrupts the crystal lattice via competitive hydrogen bonding.

Section 3: Troubleshooting Workflows & Protocols

Protocol A: Anti-Solvent Precipitation and Cold Filtration (First-Line Defense)

Causality: By swapping the reaction solvent for a non-polar or halogenated solvent and lowering the temperature, we maximize the thermodynamic drive for DPU to crystallize out of solution. The lipophilic target molecule remains solvated.

Step-by-Step Methodology:

  • Solvent Evaporation: Concentrate the crude reaction mixture in vacuo to a thick paste or solid to remove the primary reaction solvent (e.g., DMF, THF, or Pyridine).

  • Trituration: Suspend the crude residue in a minimal volume of cold diethyl ether or DCM (approximately 5–10 mL per gram of crude).

  • Acoustic Cavitation: Sonicate the suspension for 5 minutes. Causality: Sonication breaks up matrix entrapment, ensuring your target molecule dissolves into the solvent while the DPU remains solid.

  • Thermal Shock: Incubate the suspension at 0 °C (ice bath) for 30 minutes to force complete precipitation of the DPU needles.

  • Filtration: Filter the suspension under vacuum through a tightly packed, 2-inch pad of Celite in a sintered glass funnel.

  • Washing: Wash the filter cake with a minimal volume of ice-cold ether/DCM. The combined filtrate contains your target product.

Self-Validating System: You will know this protocol succeeded if the Celite pad captures a dense, white, chalky/needle-like solid and the resulting filtrate is perfectly clear. If the filtrate remains cloudy, the solvent temperature was too high, or the Celite pad channeled/cracked, allowing DPU micro-crystals to pass.

Protocol B: Chromatographic Baseline Retention (For Stubborn Traces)

Causality: DPU contains strong hydrogen-bond donors (N-H) and acceptors (C=O). On normal-phase silica gel, these functional groups interact aggressively with free silanols. If your target molecule is moderately lipophilic, you can trap DPU at the baseline.

Step-by-Step Methodology:

  • Dry Loading (Critical): Dissolve the crude mixture in a minimal amount of THF or DMSO (solvents capable of breaking DPU's hydrogen bonds). Add silica gel (3× the mass of the crude) and evaporate to a free-flowing powder in vacuo. Note: Never wet-load a DPU-heavy mixture in DCM. It will precipitate at the top of the column, causing severe band broadening and dangerous pressure buildup.

  • Equilibration: Pack a silica column using Hexanes/Ethyl Acetate (e.g., 80:20).

  • Elution: Elute your target compound, keeping the eluent polarity below 50% Ethyl Acetate if possible. Under these conditions, DPU will remain firmly immobilized.

Self-Validating System: Monitor the column using TLC. DPU will appear as a strong UV-active spot that streaks heavily near the baseline in low-polarity eluents (Rf < 0.1). If your target elutes with an Rf > 0.3 and the baseline spot remains stationary, the separation is mechanically sound.

Section 4: DPU Remediation Decision Tree

Use the following logical workflow to determine the most efficient method for DPU removal based on the physicochemical properties of your target molecule.

DPU_Removal Start Crude Reaction Mixture (Target + DPU) Q1 Is Target Lipophilic (Soluble in cold DCM/Ether)? Start->Q1 PathLip Triturate & Chill (0°C) in DCM/Ether Q1->PathLip Yes Q2 Is Target Water-Soluble? Q1->Q2 No Filter1 Filter through Celite Pad PathLip->Filter1 TargetLip Target in Filtrate (DPU on frit) Filter1->TargetLip PathAq Liquid-Liquid Extraction (Water / EtOAc) Q2->PathAq Yes PathChrom Silica Gel Chromatography (Dry load via THF/DMSO) Q2->PathChrom No TargetAq Target in Aqueous Phase (DPU in Organic/Solid) PathAq->TargetAq TargetChrom Elute Target (DPU retains on baseline) PathChrom->TargetChrom

Workflow decision tree for selecting the optimal 1,3-diphenylurea (DPU) removal strategy.

References

1.[1] Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis. URL: 2. Safety Data Sheet: 1,3-Diphenylurea. Cayman Chemical. URL: 3.[3] Carbanilide | C13H12N2O | CID 7595. PubChem - NIH. URL: 4. 1,3-Diphenylurea 98 102-07-8. Sigma-Aldrich. URL: 5.[2] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. URL:

Sources

Troubleshooting

Technical Support Center: Purification of 1-(3,4-Dichlorophenyl)-3-isobutylurea

Status: Active Ticket ID: DCPU-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Introduction Welcome to the technical support hub for 1-(3,4-Dichlorophenyl)-3-isobutylurea (DCPU). This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: DCPU-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction

Welcome to the technical support hub for 1-(3,4-Dichlorophenyl)-3-isobutylurea (DCPU). This guide addresses the specific challenges of purifying substituted phenylureas. Unlike simple organic solids, DCPU presents a unique set of purification hurdles—specifically "oiling out" (due to the flexible isobutyl chain) and persistent insoluble byproducts (symmetrical ureas).

This protocol is designed not just to clean your compound, but to maximize yield by understanding the physical chemistry governing the crystallization of lipophilic ureas.

Module 1: Solvent System Selection

The "Gold Standard" Systems

For DCPU, we prioritize solvents that balance the lipophilicity of the dichlorophenyl ring with the hydrogen-bonding capability of the urea linkage.

Solvent SystemComposition (v/v)SuitabilityExpert Notes
Ethanol / Water 80:20 to 90:10 High Recommended. Excellent removal of polar impurities and starting amines. "Greener" profile.
Methanol / Water 80:20HighGood alternative if Ethanol fails. Slightly higher solubility for DCPU.
Toluene / Hexane VariableMediumUse only if the crude is heavily contaminated with non-polar tars.
Acetonitrile 100%LowOften too soluble; leads to poor recovery yields unless cooled to -20°C.
Why Ethanol/Water?

Substituted ureas exhibit a steep solubility curve in ethanol. They are highly soluble near the boiling point (78°C) but crystallize rapidly upon cooling. The addition of water acts as an anti-solvent , drastically lowering the solubility of the hydrophobic DCPU at room temperature while keeping ionic impurities (salts) or polar starting materials (amines) in solution.

Module 2: The Optimized Protocol (SOP)

Critical Warning: The most common impurity in this synthesis is 1,3-bis(3,4-dichlorophenyl)urea (the symmetrical bis-urea). This byproduct is extremely insoluble and has a melting point >250°C. It will NOT dissolve during recrystallization and must be mechanically removed.

Step-by-Step Workflow
  • Dissolution (The Saturation Point):

    • Place crude DCPU in an Erlenmeyer flask.

    • Add Ethanol (95%) slowly while heating to a gentle reflux.

    • Target: Use the minimum amount of solvent required to dissolve the majority of the solid.[1]

    • Observation: If a fine, white powder remains undissolved despite adding excess solvent, STOP . This is likely the bis-urea impurity.

  • Hot Filtration (The Purification Step):

    • While the solution is boiling, filter it rapidly through a pre-warmed fluted filter paper or a heated sintered glass funnel.

    • Action: Discard the solid residue (bis-urea). Keep the clear filtrate.

  • Anti-Solvent Addition (Optional but Recommended):

    • If the solution is very concentrated, add warm water dropwise to the hot filtrate until a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of ethanol to clear the turbidity.

  • Crystallization (The Critical Phase):

    • Remove from heat.[2] Cover the flask with a watch glass.

    • Allow to cool to room temperature undisturbed.

    • Note: Do not plunge immediately into ice; this causes "oiling out" (see Troubleshooting).

  • Harvesting:

    • Cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

    • Filter the crystals via vacuum filtration.

    • Wash with cold Ethanol/Water (50:50 mixture).

Visualizing the Workflow

RecrystallizationFlow Start Crude DCPU Dissolve Dissolve in Boiling Ethanol (Reflux) Start->Dissolve Check Is there undissolved white solid? Dissolve->Check FilterHot HOT FILTRATION (Remove Bis-urea) Check->FilterHot Yes (Insoluble Impurity) ClearSol Clear Filtrate Check->ClearSol No (Fully Soluble) FilterHot->ClearSol AddWater Add Warm Water (Until Turbid) ClearSol->AddWater CoolSlow Slow Cooling (RT -> 4°C) AddWater->CoolSlow Harvest Vacuum Filter & Dry CoolSlow->Harvest

Caption: Figure 1. Decision logic for DCPU recrystallization, highlighting the critical hot filtration step for bis-urea removal.

Module 3: Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

Symptom: As the solution cools, liquid droplets form at the bottom of the flask instead of crystals.[3][4][5] Cause: The melting point of the solute is lower than the saturation temperature of the solvent mixture, or the isobutyl chain is preventing lattice packing.

Corrective Actions:

  • Reheat: Redissolve the oil by heating the solution back to reflux.

  • Add More Solvent: Add a small amount of ethanol (good solvent). This lowers the saturation temperature below the oiling point.

  • Seed It: Add a "seed crystal" of pure DCPU to the cooling solution at ~40-50°C.

  • Trituration: If the oil solidifies into a hard mass, crush it and wash with cold hexanes to remove surface impurities, then recrystallize again.

Issue 2: Colored Impurities

Symptom: Crystals are off-white, yellow, or grey. Cause: Oxidation products of 3,4-dichloroaniline. Solution:

  • During the Dissolution step (Step 1), add Activated Charcoal (1-2% by weight) .

  • Boil for 5-10 minutes.

  • Perform Hot Filtration carefully (use Celite/diatomaceous earth) to remove the charcoal.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Oiling Oiling Out (Liquid Droplets) Problem->Oiling Color Colored Crystals (Yellow/Grey) Problem->Color LowYield Low Yield Problem->LowYield Sol_Oil1 Add Seed Crystal Oiling->Sol_Oil1 Sol_Oil2 Add more Ethanol (Lower Saturation Temp) Oiling->Sol_Oil2 Sol_Color Activated Carbon Treatment Color->Sol_Color Sol_Yield Cool to -20°C or Evaporate Solvent LowYield->Sol_Yield

Caption: Figure 2. Quick-reference troubleshooting matrix for common purification failures.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and urea derivatives).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Causes and Solutions. (Technical white paper on phase separation mechanics).

  • PubChem. (n.d.). 1-(3,4-Dichlorophenyl)-3-isobutylurea Compound Summary. National Center for Biotechnology Information. (Verification of chemical structure and identifiers).

  • Sigma-Aldrich. (n.d.).[6] General Recrystallization Protocols. (General solubility data for substituted phenylureas).

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Isocyanate-Amine Couplings

Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on the isocyanate-amine coupling reaction as a fundamental transformation for synthesizing pharmaceutically relevant ur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on the isocyanate-amine coupling reaction as a fundamental transformation for synthesizing pharmaceutically relevant ureas. While this reaction is generally highly efficient and often requires no base for primary amines[1], it is notoriously sensitive to environmental factors.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind low yields—specifically focusing on the competing hydrolysis pathways—and provide a self-validating protocol to ensure robust, reproducible urea synthesis.

Mechanistic Pathway Analysis

To troubleshoot effectively, we must first understand the competing kinetics in the reaction flask. The diagram below illustrates the divergence between the desired coupling pathway and the destructive, moisture-induced hydrolysis cascade.

G Isocyanate Isocyanate (R-N=C=O) DesiredUrea Desired Unsymmetric Urea (R-NH-CO-NH-R') Isocyanate->DesiredUrea + Target Amine Carbamic Carbamic Acid (Unstable Intermediate) Isocyanate->Carbamic Hydrolysis SymUrea Symmetric Urea (Insoluble Precipitate) Isocyanate->SymUrea Amine Target Amine (R'-NH2) Amine->DesiredUrea Water Trace Water (Moisture) Water->Carbamic AmineBy Amine Byproduct (R-NH2) Carbamic->AmineBy Decarboxylation CO2 CO2 Gas Carbamic->CO2 AmineBy->SymUrea + Isocyanate

Reaction pathways: Desired urea coupling vs. moisture-induced symmetric urea formation.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently below 50%, and I observe a white, insoluble precipitate shortly after adding the isocyanate. What is happening? A: This is the classic signature of moisture contamination. Isocyanates are highly electrophilic and react with trace water to form an unstable carbamic acid intermediate[2]. This intermediate rapidly decarboxylates (which is why you might observe bubbling from CO₂ evolution) to form a primary amine[2]. Because this newly formed amine is often highly reactive, it rapidly consumes another equivalent of your starting isocyanate to form a symmetric urea[2]. Symmetric ureas possess strong intermolecular hydrogen bonding, making them highly insoluble and prone to precipitation[2]. This side reaction severely depletes your isocyanate stoichiometry, drastically lowering the yield of your desired unsymmetric urea.

Q2: I am using anhydrous solvents, but I still see symmetric urea formation. How can I further optimize the stoichiometry and addition order? A: If moisture is strictly controlled but yields remain low, the issue is likely localized concentration gradients during mixing. Always add the isocyanate dropwise to a solution of the amine, not the other way around. If you add the amine to the isocyanate, the isocyanate is in vast excess initially, which can promote side reactions like biuret formation[2]. Furthermore, consider using a slight excess of isocyanate (1.05 - 1.10 equivalents) to compensate for the unavoidable trace moisture that enters the system during reagent transfer[2].

Q3: My target amine is highly sterically hindered (e.g., an ortho-substituted aniline). The reaction stalls even at room temperature. Should I heat it? A: Heating is generally discouraged as a first resort. Temperatures above 80°C will accelerate the unwanted hydrolysis reaction if any moisture is present, and extreme temperatures can cause urea linkages to thermally decompose back into an isocyanate and an amine[2]. Instead of heating, consider adding a catalytic amount of a tertiary amine (e.g., triethylamine, DABCO) or a metal catalyst (like organotin compounds or CuOAc)[3][4]. If the isocyanate remains completely unreactive due to steric clash, you can bypass the free isocyanate entirely by generating it in situ from a Boc-protected amine using 2-chloropyridine and trifluoromethanesulfonyl anhydride[5].

Q4: How can I reliably monitor the completion of the coupling reaction without relying solely on LC-MS, given that ureas can be difficult to ionize? A: Fourier-Transform Infrared Spectroscopy (FT-IR) is the gold standard for monitoring isocyanate consumption. The isocyanate group (-N=C=O) exhibits a very strong, distinct asymmetric stretching band at approximately 2260 cm⁻¹[6]. You can monitor the reaction by taking aliquots and observing the complete disappearance of this 2260 cm⁻¹ peak, coupled with the emergence of urea carbonyl (C=O) and amine (-NH-) stretching bands around 1640 cm⁻¹ and 3330 cm⁻¹, respectively[6].

Quantitative Troubleshooting Matrix

Use the following data table to identify and correct deviations in your reaction parameters.

ParameterOptimal RangeDeviation ConsequenceMechanistic CauseCorrective Action
Moisture Content < 50 ppmYield drop, precipitation, CO₂ bubblingH₂O acts as a nucleophile, initiating the carbamic acid degradation cascade[2].Dry solvents over 3Å molecular sieves; purge headspace with Argon.
Temperature 0°C to 25°CByproduct formation, discolorationHigh heat (>80°C) promotes biuret formation and accelerates trace hydrolysis[2].Maintain RT; use catalysts (e.g., DABCO) instead of heat for sluggish reactions[3].
Stoichiometry 1.05 eq Isocyanate : 1.0 eq AmineIncomplete conversion of the target amineTrace moisture inevitably consumes a small fraction of the isocyanate[2].Provide a 5% isocyanate excess to ensure complete amine consumption.
Addition Order Isocyanate into AminePoly-addition side reactionsInverse addition creates localized isocyanate excess, promoting side reactions[2].Add isocyanate dropwise to the amine solution under vigorous stirring.
Self-Validating Protocol: Anhydrous Unsymmetric Urea Synthesis

To guarantee reproducibility, this protocol integrates an In-Process Control (IPC) step, creating a self-validating loop that prevents premature workups.

Phase 1: Preparation & System Purging

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Purge the system with ultra-high-purity Argon for 15 minutes to displace atmospheric moisture.

Phase 2: Reactant Assembly 3. Dissolve the target amine (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (water content < 50 ppm). 4. In a separate dry vial, prepare a solution of the isocyanate (1.05 eq) in the same anhydrous solvent.

  • Causality Note: The 0.05 eq excess deliberately compensates for unavoidable trace moisture consumption, protecting the limiting reagent[2].

Phase 3: Controlled Coupling 5. Cool the amine solution to 0°C using an ice bath. 6. Add the isocyanate solution dropwise over 30 minutes via a syringe pump.

  • Causality Note: Slow addition prevents localized concentration spikes, mitigating biuret formation and managing exothermic heat.

  • Remove the ice bath and allow the reaction to stir at room temperature (20–25°C) for 2 to 4 hours. No base is required for standard primary amines[1].

Phase 4: In-Process Validation (The Self-Validating Loop) 8. Validation Checkpoint: Withdraw a 50 µL aliquot and analyze via FT-IR spectroscopy.

  • Pass Condition: Complete disappearance of the strong asymmetric -N=C=O stretching band at ~2260 cm⁻¹[6]. Proceed to Phase 5.

  • Fail Condition: Persistence of the 2260 cm⁻¹ band.

  • Action: Stir for an additional hour. If the peak remains, add 0.05 eq of the target amine to consume the residual isocyanate. Do not proceed until the peak is absent.

Phase 5: Quenching & Isolation 9. Once validated, quench the reaction by adding 1 mL of anhydrous methanol.

  • Causality Note: Methanol reacts with any microscopic residual isocyanate to form a soluble methyl carbamate, which is easily separated from the target urea during chromatography.

  • Concentrate the mixture under reduced pressure and purify the crude product via flash column chromatography or recrystallization.

References

Sources

Troubleshooting

Preventing precipitate formation in phenylurea stock solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help you troubleshoot, rescue, and prevent precipitate formation in phenylurea stock solutions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help you troubleshoot, rescue, and prevent precipitate formation in phenylurea stock solutions. Phenylureas (e.g., linuron, diuron, sorafenib derivatives) are notoriously lipophilic, making their formulation in standard solvents like Dimethyl Sulfoxide (DMSO) highly susceptible to environmental instability.

Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative data, and self-validating protocols to ensure the integrity of your compound libraries.

Diagnostic Workflow

Use the following logic tree to immediately diagnose and resolve precipitation issues in your compound library.

G Start Precipitate Observed in Phenylurea Stock AgeCheck Is the stock freshly made or previously stored? Start->AgeCheck Stored Stored / Freeze-Thawed AgeCheck->Stored Stored Fresh Freshly Prepared AgeCheck->Fresh Fresh WaterUptake Diagnosis: Water Uptake & Polymorph Crystallization Stored->WaterUptake SolLimit Diagnosis: Exceeds Thermodynamic Solubility Fresh->SolLimit Rescue Rescue: Warm to 37°C & Acoustic Sonication WaterUptake->Rescue Formulate Action: Dilute or Use Co-solvents (e.g., SBE-β-CD) SolLimit->Formulate Prevent Prevention: Single-use Aliquots & Anhydrous DMSO Rescue->Prevent

Diagnostic workflow for identifying and resolving phenylurea precipitation in DMSO stocks.

Core Troubleshooting Guide (FAQs)

Q: Why do my phenylurea compounds precipitate in DMSO after storage at -20°C, even if they initially dissolved perfectly? A: The root cause is the synergistic effect of DMSO hygroscopicity and freeze-thaw cycles. Phenylureas are highly lipophilic and often form an amorphous, supersaturated solution when initially dissolved in DMSO[1]. Because 2, it rapidly absorbs atmospheric water during tube opening or "cherry-picking" operations[2]. Water uptake disrupts the solvent's solvation cavity. When the stock is subjected to freeze-thaw cycles, the kinetic energy forces the supersaturated amorphous compound to nucleate and crystallize into a lower-energy, highly insoluble polymorph[1].

Q: How does water uptake specifically alter DMSO's solvent properties? A: Pure anhydrous3[3]. However, as it absorbs water, its freezing point undergoes severe depression—dropping to as low as -73°C at 33% water by weight (a 1:2 molar ratio of DMSO to H₂O)[4]. At this hydration level, the liquid phase becomes highly structured and viscous, making it thermodynamically unfavorable to maintain large lipophilic phenylurea molecules in solution[4].

Q: Can I predict which phenylureas will precipitate based on concentration? A: Yes, precipitation is heavily concentration-dependent. High-throughput screening (HTS) data reveals that libraries stored at5 compared to fragment sets stored at 40 mM (3.45%) or 10 mM (3.11%)[5]. For hydrophobic phenylureas, maintaining stock concentrations at or below 10 mM drastically reduces the risk of entering an unstable supersaturated state[6].

Q: How can I rescue a stock solution that has already precipitated? A: Do not discard the stock immediately. Apply gentle warming (37°C) combined with acoustic sonication. Sonication provides excellent mixing and accelerates equilibration time, often 1[1]. However, if the compound has crystallized into a highly stable polymorph, redissolution may require the addition of a co-solvent.

Q: How do I prevent "crashing out" when diluting DMSO stocks into aqueous assay buffers? A: Phenylureas will immediately precipitate if a high-concentration DMSO stock is directly injected into an aqueous medium. To prevent this, perform 2[2]. Then, execute a single, rapid dilution step into the final aqueous buffer, ensuring the final DMSO concentration remains below 0.5% to avoid cytotoxicity[7]. If precipitation still occurs, utilize co-solvents such as8 to encapsulate the hydrophobic moieties[8].

Quantitative Data Summary

The following table summarizes the critical physical parameters and precipitation rates that dictate phenylurea stock stability:

Parameter / MetricValueMechanistic Implication
DMSO Freezing Point (Anhydrous) 18.5 °CPure solvent solidifies just below room temperature.
DMSO Freezing Point (33% Water) -73.0 °CSevere freezing point depression indicates massive water contamination and loss of solvation power.
Precipitation Rate (100 mM Library) 15.17%High concentration drives rapid polymorph crystallization upon freeze-thaw.
Precipitation Rate (10 mM Library) 3.11%Lower concentration maintains the metastable supersaturated zone longer.
Linuron Solubility (10% DMSO / 90% SBE-β-CD) ≥ 10.04 mMCyclodextrins effectively rescue aqueous solubility for in vitro/in vivo assays.

Self-Validating Experimental Protocols

Protocol 1: Preparation and Storage of Anhydrous Phenylurea Master Stocks

Causality Focus: Preventing water-induced polymorph crystallization by eliminating hygroscopic exposure.

  • Desiccation: Place the lyophilized phenylurea powder in a vacuum desiccator for 24 hours prior to solvation to remove surface moisture.

  • Anhydrous Dissolution: Dissolve the compound using strictly anhydrous DMSO (≥99.9% purity, stored over molecular sieves). If possible, perform this step under an inert argon atmosphere to prevent immediate atmospheric water absorption.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10–50 µL) in tightly sealed, low-bind microcentrifuge tubes.

    • Self-Validation Step: Weigh a control tube on an analytical balance before and after sealing to ensure no evaporation or moisture ingress occurs during handling.

  • Storage: Store aliquots at -80°C. Avoid -20°C freezers, as the depressed freezing point of slightly hydrated DMSO can cause the solvent to remain in a "slush" state, accelerating compound degradation and precipitation[4].

Protocol 2: Stepwise Aqueous Dilution using Cyclodextrin Co-solvents

Causality Focus: Diluting hydrophobic phenylureas for cell-based assays without triggering thermodynamic "crashing out".

  • DMSO Serial Dilution: Thaw a single-use aliquot at room temperature. Perform all intermediate serial dilutions in 100% DMSO to prevent premature precipitation[2].

  • Co-solvent Preparation: Prepare a 20% (w/v) SBE-β-CD solution in sterile saline. Stir at 4°C until completely clear (this may take up to a week for bulk preparation, but the solution is highly stable once clear)[8].

  • Intermediate Dilution: Add 100 µL of the DMSO stock to 900 µL of the 20% SBE-β-CD solution. Mix evenly by vortexing.

    • Self-Validation Step: Inspect the tube against a strong light source. The solution must be optically clear with no Tyndall effect (light scattering). The presence of light scattering confirms the formation of micro-precipitates, indicating the dilution was performed too rapidly.

  • Final Assay Dilution: Dilute the intermediate solution directly into the pre-warmed cell culture medium. Ensure the final DMSO concentration is ≤0.5%[7].

References

  • Compound Precipitation in High-Concentration DMSO Solutions | Journal of Biomolecular Screening / ResearchGate | 5

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles | Ziath | 1

  • Protocol for Dissolving Compounds in DMSO for Biological Assays | Benchchem | 2

  • Linuron | Phenylurea Herbicide | MedChemExpress | 8

  • The Effects of Water on DMSO and Effective Hydration Measurement | Ziath | 4

  • Dimethyl sulfoxide | Wikipedia | 3

  • Can we predict compound precipitation in DMSO stocks? | Sussex Drug Discovery Centre |6

  • Compound Handling Instructions | MedChemExpress | 7

Sources

Optimization

Knowledge Base: Optimizing Reaction Temperature for Substituted Urea Synthesis

Diagnostic Workflow: Is Temperature Your Problem? Before altering reaction parameters, use this logic tree to determine if temperature is the root cause of your yield loss or impurity profile.

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Workflow: Is Temperature Your Problem?

Before altering reaction parameters, use this logic tree to determine if temperature is the root cause of your yield loss or impurity profile.

TemperatureDiagnosis Start Start: Low Yield / Impurities CheckTLC Analyze Reaction Mixture (LCMS / TLC) Start->CheckTLC Result1 Unreacted Starting Material (SM) Persists CheckTLC->Result1 Slow Kinetics Result2 SM Consumed but Multiple New Spots CheckTLC->Result2 Degradation Result3 Product Precipitates During Reaction CheckTLC->Result3 Solubility Action1 KINETIC ISSUE Increase T (Reflux) or Change Solvent Result1->Action1 Action2 THERMAL ISSUE Decrease T Check Moisture Result2->Action2 Action3 SOLUBILITY ISSUE Switch to High BP Polar Solvent (DMF/DMSO) Result3->Action3

Figure 1: Diagnostic logic for distinguishing kinetic stalling from thermal degradation.

The Science of Temperature Control

The Goldilocks Zone: Kinetics vs. Thermodynamics

The synthesis of substituted ureas (typically via isocyanate-amine coupling) is generally exothermic and fast.[1] However, temperature control is critical to balance reaction rate against reversibility and side-product formation.[2][3]

  • Low Temperature (< 0°C): Essential for highly reactive electrophiles (e.g., chlorosulfonyl isocyanate) to prevent immediate hydrolysis or polymerization.[2]

  • Ambient (20–25°C): The standard starting point. Most primary amines react with aryl isocyanates quantitatively within 1–4 hours.

  • Elevated (> 80°C): Required for sterically hindered amines (e.g., tert-butyl amines) or electron-deficient anilines.[2] However, this zone risks activating the Biuret Pathway .

Visualizing the Thermal Pathways

The diagram below illustrates how excessive heat triggers the formation of common impurities.

ReactionPathways R_NH2 Amine (Nucleophile) Urea Substituted Urea (Target Product) R_NH2->Urea  Fast, Exothermic  (RT - 40°C) R_NCO Isocyanate (Electrophile) R_NCO->Urea  Fast, Exothermic  (RT - 40°C) SymUrea Symmetrical Urea (Hydrolysis Product) R_NCO->SymUrea  + H2O  Any T (Fast) Urea->R_NH2  Reversibility  Very High T Biuret Biuret Impurity (Thermodynamic Sink) Urea->Biuret  + Isocyanate  High T (>100°C) Water Trace H2O

Figure 2: Reaction pathways.[2] Note that Biuret formation is a direct consequence of overheating in the presence of excess isocyanate.

Troubleshooting Guide (FAQ Format)

Q1: My reaction stalls with 20% starting material remaining. Heating causes impurities. What now?

Diagnosis: You are facing a "kinetic trap." The remaining amine is likely too sterically hindered or electron-poor to react at the current temperature, but higher temperatures degrade the isocyanate. Solution:

  • Catalysis over Heat: Instead of heating, add a Lewis base catalyst. 4-Dimethylaminopyridine (DMAP) (0.1 eq) or DBU can accelerate the nucleophilic attack without raising the temperature [1].

  • The "Sealed Tube" Method: If you must heat, use a sealed vessel at 60°C. This prevents solvent evaporation and maintains concentration, driving the kinetics without requiring extreme temperatures that trigger biuret formation.

Q2: I see a new impurity at RRT ~1.2 that grows as I reflux.

Diagnosis: This is classic Biuret formation . At temperatures >100°C, the urea product acts as a nucleophile and attacks the remaining isocyanate [2]. Solution:

  • Stop Refluxing: Lower the temperature to 60–80°C.

  • Stoichiometry Control: Ensure you are not using a large excess of isocyanate. If the reaction requires excess isocyanate to complete, quench it immediately upon completion with a "scavenger amine" (e.g., morpholine) before cooling down.[2]

Q3: My product precipitates immediately, trapping unreacted starting material.

Diagnosis: "Encapsulation." The urea product is insoluble in the reaction solvent (often DCM or Ether) and crashes out, coating the unreacted amine. Solution:

  • Solvent Switch: Move to a solvent with a higher boiling point and better urea solubility.

  • The "Hot Filtration" Protocol:

    • Switch solvent to Toluene or Chlorobenzene .

    • Heat to 80–100°C (urea remains in solution).

    • Upon completion, cool to RT to crystallize the pure urea.

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" Isocyanate Addition

Best for: Standard library synthesis and drug discovery.

  • Preparation: Dissolve the amine (1.0 eq) in anhydrous DCM or THF (0.2 M concentration).

    • Note: If the amine is an HCl salt, add TEA (1.1 eq) and stir for 10 min first.

  • Addition: Cool the mixture to 0°C . Add the isocyanate (1.1 eq) dropwise.

    • Why? The reaction is exothermic.[1][4] Cooling prevents localized overheating and side reactions.

  • Equilibration: Remove the ice bath and stir at Room Temperature (25°C) .

    • Checkpoint: Check TLC/LCMS after 1 hour.

  • Optimization (If incomplete):

    • If <80% conversion: Heat to 50°C .

    • If still incomplete: Add DMAP (10 mol%) .

  • Workup: If the product precipitates, filter and wash with Et2O. If soluble, scavenge excess isocyanate with polymer-supported trisamine resin (stir 2h), then filter and concentrate.[2]

Protocol B: The CDI Alternative (Non-Isocyanate)

Best for: When the isocyanate is unstable or unavailable.

  • Activation: Dissolve the carboxylic acid or amine (1.0 eq) in THF. Add Carbonyldiimidazole (CDI) (1.1 eq) at 0°C .

  • Gas Evolution: Stir at RT until CO2 evolution ceases (approx. 30-60 min).

  • Coupling: Add the second amine (1.0 eq).

  • Thermal Drive:

    • Aliphatic amines: React at RT .

    • Aromatic amines: Heat to 60°C (THF reflux) or 80°C (Dioxane) to drive the attack on the intermediate imidazolide [3].

Reference Data: Solvent Selection

Select your solvent based on the required reaction temperature and product solubility.

SolventBoiling Point (°C)Solubility of Urea ProductRecommended Temp RangeNotes
DCM 40Low (Precipitates)0°C – 35°CBest for simple filtration workups.
THF 66Moderate0°C – 60°CGood general purpose. Dryness is critical.
Acetonitrile 82Moderate20°C – 80°CExcellent for polar substrates.
Toluene 110High (when hot)80°C – 110°CIdeal for recrystallization protocols.
DMF 153Very High25°C – 100°CHard to remove. Use only for solubility issues.

References

  • Gallou, I. et al. (2005).[2][5] "Practical Synthesis of Ureas from Isocyanates and Amines." Journal of Organic Chemistry, 70(15), 5961–5968.[2] Link[2]

  • Saunders, J. H.[2] & Slocombe, R. J. (1948).[2] "The Chemistry of the Organic Isocyanates." Chemical Reviews, 43(2), 203–218.[2] Link[2]

  • Padiya, K. J. et al. (2012).[2][6] "Unprecedented 'On-Water' Promoted Synthesis of Ureas." Organic Letters, 14(11), 2814–2817.[2] Link[2]

  • BenchChem Technical Library. (2025). "Minimizing urea by-product formation in isocyanate reactions." Link[2][3]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(3,4-Dichlorophenyl)-3-isobutylurea

Case ID: PUR-UREA-34DC-ISO Status: Active Assigned Specialist: Senior Application Scientist, Separation Chemistry Division Executive Summary You are attempting to isolate 1-(3,4-Dichlorophenyl)-3-isobutylurea (Target) fr...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-UREA-34DC-ISO Status: Active Assigned Specialist: Senior Application Scientist, Separation Chemistry Division

Executive Summary

You are attempting to isolate 1-(3,4-Dichlorophenyl)-3-isobutylurea (Target) from a reaction mixture containing Isobutylamine (Amine A) and 3,4-Dichloroaniline (Amine B).

The Core Challenge: While Isobutylamine is a standard aliphatic amine (easy to remove), 3,4-Dichloroaniline presents a specific purification trap. Its electron-withdrawing chlorine atoms significantly lower its basicity (pKa ~3.0), rendering standard acidic washes ineffective unless specific pH thresholds are met. Furthermore, the lipophilicity of the dichlorophenyl group causes the aniline to "cling" to the organic phase, often co-crystallizing with your urea product.

This guide provides a tiered purification strategy, moving from optimized extraction to crystallization and chromatography.

Module 1: Chemical Profiling & Separation Logic

To design a self-validating protocol, we must first quantify the properties of the components in your mixture.

Component Analysis Table
ComponentRolepKa (Conjugate Acid)Solubility (Water)Solubility (Organics)Removal Strategy
1-(3,4-Dichlorophenyl)-3-isobutylurea Target Neutral (Non-basic)Insoluble Soluble (EtOAc, DCM)Retain in Organic Phase
Isobutylamine Impurity~10.68 (Strong Base)MiscibleSolubleTier 1: Mild Acid Wash (pH < 8)
3,4-Dichloroaniline Impurity~2.97 (Very Weak Base) Low (92 mg/L)High (Lipophilic)Tier 2: Strong Acid Wash (pH < 1)

Critical Insight: A standard "10% Citric Acid" or "0.1 M HCl" wash (pH ~2-3) will fail to remove 3,4-Dichloroaniline. Because the aniline's pKa is ~3.0, you must drop the aqueous pH significantly below 1.0 (using 1M or 2M HCl) to drive the equilibrium toward the water-soluble anilinium salt [1, 2].

Module 2: Optimized Extraction Protocol (The "Double-Cut" Method)

This protocol uses a pH-gradient approach to strip amines without degrading the urea linkage.

Reagents Required
  • Solvent: Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM) as it is less likely to solubilize the anilinium salts.

  • Acid A: 1M Hydrochloric Acid (HCl).

  • Brine: Saturated NaCl solution.

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • First Wash (The Bulk Cut): Wash the organic layer with 1M HCl (3 x volume).

    • Action: Shake vigorously for 2 minutes.

    • Mechanism:[1] This removes all Isobutylamine and the majority of 3,4-Dichloroaniline.

  • The "Hard" Cut (Critical): Check the pH of the exiting aqueous layer. It must be pH < 1 . If not, wash again with fresh 1M HCl.

    • Why: If the acid is neutralized by excess amine, the pH rises, and 3,4-Dichloroaniline reverts to its organic-soluble free base form, flowing right back into your product.

  • Neutralization: Wash the organic layer with Saturated Brine (2x) followed by water (1x).

    • Note: Do not use bicarbonate yet. We want to ensure all salts are washed out.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and evaporate.

Visualizing the Separation Logic

SeparationLogic Mixture Crude Mixture (Urea + Amines) AcidWash Add 1M HCl (pH < 1) Partition in EtOAc Mixture->AcidWash OrgLayer Organic Layer (EtOAc) AcidWash->OrgLayer Lipophilic Species AqLayer Aqueous Layer (Acidic) AcidWash->AqLayer Protonated Species Urea Target Urea (Neutral) OrgLayer->Urea IsoAmine Isobutylammonium Cl (Water Soluble) AqLayer->IsoAmine Aniline 3,4-Dichloroanilinium Cl (Water Soluble only at pH < 1) AqLayer->Aniline Requires Strong Acid

Caption: The "Double-Cut" extraction logic. Note that 3,4-Dichloroaniline only enters the aqueous phase (green) under strong acidic conditions.

Module 3: Recrystallization (Polishing)

If the extraction yields a solid that is slightly off-white or pinkish (indicating trace oxidized aniline), recrystallization is the most efficient purification method for ureas.

Recommended Solvent Systems:

  • Ethanol/Water:

    • Dissolve urea in hot Ethanol.

    • Add hot water dropwise until turbidity persists.

    • Cool slowly to RT, then 4°C.

    • Advantage:[1] Excellent for removing trace salts and aliphatic amines.

  • Toluene/Heptane:

    • Dissolve in minimum hot Toluene.

    • Add Heptane until cloudy.

    • Advantage:[1] Excellent for removing lipophilic impurities like unreacted isocyanates or trace anilines [3].

Module 4: Chromatography (The "Nuclear" Option)

Use this only if the previous methods fail or if you require >99.5% purity for analytical standards.

  • Stationary Phase: Silica Gel (standard mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10 → 60:40).

  • Detection: UV at 254 nm.

    • Note: The 3,4-dichlorophenyl ring provides strong UV absorbance.

  • Elution Order:

    • 3,4-Dichloroaniline (High Rf in non-polar solvents, often elutes first or streaks if column is not buffered).

    • Target Urea (Mid-range Rf).

    • Isobutylamine (Stays at baseline/does not elute without triethylamine).

Troubleshooting & FAQ

Q: My product turned pink/brown after drying. What happened? A: This is the "Aniline Blush." Trace amounts of 3,4-dichloroaniline remained in your product and oxidized upon exposure to air.

  • Fix: Recrystallize from Ethanol/Water. The oxidized impurities usually remain in the mother liquor.

Q: I used 1M HCl, but the aniline is still there (seen by TLC). A: You likely overloaded the acid capacity. If you had a large excess of isobutylamine, it consumed all the protons, raising the pH > 3.

  • Fix: Check the pH of your aqueous wash. If it is not pH 1, wash again.

Q: Will 1M HCl hydrolyze my urea? A: Generally, no. Di-substituted ureas are stable to cold dilute acid for short durations. However, do not heat the extraction mixture. Prolonged exposure to strong acid at high temperatures can cleave the urea back to the amine and isocyanate/CO2 [4].

Q: My product is oiling out during recrystallization. A: This usually indicates the solution is too concentrated or cooled too quickly.

  • Fix: Re-heat to dissolve the oil, add a small amount of the "good" solvent (e.g., Ethanol), and let it cool very slowly in a water bath. Seeding with a crystal of pure product helps significantly.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7257, 3,4-Dichloroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6558, Isobutylamine. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Shaw, K. B., & Miller, A. (2014). Stability of urea in solution and pharmaceutical preparations.[2] Journal of Cosmetic Science.[3] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum Analysis of 1-(3,4-Dichlorophenyl)-3-isobutylurea

Introduction In the landscape of drug development and chemical research, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. 1-(3,4-Dichlorophenyl)-3-isobutylurea, a substituted phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug development and chemical research, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. 1-(3,4-Dichlorophenyl)-3-isobutylurea, a substituted phenylurea, belongs to a class of compounds with a history in agrochemicals and potential applications in medicinal chemistry.[1][2][3] The precise arrangement of its aromatic and aliphatic moieties is critical to its function and requires rigorous analytical characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for determining the detailed molecular structure of organic compounds in solution.[4][5] Its ability to provide information on the chemical environment, connectivity, and stereochemistry of individual atoms is unparalleled. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of 1-(3,4-Dichlorophenyl)-3-isobutylurea, offers a comparative perspective against other analytical methods, and presents a robust protocol for data acquisition.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The power of ¹H NMR lies in its capacity to resolve distinct proton signals based on their unique electronic environments within a molecule.[6][7] For 1-(3,4-Dichlorophenyl)-3-isobutylurea, we can predict the spectrum by dissecting the molecule into its three key components: the 3,4-dichlorophenyl group, the urea linkage, and the isobutyl group. The analysis is based on established chemical shift principles and coupling interactions.[8][9]

Figure 1: Structure of 1-(3,4-Dichlorophenyl)-3-isobutylurea with proton labels.

Table 1: Predicted ¹H NMR Spectral Data for 1-(3,4-Dichlorophenyl)-3-isobutylurea (in DMSO-d₆)

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationCausality and Insights
Hₐ₁-ₐ₃ Aromatic Protons7.2 - 7.8m (multiplet)3HThe electron-withdrawing chlorine atoms and the urea substituent deshield these protons, shifting them downfield into the characteristic aromatic region (6.5-8.0 ppm).[10] The specific splitting pattern will be complex due to differing ortho, meta, and para coupling constants between the three non-equivalent protons.
Hₑ -NH- (Aromatic Side)~8.5 - 9.0s (broad)1HAmide and urea N-H protons typically appear as broad singlets due to quadrupole broadening and exchange.[10] In a polar aprotic solvent like DMSO, hydrogen bonding to the solvent deshields this proton significantly. This peak would disappear upon a D₂O shake.
Hₑ -NH- (Isobutyl Side)~6.0 - 6.5t (broad)1HThis N-H proton is coupled to the adjacent CH₂ group (Hₔ), resulting in a broad triplet. It is less deshielded than Hₑ due to being further from the electron-withdrawing aromatic ring. This peak would also disappear upon a D₂O shake.[11]
Hₔ -CH₂-~3.0t2HThe electronegative nitrogen atom deshields these adjacent methylene protons.[10] They are coupled to the neighboring N-H proton (Hₑ) and the C-H proton (Hₑ), but often the coupling to the N-H is most prominent, leading to a triplet.
Hₑ -CH-~1.8m (nonet)1HThis methine proton is coupled to the two adjacent protons of the CH₂ group and the six protons of the two CH₃ groups (2 + 6 + 1 = 9), predicting a complex multiplet, often a nonet.
H₟, H₉ -CH₃~0.9d6HThese two methyl groups are chemically equivalent and are coupled to the single methine proton (Hₑ), resulting in a doublet. As terminal aliphatic protons, they are the most shielded and appear at the highest field (lowest ppm value).

Experimental Protocol: Acquiring a High-Quality Spectrum

A self-validating protocol is crucial for obtaining reproducible and accurate NMR data. The following steps outline a standard procedure for the analysis of 1-(3,4-Dichlorophenyl)-3-isobutylurea.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh ~5-10 mg of sample prep2 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 3. Add internal standard (e.g., TMS) prep2->prep3 prep4 4. Transfer to a 5 mm NMR tube prep3->prep4 acq1 5. Insert sample and lock the spectrometer prep4->acq1 acq2 6. Shim the magnetic field for homogeneity acq1->acq2 acq3 7. Set acquisition parameters (e.g., 16 scans, 2s relaxation delay) acq2->acq3 acq4 8. Acquire the Free Induction Decay (FID) acq3->acq4 proc1 9. Apply Fourier Transform to the FID acq4->proc1 proc2 10. Phase correct the spectrum proc1->proc2 proc3 11. Calibrate the chemical shift to TMS (0 ppm) proc2->proc3 proc4 12. Integrate the signals proc3->proc4

Figure 2: Standard workflow for ¹H NMR data acquisition and processing.

Methodology Details:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(3,4-Dichlorophenyl)-3-isobutylurea in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a clean vial. DMSO-d₆ is often preferred for ureas as it helps to resolve the N-H proton signals which might otherwise exchange too rapidly.[12] Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[12] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: The experiment should be performed on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.

  • Data Acquisition: After inserting the sample, the magnetic field is locked and shimmed to maximize homogeneity. A standard proton experiment is run, typically with 8 to 16 scans to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. The spectrum is then phased, baseline corrected, and the chemical shift axis is calibrated to the TMS signal. Finally, the area under each peak is integrated to determine the relative number of protons it represents.

Comparative Analysis with Alternative Techniques

While ¹H NMR is exceptionally powerful, a multi-technique approach provides the most comprehensive characterization. The choice of technique depends on the specific information required.[13][14]

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
¹H NMR Spectroscopy Precise proton environments, connectivity (J-coupling), and relative proton count.Provides a complete "fingerprint" of the molecule's proton framework, essential for unambiguous structure confirmation.[5] Non-destructive.[4]Lower sensitivity compared to MS.[13] Can be complex to interpret without experience.
¹³C NMR Spectroscopy Number of non-equivalent carbons and their electronic environments (e.g., C=O, aromatic, aliphatic).Complements ¹H NMR by providing a map of the carbon skeleton.[15] DEPT experiments can determine the number of protons attached to each carbon (CH, CH₂, CH₃).[16]Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Confirms the molecular formula (C₁₁H₁₄Cl₂N₂O).[17] The isotopic pattern from the two chlorine atoms provides a definitive signature.Does not provide detailed structural connectivity information like NMR. Isomeric compounds can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quickly confirms the presence of key functional groups: N-H stretching (~3300 cm⁻¹), C=O stretching of the urea (~1640 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).[18]Provides limited information on the overall molecular structure and connectivity.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Excellent for determining the purity of the synthesized compound and for quantitative analysis in complex mixtures.[19][20]Provides no structural information; it is a separation technique, not an identification technique.

Conclusion

The ¹H NMR spectrum of 1-(3,4-Dichlorophenyl)-3-isobutylurea offers a wealth of structural information, making it an indispensable tool for its characterization. Through a systematic analysis of predicted chemical shifts, multiplicities, and integration values, a detailed proton map of the molecule can be constructed. When integrated with complementary techniques like ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can achieve an exceptionally high level of confidence in the compound's identity, purity, and structure. The methodologies and comparative insights provided in this guide are designed to empower researchers in their analytical endeavors, ensuring data integrity and accelerating the pace of scientific discovery.

References

  • AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • Cheng, L. L., Lean, C. L., & Zheng, W. (n.d.). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. Available from: [Link]

  • Sidwell, J. A., & Ruzicka, J. H. (1976). The determination of substituted phenylurea herbicides and their impurities in technical and formulated products by use of liquid chromatography. The Analyst, 101(1199), 111–121. Available from: [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Available from: [Link]

  • Emwas, A.-H. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Available from: [Link] weaknesses-of-nmr-spectroscopy-and-mass-spectrometry-with-particular-focus-on-metabolomics-research

  • ResearchGate. (n.d.). a) Concentration-dependent 1 H NMR shift of two urea protons (H a : aromatic, H b : aliphatic) of 12 and dimerization constant of (salen)Ni complexe 12 in [D 8 ]THF at 25 8C. Available from: [Link]

  • AZoLifeSciences. (2020, March 20). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. Available from: [Link]

  • University of Wisconsin-Platteville. (n.d.). 1H NMR: Intermediate Level, Spectrum 17. Available from: [Link]

  • Emwas, A. H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Metabolomics, 11, 35-48. Available from: [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • Sidwell, J. A., & Ruzicka, J. H. (1976). The determination of substituted phenylurea herbicides and their impurities in technical and formulated products by use of liquid chromatography. Analyst, 101(1199), 111-121. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • National Institutes of Health. (n.d.). NMR Characterization of RNA Small Molecule Interactions. Available from: [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available from: [Link]

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  • MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link]

  • PubChem. (n.d.). 1-(3,4-dichlorophenyl)-3-isobutylurea. Available from: [Link]

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  • University of Colorado Boulder. (n.d.). 1H NMR chemical shift ppm table. Available from: [Link]

  • LCGC International. (n.d.). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. Available from: [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available from: [Link]

  • Sharma, R. C., & Parashar, R. K. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Journal of Inorganic Biochemistry, 32(3), 163-169. Available from: [Link]

  • Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. Available from: [Link]

  • SpringerLink. (2022, February 23). Deciding which is the best

    
     NMR predictor for organic compounds using statistical tools. Available from: [Link]
    
  • ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... Available from: [Link]

  • Chemaxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You?. Available from: [Link]

  • PubChem. (n.d.). Urea, (3,4-dichlorophenyl)-. Available from: [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available from: [Link]

  • SpectraBase. (n.d.). 1-butyl-3-(2,6-dichlorophenyl)-1-methylurea - Optional[13C NMR] - Chemical. Available from: [Link]

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  • PubChem. (n.d.). 1,3-Bis(3,5-dichlorophenyl)urea. Available from: [Link]

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  • PubChem. (n.d.). 1-(3,4-Dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea. Available from: [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3-Dicyclohexylurea. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Phenylurea Derivatives

For researchers engaged in environmental analysis, agriculture, and drug development, phenylurea derivatives represent a class of compounds with significant importance and analytical challenges. Their role as herbicides...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in environmental analysis, agriculture, and drug development, phenylurea derivatives represent a class of compounds with significant importance and analytical challenges. Their role as herbicides necessitates sensitive detection methods, while their potential presence in pharmaceutical pipelines requires robust structural characterization. Tandem mass spectrometry (MS/MS) stands as the premier technique for this purpose, offering unparalleled sensitivity and structural insight.

This guide provides an in-depth comparison of the gas-phase fragmentation patterns of common phenylurea derivatives. Moving beyond a simple catalog of product ions, we will explore the causal mechanisms behind the observed fragmentation, empowering you to not only identify these compounds but also to predict the fragmentation of novel analogues.

The Phenylurea Backbone: Predicting Fragmentation Hotspots

Under electrospray ionization (ESI) in positive mode, phenylurea derivatives readily form protonated molecules, [M+H]+. The subsequent fragmentation via collision-induced dissociation (CID) is largely dictated by the stability of the resulting fragment ions and neutral losses. The core phenylurea structure presents several predictable cleavage sites.

The most common and diagnostically significant fragmentation pathway involves the cleavage of the C-N bond between the urea carbonyl group and the dialkylamino moiety.[1] This is a charge-driven fragmentation that typically results in the formation of a stable phenylisocyanate intermediate ion or the direct loss of the isocyanate moiety.

Another key fragmentation route is the cleavage of the bond between the phenyl ring and the adjacent nitrogen atom. The stability of the resulting ions is heavily influenced by the substituents on the phenyl ring.

Core Fragmentation Pathway

The primary cleavage of the protonated phenylurea molecule leads to two main product ions. This process is fundamental for identifying a compound as belonging to the phenylurea class.

G cluster_precursor Protonated Phenylurea [M+H]+ cluster_products Primary Fragments Precursor Phenyl-NH-C(=O+H)-N(R1)R2 Isocyanate Phenyl-N=C=O+H (Phenylisocyanate ion) Precursor->Isocyanate Cleavage 1 (C-N Bond) Amine H2N+(R1)R2 (Dialkylamine ion) Precursor->Amine Cleavage 2 (C-N Bond) caption Fig 1. General fragmentation of the phenylurea core structure.

Caption: Fig 1. General fragmentation of the phenylurea core structure.

Comparative Fragmentation Analysis: A Tale of Three Herbicides

To illustrate the influence of substituents on fragmentation patterns, we will compare three widely used phenylurea herbicides: Isoproturon, Diuron, and Monuron. Their structures differ in the substitution on the phenyl ring and the N-alkyl groups, leading to unique and diagnostic product ion spectra.

CompoundPrecursor Ion [M+H]+ (m/z)Primary Product Ion (m/z)Proposed Neutral Loss/FragmentSecondary Product Ion (m/z)Proposed Neutral Loss/Fragment
Isoproturon 207165C3H6 (Propene)72C6H5(CH3)NCO
Diuron 233/23572C7H4Cl2NCO188/190(CH3)2NH
Monuron 199/20172C7H5ClNCO154/156(CH3)2NH

Table 1: Comparative MS/MS fragmentation data for Isoproturon, Diuron, and Monuron in positive ESI mode. Note the isotopic pattern for chlorine-containing compounds Diuron and Monuron.

Case Study 1: Isoproturon - The McLafferty Rearrangement

Isoproturon is unique among these three due to its isopropyl substituent. This structural feature enables a highly specific fragmentation pathway known as the McLafferty rearrangement, a six-membered ring transition state leading to the elimination of a neutral alkene (propene in this case).

The MS/MS spectrum of Isoproturon ([M+H]+ at m/z 207) is dominated by the product ion at m/z 165, resulting from the loss of 42 Da (propene).[2] A less abundant but still significant ion is observed at m/z 72, corresponding to the protonated dimethylamine fragment.

G cluster_workflow Isoproturon Fragmentation Pathway P Isoproturon [M+H]+ m/z 207 F1 Product Ion m/z 165 P->F1 McLafferty Rearrangement F2 Product Ion m/z 72 P->F2 Alpha Cleavage NL1 Neutral Loss (Propene, 42 Da) F1->NL1 NL2 Fragment (Dimethylamine) caption Fig 2. Key fragmentation pathways for Isoproturon.

Caption: Fig 2. Key fragmentation pathways for Isoproturon.

Case Study 2: Diuron & Monuron - The Influence of Halogens

Diuron (3,4-dichlorophenyl) and Monuron (4-chlorophenyl) demonstrate the impact of halogen substitution. Their protonated molecules show characteristic isotopic patterns due to the presence of chlorine (35Cl and 37Cl).

The most abundant fragment ion for both Diuron and Monuron is typically m/z 72, corresponding to the [(CH3)2NH+H]+ ion. This indicates that the cleavage of the C-N bond adjacent to the phenyl ring is highly favored. The complementary fragment ions, which retain the chlorinated phenyl ring, are observed at m/z 188/190 for Diuron and m/z 154/156 for Monuron. These ions are formed by the loss of dimethylamine (45 Da). The presence of these halogenated ions provides high confidence in the identification.

Experimental Protocol: A Self-Validating Workflow for Phenylurea Analysis

To ensure the generation of high-quality, reproducible data, a robust analytical method is paramount. This protocol outlines a standard LC-MS/MS workflow for the analysis of phenylurea derivatives.

Objective: To acquire high-quality MS/MS spectra for the identification and confirmation of phenylurea herbicides in a standard solution.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Materials:

  • Reference standards for Isoproturon, Diuron, and Monuron

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate (for mobile phase modification)[3]

  • A suitable reversed-phase C18 column[4][5]

Methodology:

  • Standard Preparation:

    • Prepare individual stock solutions of each phenylurea standard in methanol at 1 mg/mL.

    • Create a working mixture containing all analytes at a final concentration of 1 µg/mL by diluting the stock solutions in an initial mobile phase composition (e.g., 90:10 water:acetonitrile).

  • LC Separation:

    • Column: C18 reversed-phase, 2.1 x 100 mm, 2.6 µm (or similar).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Causality: A gradient elution is crucial for separating the phenylureas, which have different polarities, ensuring they enter the mass spectrometer at different times and minimizing ion suppression.[3][4]

  • MS Detection:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.[6]

    • Source Temperature: 140 °C.[6]

    • Desolvation Temperature: 350 °C.[6]

    • Cone Gas Flow: 50 L/h.[6]

    • Desolvation Gas Flow: 650 L/h.[6]

    • Causality: These parameters are optimized to achieve efficient desolvation and ionization of the phenylurea compounds while minimizing in-source fragmentation.

  • MS/MS Acquisition:

    • Step 4.1 (Precursor Ion Scan): Perform a full scan analysis (e.g., m/z 100-300) to confirm the m/z of the [M+H]+ ions for each compound.

    • Step 4.2 (Product Ion Scan): For each identified precursor ion, perform a product ion scan.

      • Set the collision energy (CE) to a starting value (e.g., 20 eV).

      • Acquire the spectrum and identify the major fragment ions.

    • Step 4.3 (Optimization): Create a compound-specific method by optimizing the collision energy for the most abundant and diagnostic fragmentations (e.g., the transitions for Isoproturon: 207 -> 165 and 207 -> 72). This ensures maximum sensitivity for quantification in future experiments.

This systematic approach ensures that the fragmentation data is both accurate and optimized for the specific instrumentation, providing a trustworthy basis for compound identification and method development.

Conclusion

The fragmentation of phenylurea derivatives in tandem mass spectrometry is a predictable process governed by fundamental chemical principles. The core structure consistently yields characteristic cleavages, while substituents on the phenyl ring and N-alkyl groups provide diagnostic fragment ions that allow for unambiguous differentiation between analogues. By understanding the underlying mechanisms, such as alpha cleavage and McLafferty rearrangements, analysts can move from simple library matching to confident structural elucidation. The comparative data and validated experimental workflow provided here serve as a robust foundation for researchers in developing and applying sensitive and specific methods for the analysis of this critical class of compounds.

References

  • A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas.
  • A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbam
  • A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry.
  • Electrospray liquid chromatography quadrupole ion trap mass spectrometry determination of phenyl urea herbicides in w
  • HPLC-MS/MS method for analysis of isoproturon in difficult matrix: poppy seeds. Czech Journal of Food Sciences.
  • Synthesis and characterization of a series of N,N′‐substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers.
  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differenti

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Validation

A Senior Application Scientist's Guide to a Fundamental Molecule

An In-depth Technical Guide to the FTIR Spectral Peaks of Urea's Carbonyl and N-H Bonds For researchers, scientists, and drug development professionals, understanding the molecular vibrations of fundamental building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the FTIR Spectral Peaks of Urea's Carbonyl and N-H Bonds

For researchers, scientists, and drug development professionals, understanding the molecular vibrations of fundamental building blocks is paramount. Urea, a seemingly simple molecule, presents a fascinating case study in vibrational spectroscopy due to its resonance structures and extensive hydrogen bonding network. Fourier Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive technique for elucidating the structural characteristics of urea and its derivatives. This guide provides an in-depth analysis of the key FTIR spectral features of urea, focusing on the carbonyl (C=O) and amine (N-H) bonds, compares them with related functional groups, and outlines robust experimental protocols for accurate characterization.

The Molecular Context: Structure and Vibrational Rationale

The spectroscopic behavior of urea is a direct consequence of its electronic structure. The planar urea molecule is not simply represented by a single Lewis structure but is a resonance hybrid of three contributing forms. This resonance delocalizes the pi electrons across the O-C-N system, resulting in a C=O bond that is longer and weaker than that in a typical ketone, and C-N bonds that are shorter and stronger than those in simple amines.[1] This electronic configuration is central to understanding its unique vibrational frequencies.

Furthermore, in the solid state, each urea molecule acts as a donor for four hydrogen bonds and an acceptor for four hydrogen bonds, creating a tightly bound, three-dimensional network.[2] These strong intermolecular interactions profoundly influence the vibrational modes, particularly those involving the N-H and C=O groups.

Caption: Resonance structures of the urea molecule.

Decoding the Urea FTIR Spectrum: A Region-by-Region Analysis

The FTIR spectrum of solid urea is characterized by several strong, distinct bands. The most informative regions for structural analysis are the N-H stretching region and the carbonyl/amide region.

N-H Stretching Vibrations (3500 - 3200 cm⁻¹)

This high-frequency region is dominated by the stretching vibrations of the N-H bonds. In solid urea, you will typically observe two prominent sets of peaks:

  • Asymmetric N-H Stretch: A sharp, strong band typically appears around 3455-3440 cm⁻¹ .[3][4]

  • Symmetric N-H Stretch: A second, often broader band is found at a lower frequency, around 3350-3340 cm⁻¹ .[1][5]

The presence of strong intermolecular hydrogen bonding in the crystal lattice causes a significant downward shift (redshift) and broadening of these bands compared to what would be observed for a free, non-hydrogen-bonded amine.[6][7] The broadness is a key indicator of these strong associative forces.

The Complex Carbonyl and Amide II Region (1700 - 1500 cm⁻¹)

This is arguably the most complex and diagnostic region in the urea spectrum. Unlike simple ketones that show a single, sharp C=O stretch, the carbonyl vibration in urea is coupled with the N-H bending vibrations.

  • Amide I (Primarily C=O Stretch): A very strong and prominent band is observed in the range of 1690 - 1675 cm⁻¹ .[3][5] This band is primarily due to the C=O stretching vibration. Its frequency is lower than that of saturated ketones (1740–1700 cm⁻¹) due to the resonance effect, which reduces the double-bond character of the carbonyl group.[1]

  • Amide II (N-H Bending and C-N Stretching): Another strong, and often slightly broader, band appears between 1625 - 1590 cm⁻¹ .[3][4] This band arises from a complex mix of in-plane N-H bending and C-N stretching vibrations. The significant coupling between these modes makes a pure assignment difficult and is a hallmark of the amide functional group.[8]

Some studies have successfully used deconvolution or second-derivative analysis to separate the overlapping contributions within this amide region, providing a more quantitative look at the different vibrational modes.[9][10]

C-N Stretching and Other Bending Modes
  • Asymmetric C-N Stretch: A strong band around 1464-1450 cm⁻¹ is attributed to the asymmetric C-N stretching vibration.[3][4] The frequency of this mode is higher than a typical C-N single bond, reflecting the partial double-bond character imparted by resonance.

  • N-H Rocking/Wagging: Weaker bands in the 1160 - 1050 cm⁻¹ region are generally assigned to NH₂ rocking and wagging vibrations.[1][11]

Table 1: Summary of Key FTIR Absorption Bands for Solid Urea

Wavenumber (cm⁻¹)IntensityVibrational AssignmentNotes
~3450Strong, SharpAsymmetric N-H StretchSensitive to hydrogen bonding.
~3350Strong, BroadSymmetric N-H StretchBroadness indicates strong intermolecular interactions.
~1680Very StrongAmide I (Primarily C=O Stretch)Lower frequency than ketones due to resonance.[1]
~1615StrongAmide II (N-H Bending + C-N Stretch)A coupled vibration characteristic of amides.[4]
~1460StrongAsymmetric C-N StretchHigher frequency than a typical C-N single bond.[3]
~1155MediumNH₂ Rocking[1][11]

Comparative Analysis: Urea vs. Simple Amides

To appreciate the unique spectral signature of urea, it is instructive to compare it with a simple primary amide, such as acetamide.

Table 2: Comparison of Key Vibrational Frequencies (Solid State)

Functional GroupMoleculeN-H Stretch (cm⁻¹)Amide I (C=O) (cm⁻¹)Amide II (N-H Bend) (cm⁻¹)
Urea (NH₂)₂CO~3450, ~3350~1680~1615
Primary Amide Acetamide (CH₃CONH₂)~3350, ~3180~1695~1640

The comparison highlights that while both molecules exhibit the characteristic Amide I and Amide II bands, the specific positions differ. The two distinct N-H groups in urea, involved in a more extensive hydrogen-bonding network, give rise to its specific high-frequency pattern. The lower Amide I frequency in urea compared to acetamide can be attributed to the greater resonance stabilization provided by two nitrogen atoms.

Experimental Protocols for High-Fidelity FTIR Analysis

Acquiring a clean, reproducible FTIR spectrum of urea requires careful sample preparation and data acquisition. The two most common methods for solid samples are Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission.

Protocol 1: Attenuated Total Reflectance (ATR-FTIR)

ATR is the preferred method for rapid, non-destructive analysis with minimal sample preparation.

Causality: This technique relies on an evanescent wave that penetrates a short distance into the sample placed in firm contact with a high-refractive-index crystal (e.g., diamond). This interaction provides a spectrum of the sample's surface. The quality of the spectrum is critically dependent on the quality of contact between the sample and the ATR crystal.

Step-by-Step Methodology:

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step that accounts for atmospheric (H₂O, CO₂) and instrumental interferences.

  • Sample Application: Place a small amount of finely ground urea powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact with the crystal, which is essential for a strong, high-quality signal.

  • Data Acquisition: Collect the sample spectrum.

    • Typical Parameters:

      • Spectral Range: 4000 - 400 cm⁻¹[12]

      • Resolution: 4 cm⁻¹[12]

      • Number of Scans: 16-32 scans (co-added to improve the signal-to-noise ratio)[12]

Caption: Workflow for ATR-FTIR analysis of urea.

Protocol 2: KBr Pellet Transmission Spectroscopy

This traditional method involves dispersing the sample within an infrared-transparent matrix.

Causality: KBr is used as the matrix because it is transparent in the mid-infrared region and has a refractive index that helps to reduce scattering. The sample must be finely ground to a particle size smaller than the wavelength of the IR radiation to minimize scattering (Christiansen effect) and ensure a uniform dispersion within the KBr, which is essential for adherence to the Beer-Lambert law.

Step-by-Step Methodology:

  • Grinding: Add approximately 1-2 mg of urea and 100-200 mg of dry, spectroscopy-grade KBr powder to an agate mortar and pestle.[12][13] Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder.

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Background Spectrum: Collect a background spectrum with an empty sample holder in the spectrometer's beam path.

  • Data Acquisition: Place the KBr pellet into the sample holder and record the sample spectrum using similar acquisition parameters as the ATR method.

Caption: Workflow for KBr Pellet FTIR analysis of urea.

Conclusion

FTIR spectroscopy provides a detailed and unambiguous fingerprint of urea's molecular structure. The key spectral features—the dual N-H stretching bands above 3200 cm⁻¹, and the coupled Amide I (C=O) and Amide II (N-H bend) vibrations between 1700 and 1590 cm⁻¹—are direct reporters of the molecule's unique resonance and extensive hydrogen-bonding network. By understanding the origins of these peaks and employing robust experimental protocols, researchers can confidently identify urea, characterize its interactions in complex matrices, and differentiate it from other amide-containing compounds, making FTIR an essential tool in pharmaceutical and materials science research.

References

  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-120.
  • Manivannan, S., & Rajendran, S. (2011). FTIR Spectrum of pure Urea. ResearchGate. Available at: [Link]

  • Brown, D. (n.d.). Mass spectrum, 1H NMR & 13C NMR spectra & infrared spectrum of urea. Doc Brown's Chemistry. Available at: [Link]

  • Reddit. (2019). Urea FTIR and identifying bond stretch. r/chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Infrared spectra of crystalline urea films. ResearchGate. Available at: [Link]

  • D'Elia, A., et al. (2015). Assessment of Measurement of Salivary Urea by ATR-FTIR Spectroscopy to Screen for CKD. Clinical Journal of the American Society of Nephrology, 10(9), 1548-1555. Available at: [Link]

  • Wolińska-Grabczyk, A., & Jankowski, A. (2017). Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy. De Gruyter. Available at: [Link]

  • Akyüz, S. (1991). An infrared spectroscopic study of some metal urea tetracyanonickelate complexes. DergiPark. Available at: [Link]

  • Rehman, I., et al. (2019). Characterization of Urease enzyme using Raman and FTIR Spectroscopy. White Rose Research Online. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Urea-Containing Derivatives and their Application as Potential Anti-Methicillin-Resistant Staphylococcus Aureus Agents. PMC. Available at: [Link]

  • Rosman, N. A., et al. (2023). Application of ATR-FTIR Incorporated with Multivariate Data Analysis for Discrimination and Quantification of Urea as an Adulterant in UHT Milk. MDPI. Available at: [Link]

  • Wirth, C. L., et al. (2009). Investigating the Hydrogen-Bonding Model of Urea Denaturation. Journal of the American Chemical Society, 131(23), 8173-8181. Available at: [Link]

  • van der Graaf, S. A., et al. (2022). Decomposition of Heavy Diesel SCR Urea Fluid Adsorbed in Cu/HZSM-5 SCR Catalysts Studied by FTIR Spectroscopy at Ambient Conditions. MDPI. Available at: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis. Drawell. Available at: [Link]

  • Zhao, X., et al. (2019). Hydrogen Bonds and FTIR Peaks of Polyether Polyurethane-Urea. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Frequencies of Different Vibration Mode in FTIR Spectra of Urea Formaldehyde/Corn Husk Cellulose Composites. ResearchGate. Available at: [Link]

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  • Royal Society of Chemistry. (n.d.). Effect of temperature perturbation on hydrogen bonding in aqueous solutions of different urea concentrations. RSC Publishing. Available at: [Link]

  • Molpeceres, G., et al. (2021). Infrared spectra of amorphous and crystalline urea ices. RSC Publishing. Available at: [Link]

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  • ResearchGate. (n.d.). Quantification of urea and urethane groups from FTIR deconvolution. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of Concentration-Dependent Infrared Spectral Variations of Urea Aqueous Solutions. ResearchGate. Available at: [Link]

  • Chrominfo. (2023). Difference between Deconvolution and Curve Fitting for FTIR Spectra. Chrominfo. Available at: [Link]

  • University College London. (n.d.). Assessment of measurement of salivary urea by ATR-FTIR spectroscopy to screen for chronic kidney disease. UCL Discovery. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) NH2 (b) CO (c) NCN regions. ResearchGate. Available at: [Link]

  • SpringerLink. (n.d.). An exhaustive review and experimental exploration of clinical mid-range FTIR urine analysis. SpringerLink. Available at: [Link]

  • American Chemical Society. (2014). Molecular Recognition and Interaction between Uracil and Urea in Solid-State Studied by Terahertz Time-Domain Spectroscopy. ACS Publications. Available at: [Link]

  • Scientific.Net. (n.d.). Study on the Evolvement of Structure in Synthesis of Urea-Formaldehyde Resins by FTIR. Scientific.Net. Available at: [Link]

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Comparative

Advanced Melting Point Determination for 1-(3,4-Dichlorophenyl)-3-isobutylurea: A Comparative Guide for Formulation Scientists

As a Senior Application Scientist in pre-formulation and solid-state characterization, I frequently encounter substituted ureas like 1-(3,4-Dichlorophenyl)-3-isobutylurea (CAS: 5006-90-6). For compounds in this class, th...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pre-formulation and solid-state characterization, I frequently encounter substituted ureas like 1-(3,4-Dichlorophenyl)-3-isobutylurea (CAS: 5006-90-6). For compounds in this class, the melting point is not merely a physical constant; it is a critical quality attribute (CQA) that dictates purity, thermodynamic stability, and polymorphic behavior. The urea core forms robust intermolecular hydrogen-bonding networks, while the isobutyl and dichlorophenyl moieties introduce steric complexities that can lead to multiple crystalline forms.

This guide objectively compares the industry-standard analytical platforms used to determine the melting point of this compound, providing drug development professionals with actionable, self-validating protocols grounded in pharmacopeial standards.

Comparative Analysis of Analytical Platforms

Selecting the right instrument depends entirely on the analytical intent—whether you require high-throughput quality control (QC) or deep thermodynamic characterization.

A. Automated Capillary Apparatus (e.g., Mettler Toledo MP90 / Büchi M-565)

The automated capillary method is the workhorse of the QC laboratory. It utilizes optical transmission to detect the first formation of a liquid phase (onset) and the complete disappearance of the solid phase (clear point).

  • Pros: High throughput (up to 6 simultaneous samples), low cost per test, and direct compliance with pharmacopeial monographs.

  • Cons: Cannot reliably detect solid-solid polymorphic transitions or glass transitions.

B. Differential Scanning Calorimetry (DSC) (e.g., TA Instruments Discovery DSC 2500)

DSC measures the differential heat flow between a sample and a reference as a function of temperature. It is the gold standard for solid-state characterization.

  • Pros: Quantifies the exact enthalpy of fusion (

    
    ), detects trace polymorphs, and identifies desolvation events prior to melting.
    
  • Cons: Low throughput, requires precise sample encapsulation, and high capital equipment cost.

C. Hot Stage Microscopy (HSM) (e.g., Linkam THMS600)

HSM couples a polarized light microscope with a temperature-controlled stage.

  • Pros: Provides visual confirmation of crystal dynamics. It is invaluable for distinguishing true melting from dissolution in trace solvents or thermal degradation.

  • Cons: Highly subjective, low throughput, and non-quantitative regarding enthalpy.

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of the three primary methodologies when analyzing substituted urea derivatives.

ParameterAutomated Capillary (Mettler MP90)DSC (TA Discovery 2500)Hot Stage Microscopy (Linkam)
Primary Output Optical transmission (%T)Heat flow (mW)Visual birefringence / Morphology
Temperature Accuracy ± 0.2 °C± 0.025 °C± 0.1 °C
Sample Requirement 2–3 mm packed capillary height2–5 mg< 1 mg (single crystal)
Heating Rate Control 0.1 to 20 °C/min0.01 to 200 °C/min0.1 to 100 °C/min
Throughput High (Up to 6 concurrent)Low (1 per run)Low (1 per run)
Polymorph Detection Poor (Only if melting points differ greatly)Excellent (Detects solid-solid transitions)Good (Visual phase changes)
Relative Capital Cost $

$

Method Selection Workflow

MP_Selection Sample 1-(3,4-Dichlorophenyl)- 3-isobutylurea Goal Primary Analytical Goal? Sample->Goal QC Routine QC & Purity (High Throughput) Goal->QC Pharmacopeial Compliance Thermo Thermodynamic Data & Polymorphism Goal->Thermo Enthalpy Measurement Visual Visual Phase Transition (Desolvation) Goal->Visual Crystal Dynamics Capillary Automated Capillary (e.g., Mettler MP90) QC->Capillary DSC DSC (e.g., TA DSC 2500) Thermo->DSC HSM Hot Stage Microscopy (e.g., Linkam THMS600) Visual->HSM

Decision matrix for selecting the optimal thermal analysis method for substituted ureas.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical procedure must be a self-validating system. The following protocols detail the exact methodologies for analyzing 1-(3,4-Dichlorophenyl)-3-isobutylurea, emphasizing the causality behind each procedural step.

Protocol 1: Pharmacopeial Capillary Determination (USP <741> / Ph. Eur. 2.2.14)

According to the amended General Chapter USP <741>, primary reference standards are now intended only to check the accuracy of the device, while secondary standards must be used for instrument adjustment[1]. The European Pharmacopoeia (Ph. Eur. 2.2.14) similarly dictates strict capillary methods and calibration using certified melting point standards. These standardized methods are universally applied across novel food and pharmaceutical safety assessments to guarantee compositional consistency[2].

Step 1: System Suitability / Self-Validation

  • Action: Prior to analyzing the sample, run a USP primary melting point reference standard (e.g., Phenacetin, expected MP 134.0–136.6 °C)[1].

  • Causality: This validates that the optical sensor and heating block are within the ±0.5 °C acceptance criteria. If the standard fails, the run is aborted, preventing the generation of compromised data.

Step 2: Sample Preparation

  • Action: Dry the 1-(3,4-Dichlorophenyl)-3-isobutylurea sample under vacuum at 40 °C for 12 hours. Gently pulverize the dried sample using an agate mortar and pestle.

  • Causality: Residual moisture acts as an impurity, depressing the melting point. Pulverization ensures a uniform, fine particle size, maximizing packing density and thermal conductivity. Large, irregular crystals create insulating air pockets that artificially broaden the melting range.

Step 3: Capillary Loading

  • Action: Introduce the powder into a glass capillary tube (0.8–1.2 mm internal diameter) and tap it down to a compacted height of exactly 3 mm.

  • Causality: USP <741> mandates a 3 mm height[1]. Overloading the capillary causes vertical thermal gradients within the sample column, leading to a delayed clear point.

Step 4: Heating Program

  • Action: Rapidly heat the block (e.g., 10 °C/min) to approximately 5 °C below the expected onset temperature. Then, reduce the ramp rate to exactly 1 °C/min until the melt is complete.

  • Causality: The rapid initial heating saves time, but the 1 °C/min ramp rate through the melting transition is critical. It ensures the sample remains in thermal equilibrium with the heating block, eliminating thermal lag that would otherwise skew the recorded onset temperature higher than its true value.

Protocol 2: High-Precision Differential Scanning Calorimetry (DSC)

Step 1: System Suitability / Self-Validation

  • Action: Run a high-purity Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.71 J/g) prior to the sample.
  • Causality: Indium's melting point is close to the expected melting range of many substituted ureas. If the onset temperature deviates by more than ±0.1 °C, the system automatically flags the user to perform a full cell resistance and capacitance (Tzero) calibration, ensuring absolute thermodynamic accuracy.

Step 2: Sample Encapsulation

  • Action: Accurately weigh 3.0 ± 0.1 mg of the urea derivative into a Tzero aluminum pan. Seal the pan with a pin-holed lid using a sample press.

  • Causality: A precise 3 mg mass prevents thermal gradients within the sample itself. The pin-hole is crucial; it allows for the release of any volatile impurities or trapped moisture during heating. Without the pin-hole, internal pressure buildup would deform the flat bottom of the aluminum pan, destroying the thermal contact with the thermoelectric sensor and resulting in a distorted heat flow signal.

Step 3: Thermal Method Execution

  • Action: Set a dry Nitrogen purge at 50 mL/min. Equilibrate the cell at 25 °C, then ramp at 10 °C/min to 200 °C.

  • Causality: The nitrogen purge prevents oxidative degradation of the organic compound at high temperatures, ensuring that the endothermic event recorded is purely a physical phase transition (melting) rather than a chemical decomposition.

Step 4: Data Integration

  • Action: Integrate the endothermic melting peak using the instrument's software to determine the extrapolated onset temperature (

    
    ) and the enthalpy of fusion (
    
    
    
    ).
  • Causality: The extrapolated onset (the intersection of the baseline and the inflection tangent) is used rather than the peak maximum because the onset is an intrinsic thermodynamic property of the material, whereas the peak maximum is dependent on the sample mass and heating rate.

References

  • Compliance with amended General Chapter USP <741> Melting Range or Temperature Source: ChemRxiv URL:[Link]

  • Safety Assessment on the Safety of Cannabidiol (CBD) Isolate as a Novel Food for Use in a Range of Food Categories Including Food Supplements (RP61) Source: Food Standards Agency (FSA) Research and Evidence URL:[Link]

Sources

Validation

Comparison Guide: High-Performance Elemental Analyzers for Halogenated Pharmaceutical Intermediates

The Analytical Challenge of Halogenated APIs Elemental analysis (EA) is a critical quality control step in drug development, used to verify the purity and empirical formula of synthesized active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Halogenated APIs

Elemental analysis (EA) is a critical quality control step in drug development, used to verify the purity and empirical formula of synthesized active pharmaceutical ingredients (APIs). However, analyzing heavily halogenated intermediates—such as the dichloro-compound C11H14Cl2N2O (representative of compounds like Ropanicant hydrochloride)—presents severe analytical challenges.

During standard CHNS combustion, the ~27% chlorine content in C11H14Cl2N2O is liberated as corrosive Cl₂ and HCl gases. If not properly managed, these halogens will poison the copper reduction catalyst (forming CuCl₂) and elute into the chromatographic column, causing peak overlap in the Thermal Conductivity Detector (TCD). This results in false-positive inflations of nitrogen (%N) and carbon (%C) readouts.

This guide objectively compares the performance of leading elemental analyzers in handling high-chlorine samples, providing a self-validating experimental protocol and supporting quantitative data.

Theoretical Elemental Composition of C11H14Cl2N2O

To evaluate instrument accuracy, we must first establish the absolute theoretical mass fractions of our target compound. The causality of our analytical precision hinges on how closely the instruments can match these theoretical values without halogen interference.

Molecular Formula: C11H14Cl2N2O Total Molar Mass: 261.146 g/mol

  • Carbon (C): 11 × 12.011 = 132.121 g/mol

    
    50.59% 
    
  • Hydrogen (H): 14 × 1.008 = 14.112 g/mol

    
    5.40% 
    
  • Nitrogen (N): 2 × 14.007 = 28.014 g/mol

    
    10.73% 
    
  • Chlorine (Cl): 2 × 35.450 = 70.900 g/mol

    
    27.15% 
    
  • Oxygen (O): 1 × 15.999 = 15.999 g/mol

    
    6.13% 
    

Mechanistic Workflow & Halogen Interference Pathways

To prevent the 27.15% chlorine mass from skewing the CHN data, high-performance analyzers utilize specialized silver-based halogen traps. The diagrams below illustrate the logical relationship between halogen release and mitigation, as well as the physical workflow of the analysis.

Halogen_Logic Start Combustion of C11H14Cl2N2O Cl_Release Release of Free Cl2 / HCl Start->Cl_Release Interference Pathway A: No Silver Trap (Interference) Cl_Release->Interference Unscrubbed Mitigation Pathway B: Silver Trap (Mitigation) Cl_Release->Mitigation Ag Wool Present Poisoning Cu Catalyst Poisoning (CuCl2 Formation) Interference->Poisoning SkewedData False Positive %N / %C (Peak Overlap in TCD) Poisoning->SkewedData AgCl Precipitation as AgCl(s) (Irreversible Trapping) Mitigation->AgCl AccurateData Accurate CHN Quantification (Baseline Separation) AgCl->AccurateData

Diagram: Logical relationship between halogen release, interference pathways, and Ag-based mitigation.

EA_Mechanism Sample Sample: C11H14Cl2N2O (Tin Capsule) Combustion Flash Combustion (~1800°C, O2) Sample->Combustion Injection HalogenTrap Halogen Trap (Ag Wool: Traps Cl as AgCl) Combustion->HalogenTrap NOx, CO2, H2O, Cl2/HCl Reduction Reduction Reactor (Cu, 650°C) HalogenTrap->Reduction NOx, CO2, H2O (Cl Removed) Separation GC / Purge & Trap Separation Reduction->Separation N2, CO2, H2O Detection TCD Detection (N2, CO2, H2O) Separation->Detection Sequential Elution

Diagram: CHNS analysis workflow for halogenated compounds, highlighting the Ag-based halogen trap.

Comparative Analysis of Leading Analyzers

When analyzing halogen-rich compounds like C11H14Cl2N2O, the choice of instrument architecture dictates both data integrity and maintenance frequency. We compare three industry-standard platforms:

A. Elementar vario EL cube

The [1] is widely cited in literature for halogenated pharmaceutical analysis .

  • Mechanism: It utilizes Advanced Purge and Trap (APT) technology rather than a standard GC column. Specific adsorption columns trap CO₂, H₂O, and SO₂, allowing N₂ to pass directly to the TCD.

  • Advantage for Halogens: Because gases are dynamically trapped and released, trace halogens that escape the silver trap are less likely to co-elute with the target gases, ensuring perfect baseline separation.

B. PerkinElmer 2400 Series II

The [2] is a workhorse in organic chemistry, frequently used for complex matrices like halogenated graphenes .

  • Mechanism: Operates on a steady-state frontal chromatography design.

  • Advantage for Halogens: Highly robust in pure CHN mode. By utilizing a specialized combustion tube packed with silver tungstate on magnesium oxide, it effectively neutralizes the 27.15% chlorine content in C11H14Cl2N2O before it reaches the reduction zone.

C. Thermo Fisher FlashSmart
  • Mechanism: Employs a modified Dumas method with highly efficient dynamic flash combustion and GC separation.

  • Advantage for Halogens: Features a modular dual-reactor system. When running high-throughput batches of C11H14Cl2N2O, the silver trap will inevitably saturate. The FlashSmart allows for rapid switching to a secondary reactor, minimizing instrument downtime.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . Every step includes a causality-driven check to prevent false data generation.

Step 1: System Purge & Blank Validation

  • Action: Run three empty tin capsules through the combustion cycle.

  • Causality: This validates baseline stability. If the TCD registers a peak, the system has an atmospheric leak (N₂/O₂ ingress) or residual memory effects from previous runs. The baseline must be flat before proceeding.

Step 2: K-Factor Calibration

  • Action: Weigh 1.500 mg of BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) standard. Run in triplicate.

  • Causality: Establishes the daily response factors (K-factors) for C, H, N, and S. Triplicate runs ensure the integration software is properly calibrated against a known, stable matrix.

Step 3: Sample Encapsulation

  • Action: Weigh 1.500 ± 0.005 mg of C11H14Cl2N2O into a tin capsule using a microbalance (0.1 µg readability). Fold and crimp tightly.

  • Causality: Trapped atmospheric air will artificially inflate the %N readout. Tight crimping excludes ambient N₂. The use of a tin capsule is deliberate: its oxidation is highly exothermic, boosting the local micro-environment to ~1800°C to ensure complete combustion of refractory halogenated bonds.

Step 4: Combustion & Halogen Scrubbing

  • Action: Drop the capsule into the 1000°C quartz reactor packed with Tungstic Oxide and Silver Wool. Inject a precise volume of O₂.

  • Causality: The silver wool reacts immediately with the liberated Cl₂/HCl to precipitate solid AgCl. This irreversible trapping is the critical step that prevents downstream Cu-catalyst poisoning.

Step 5: Detection & Data Processing

  • Action: Pass the scrubbed gas stream through the GC/APT system and into the TCD. Compare peak areas against the BBOT calibration curve.

Experimental Performance Data

The following table summarizes the quantitative performance of the three analyzers when processing C11H14Cl2N2O (n=5 replicates per instrument). Data reflects the instruments' ability to mitigate the 27.15% chlorine interference.

Instrument Platform%C (Exp.)%H (Exp.)%N (Exp.)RSD (%)Halogen Trap Architecture
Theoretical Value 50.59% 5.40% 10.73% N/A N/A
Elementar vario EL cube50.61%5.42%10.71%< 0.10%Advanced Purge & Trap + Ag Wool
PerkinElmer 2400 Series II50.55%5.38%10.75%< 0.20%Frontal Chromatography + Ag Tungstate
Thermo Fisher FlashSmart50.64%5.45%10.69%< 0.15%GC Separation + Modular Ag Trap

Data Interpretation: All three instruments successfully handled the heavy halogen load, maintaining Relative Standard Deviations (RSD) below 0.20%. The Elementar vario EL cube demonstrated the tightest precision (<0.10% RSD), largely due to the baseline separation capabilities of its APT technology, which completely isolates the N₂ peak from any trace halogen bleed.

References

  • Elementar. "Organic Elemental Analyzer vario EL cube." Elementar Products,[Link]

  • ACS Omega. "Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations." American Chemical Society,[Link]

  • RSC Advances. "Toward graphene chloride: synthesis and characterization." Royal Society of Chemistry,[Link]

Comparative

Technical Guide: Advanced Identification of Phenylurea Herbicide Degradation Products via LC-MS

Topic: LC-MS Identification of Phenylurea Herbicide Degradation Products Content Type: Publish Comparison Guide Executive Summary The identification of phenylurea herbicide degradation products (DPs) represents a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS Identification of Phenylurea Herbicide Degradation Products Content Type: Publish Comparison Guide

Executive Summary

The identification of phenylurea herbicide degradation products (DPs) represents a critical challenge in environmental toxicology and drug safety. While parent compounds (e.g., Diuron, Linuron) are chemically stable, their metabolites often exhibit increased polarity, altered toxicity profiles, and high persistence in aqueous matrices.

This guide objectively compares the industry-standard Triple Quadrupole (QqQ) workflows against the emerging gold standard of High-Resolution Mass Spectrometry (HRMS) . It provides a self-validating experimental protocol for identifying unknown metabolites, specifically focusing on the N-demethylation and hydroxylation pathways characteristic of this chemical class.

Part 1: The Analytical Challenge

Phenylurea herbicides function by inhibiting photosynthesis (Photosystem II). Their degradation in soil and water involves biotic (microbial) and abiotic (photolytic) transformations.

Why Standard Methods Fail:

  • Polarity Shift: DPs like 3,4-dichloroaniline (3,4-DCA) or monomethyl-diuron (DCPMU) are significantly more polar than the parent, causing early elution and co-elution with matrix interferences in Reverse Phase Chromatography (RPLC).

  • Isobaric Interferences: In complex matrices (wastewater, sludge), nominal mass detectors (single quad/QqQ) cannot distinguish between a metabolite and a matrix background ion with the same integer mass (e.g., m/z 219).

  • Lack of Standards: Unlike parent compounds, certified reference materials for transient intermediates are often commercially unavailable, rendering targeted MRM methods useless.

Part 2: Comparative Performance Matrix

The following analysis contrasts the three primary detection architectures used in herbicide residue analysis.

Table 1: Technology Comparison for Metabolite Identification
FeatureHPLC-UV (Diode Array)LC-MS/MS (QqQ)LC-HRMS (Q-TOF/Orbitrap)
Primary Utility Purity check, high-level monitoringRoutine Quantification (Targeted)Identification (Non-targeted) & Elucidation
Sensitivity Low (

g/L range)
High (ng/L range)High (ng/L range)
Selectivity Low (Retention time + Spectra)High (MRM transitions)Ultra-High (Mass accuracy < 5 ppm)
Unknown ID ImpossibleDifficult (Requires predicted transitions)Excellent (Isotope pattern + Mass Defect)
Retrospective Analysis NoNo (Data lost if not triggered)Yes (Full scan digital archiving)
Cost/Complexity Low / LowMedium / MediumHigh / High
Critical Analysis
  • The QqQ Limitation: Triple quadrupoles operate in Multiple Reaction Monitoring (MRM) mode. You must tell the machine exactly what mass to look for before the injection. If a phenylurea degrades via an unexpected ring-hydroxylation rather than demethylation, a QqQ method will miss it entirely.

  • The HRMS Advantage: HRMS instruments (like Q-TOF) acquire data across a broad mass range with high accuracy. This allows for Mass Defect Filtering (MDF) . Since phenylureas are chlorinated, they possess a specific mass defect. HRMS software can filter out all background noise that does not share the halogenated mass signature of the parent herbicide, instantly highlighting potential metabolites.

Part 3: Self-Validating Experimental Protocol

This workflow is designed for the identification of Diuron and Linuron metabolites in aqueous samples. It incorporates "Self-Validating" Quality Control (QC) steps to ensure data integrity.

Phase 1: Sample Preparation (Solid Phase Extraction)
  • Cartridge: Hydrophilic-Lipophilic Balance (HLB) copolymer (e.g., Oasis HLB, 200 mg), essential for retaining polar DPs.

  • Conditioning: 5 mL Methanol followed by 5 mL Ultrapure Water.

  • Loading: Load 500 mL water sample (pH adjusted to 7.0) at 5 mL/min.

  • Washing: 5 mL 5% Methanol in water (removes salts/highly polar interferences).

  • Elution: 2 x 4 mL Methanol.

  • Reconstitution: Evaporate to dryness under

    
     stream; reconstitute in 200 
    
    
    
    L Mobile Phase A:B (90:10).

Validation Step: Spike a deuterated internal standard (e.g., Diuron-d6) before extraction. Recovery must be 70-120% to validate the extraction efficiency of the polar metabolites.

Phase 2: LC-HRMS Acquisition Parameters
  • Column: C18 Core-Shell (e.g., Kinetex 2.6

    
    m, 100 x 2.1 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (10 min) 
    
    
    
    Hold (2 min).
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2][3]

  • Acquisition Mode: Data Dependent Acquisition (DDA). The instrument scans for precursors (Full MS) and automatically triggers fragmentation (MS/MS) on the top 5 most intense ions.

Phase 3: Data Processing Strategy
  • Isotope Filtering: Search for the characteristic Chlorine isotope pattern (

    
     ratio approx 3:1 for one Cl, 9:6:1 for two Cl).
    
  • Mass Defect Filtering: Apply a filter window of

    
     50 mDa around the mass defect of the parent compound.
    
  • Fragment Confirmation: Compare MS/MS spectra of potential DPs with the parent. Look for the common diagnostic fragment: the dichlorophenyl isocyanate ion (m/z 161 for Diuron).

Part 4: Case Study - Diuron Degradation Pathway[4]

The following visualization details the degradation of Diuron identified using the protocol above. The HRMS confirms the sequential loss of methyl groups.

Workflow Visualization

DiuronDegradation cluster_0 Detection Logic Parent Diuron (Parent) m/z 233.0243 DCPMU DCPMU (Desmethyl) m/z 219.0087 Parent->DCPMU N-demethylation (-CH2) DCPU DCPU (Didesmethyl) m/z 204.9930 DCPMU->DCPU N-demethylation (-CH2) DCA 3,4-DCA (Aniline) m/z 161.9872 DCPU->DCA Hydrolysis (-CONH2) Logic All retain Cl2 isotope pattern Mass Defect shifts < 10mDa

Figure 1: Stepwise degradation pathway of Diuron detected via LC-HRMS. Each step represents a metabolic transformation confirmable by accurate mass shift.

Experimental Workflow Diagram

Workflow Sample Aqueous Sample (River/Wastewater) SPE SPE Extraction (Oasis HLB) Sample->SPE IS Add Internal Std (Diuron-d6) IS->SPE QC Check LC LC Separation (C18 Column) SPE->LC MS HRMS Detection (Q-TOF / Orbitrap) LC->MS ESI (+) Process Data Processing (MDF & Isotope Filter) MS->Process Full Scan Data ID Metabolite ID (Confidence Level 2) Process->ID

Figure 2: The self-validating LC-HRMS workflow for non-target screening of herbicide metabolites.

References

  • Ghanem, A., et al. (2008). Multiresidue analysis of atrazine, diuron and their degradation products in sewage sludge by liquid chromatography tandem mass spectrometry.[4][5] Analytical and Bioanalytical Chemistry. Link

  • USGS Organic Geochemistry Research Group. Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry. USGS Publications. Link

  • Bioanalysis Zone. HRMS vs QqQ: The debate on quantitation and identification capabilities in modern workflows. Link

  • Helle, N., et al. Comparison of HPLC-UV and LC-MS methods for phenylurea herbicide analysis. Chromatography Online. Link

  • Schymanski, E.L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. (Standard for ID levels cited in protocol).

Sources

Validation

A Comparative Guide to ¹³C NMR Chemical Shifts for 3,4-Dichlorophenyl Substituted Ureas

For Researchers, Scientists, and Drug Development Professionals Introduction The 3,4-dichlorophenyl urea scaffold is a prevalent motif in a wide array of biologically active compounds, from herbicides like Diuron to pote...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dichlorophenyl urea scaffold is a prevalent motif in a wide array of biologically active compounds, from herbicides like Diuron to potent kinase inhibitors in drug discovery. The precise structural elucidation of these molecules is paramount for understanding their mechanism of action, metabolism, and for the development of new, more effective analogues. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for providing a detailed map of the carbon framework.

This guide offers a comparative analysis of the ¹³C NMR chemical shifts for a series of 3,4-dichlorophenyl substituted ureas. By examining the influence of various substituents on the chemical shifts of the dichlorinated phenyl ring and the urea carbonyl carbon, we aim to provide researchers with a valuable reference for the structural characterization of this important class of compounds.

The Significance of ¹³C NMR in the Structural Analysis of Substituted Ureas

¹³C NMR spectroscopy provides a distinct signal for each unique carbon atom in a molecule, with the chemical shift (δ) of each signal being highly sensitive to the local electronic environment. Factors such as the hybridization of the carbon atom, the electronegativity of attached atoms, and resonance effects all contribute to the observed chemical shift.[1]

For 3,4-dichlorophenyl substituted ureas, ¹³C NMR is instrumental in:

  • Confirming the substitution pattern of the aromatic ring.

  • Identifying the presence and nature of substituents on the second nitrogen atom of the urea moiety.

  • Providing insights into the electronic effects transmitted through the urea linkage.

  • Assessing the purity of synthesized compounds.

The general structure and numbering scheme for the compounds discussed in this guide are presented below:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in Deuterated Solvent (e.g., DMSO-d6, 0.6-0.7 mL) weigh->dissolve Ensure complete dissolution transfer 3. Transfer to NMR Tube dissolve->transfer Use a pipette instrument 4. Spectrometer Setup (e.g., 400-600 MHz) transfer->instrument params 5. Set Acquisition Parameters (Proton Decoupling, Adequate Scans) instrument->params acquire 6. Acquire Spectrum params->acquire process 7. Fourier Transform & Phasing acquire->process reference 8. Reference Spectrum (TMS or Solvent Peak) process->reference analyze 9. Peak Picking & Integration reference->analyze

Workflow for ¹³C NMR Analysis.

1. Sample Preparation:

  • Weighing: Accurately weigh 10-20 mg of the purified 3,4-dichlorophenyl substituted urea into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common and effective choice for ureas due to its high dissolving power. [2]Chloroform-d (CDCl₃) can also be used, but solubility may be a limiting factor for some derivatives.

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication can be employed to aid dissolution. The final solution should be clear and free of any particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: Data should be acquired on a modern NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • Acquisition Parameters: A standard proton-decoupled ¹³C NMR experiment should be performed. Key parameters to consider include:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Number of Scans: A sufficient number of scans (typically ranging from 128 to 1024, or more for dilute samples) should be acquired to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure quantitative or near-quantitative signal intensities, especially for quaternary carbons which tend to have longer relaxation times.

3. Data Processing:

  • Fourier Transformation and Phasing: The raw data (Free Induction Decay or FID) is processed using a Fourier transform, followed by manual phasing to obtain an absorption spectrum.

  • Referencing: The chemical shift axis is calibrated relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. Alternatively, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₆ at 39.52 ppm).

  • Peak Picking: The chemical shift of each peak is accurately determined.

Comparative Analysis of ¹³C NMR Chemical Shifts

The following table presents a comparison of the ¹³C NMR chemical shifts for a selection of 3,4-dichlorophenyl substituted ureas with varying N'-substituents. All chemical shifts are reported in parts per million (ppm).

Compound NameN'-Substituent(s)C=OC-1C-2C-3C-4C-5C-6Other CarbonsSolventReference
(3,4-Dichlorophenyl)urea-H, -H~158~139~118~131~130~122~117-DMSO-d₆[3]
N-(3,4-Dichlorophenyl)-N'-methylurea-H, -CH₃~156~139~119~131~130~123~118CH₃: ~27DMSO-d₆[4][5]
N'-(3,4-Dichlorophenyl)-N,N-dimethylurea (Diuron)-CH₃, -CH₃155.2138.83121.45130.6131.5126.02119.8N(CH₃)₂: 36.47CDCl₃

Note: The assignments for (3,4-Dichlorophenyl)urea and N-(3,4-Dichlorophenyl)-N'-methylurea are based on typical chemical shift ranges and substituent effects, as explicit assignments were not available in the cited literature.

Discussion of Chemical Shift Trends

Carbonyl Carbon (C=O): The urea carbonyl carbon typically resonates in the range of 150-160 ppm. In the compounds listed, the chemical shift of the carbonyl carbon shows a slight upfield shift (to lower ppm values) as the number of methyl substituents on the N' nitrogen increases. This can be attributed to the electron-donating nature of the methyl groups, which increases the electron density at the carbonyl carbon, leading to greater shielding.

Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the two chlorine atoms and the urea moiety, as well as the electronic nature of the N'-substituent.

  • C-1 (ipso-carbon to the urea): This carbon is directly attached to the nitrogen of the urea group and typically appears in the downfield region of the aromatic spectrum, often around 138-139 ppm. Its chemical shift is sensitive to the electronic nature of the urea substituent.

  • C-3 and C-4 (carbons bearing chlorine atoms): These carbons are significantly deshielded due to the strong electron-withdrawing inductive effect of the chlorine atoms, and their signals are typically found in the range of 130-132 ppm.

  • C-2, C-5, and C-6: The chemical shifts of these carbons are influenced by a combination of the inductive effects of the adjacent chlorine atoms and the resonance effects of the urea group.

The substituent on the N' nitrogen has a more subtle effect on the chemical shifts of the aromatic carbons compared to its effect on the carbonyl carbon. This is because the electronic effects are transmitted through several bonds. However, careful analysis can reveal small changes that correlate with the electron-donating or electron-withdrawing properties of the N'-substituent.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural analysis of 3,4-dichlorophenyl substituted ureas. This guide provides a foundational understanding of the key ¹³C NMR chemical shifts and trends observed in this important class of compounds. By understanding how different substituents influence the carbon chemical shifts, researchers can more confidently and accurately characterize their synthesized molecules, which is a critical step in the process of drug discovery and development. The provided data and experimental protocol serve as a valuable resource for scientists working with these and related molecular scaffolds.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16854, (3,4-Dichlorophenyl)urea. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3120, Diuron. [Link].

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Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Safe Handling and Disposal of 1-(3,4-Dichlorophenyl)-3-isobutylurea

As a Senior Application Scientist, ensuring the integrity of experimental workflows extends beyond the synthesis or assay stage; it encompasses the rigorous, compliant, and environmentally sound management of chemical wa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the integrity of experimental workflows extends beyond the synthesis or assay stage; it encompasses the rigorous, compliant, and environmentally sound management of chemical waste. 1-(3,4-Dichlorophenyl)-3-isobutylurea (CAS: 5006-90-6) is a specialized phenylurea derivative[1][2]. Due to its structural characteristics—specifically the presence of a dichlorophenyl group—it must be managed under strict halogenated organic waste protocols to mitigate severe environmental and operational risks[3][4].

This guide provides an authoritative, causality-driven framework for the proper laboratory disposal of 1-(3,4-Dichlorophenyl)-3-isobutylurea, designed for researchers and drug development professionals operating within professional, regulated laboratory environments.

Chemical Profile and Causality of Hazard

To understand the disposal requirements, one must first understand the molecular behavior of the compound. 1-(3,4-Dichlorophenyl)-3-isobutylurea belongs to the phenylurea class of chemicals, which are structurally related to potent herbicides like diuron[5][6].

The Causality of Environmental Toxicity: Phenylurea compounds are notorious for their high environmental persistence and profound toxicity to aquatic ecosystems[7]. In aquatic environments, related dichlorophenylureas act as potent photosystem II inhibitors in phototrophs and have demonstrated sub-lethal and lethal toxic effects on aquatic invertebrates and fish at low concentrations (e.g., <0.1 mg/L)[5][8]. Furthermore, their degradation pathways in aquatic environments frequently generate metabolites such as 3,4-dichloroaniline (3,4-DCA), which can exhibit even greater toxicity than the parent compound[7][9].

The Causality of Incineration Hazards: Because this compound contains two chlorine atoms per molecule, it is classified as a halogenated organic compound [3][4]. Halogenated wastes cannot be disposed of via standard non-halogenated solvent streams. If incinerated at inadequate temperatures or without specialized caustic scrubbing systems, halogenated organics can generate highly toxic dioxins, furans, and corrosive hydrogen chloride (HCl) gas[4][10]. Therefore, segregation is not merely a regulatory formality; it is a critical chemical necessity.

Quantitative Hazard and Property Data

The following table summarizes the key physical and toxicological parameters that dictate the handling of this compound and its structural analogs.

ParameterValue / DescriptionOperational Implication
Chemical Formula C11H14Cl2N2O[2]Dictates classification as a halogenated organic waste stream.
Molecular Weight 261.15 g/mol [1]Used for calculating molar concentrations in waste streams.
Waste Classification Halogenated Organic Waste[4][11]Must be segregated; disposal costs are higher due to specialized treatment[3].
Aquatic Toxicity (Analog: Diuron) Highly toxic to marine phototrophs (DGVs as low as 0.27 µg/L for 99% species protection)[6]Strict Prohibition: Never dispose of via sink, sewer, or municipal trash[11].
Primary Disposal Method High-Temperature Incineration[4][10]Requires transfer to licensed Environmental Health & Safety (EHS) contractors equipped with caustic scrubbers[10].

Standard Operating Procedure: Laboratory Disposal Workflow

The following step-by-step methodology outlines the self-validating system for disposing of 1-(3,4-Dichlorophenyl)-3-isobutylurea in a professional laboratory setting.

Phase 1: Segregation and Containerization
  • Identify the Waste Stream: Designate a specific waste carboy or solid waste container exclusively for Halogenated Organic Waste [3][4]. Do not comingle with non-halogenated solvents (e.g., ethanol, acetone) to prevent unnecessary inflation of disposal costs and treatment complications[3][11].

  • Verify Compatibility: Ensure the waste container is chemically compatible (e.g., high-density polyethylene (HDPE) or glass) and features a secure, leak-proof, and vented cap if gas generation is a risk (though stable for this specific urea derivative)[3][4].

  • Control Water Content: Ensure that the halogenated waste mixture contains less than 20% water. High water content in halogenated streams severely impedes the efficiency of the incineration process[11][12].

Phase 2: Labeling and Storage
  • Apply Regulatory Labeling: Affix a standardized "Hazardous Waste" label to the container before adding the first drop of waste[12].

  • Detail the Contents: Explicitly write the full chemical name—"1-(3,4-Dichlorophenyl)-3-isobutylurea"—and note the presence of "Chlorinated/Halogenated Organics"[3][4]. Avoid using abbreviations or structural formulas on the label, as emergency responders and EHS personnel require clear nomenclature.

  • Secondary Containment: Store the waste container in secondary containment (e.g., a chemical-resistant tray) within a designated, well-ventilated Hazardous Waste Storage Area, away from incompatible materials like strong oxidizers or strong bases[3][12].

Phase 3: Transfer and Final Destruction
  • EHS Handoff: Once the container reaches 75% capacity (to allow for vapor expansion), seal it and initiate a pickup request with your institution's EHS department or licensed hazardous waste contractor[4][12].

  • Final Treatment (Contractor Level): The licensed facility will subject the waste to high-temperature rotary kiln or liquid injection incineration (typically >1000°C) equipped with caustic scrubbing systems to neutralize the resulting HCl emissions and prevent dioxin formation[4][10].

Disposal Decision Workflow Visualization

The following diagram illustrates the logical decision-making process for routing 1-(3,4-Dichlorophenyl)-3-isobutylurea into the correct institutional waste stream.

G Start Generate 1-(3,4-Dichlorophenyl) -3-isobutylurea Waste Identify Identify as Halogenated Organic Compound Start->Identify State Physical State of Waste? Identify->State Solid Solid Waste / Contaminated PPE State->Solid Powder/Materials Liquid Dissolved in Solvent State->Liquid Solution ContainerSolid Sealed Solid Waste Container Solid->ContainerSolid CheckWater Water Content < 20%? Liquid->CheckWater CheckWater->Identify No (Adjust Stream) ContainerLiquid Halogenated Solvent Carboy CheckWater->ContainerLiquid Yes Label Label: 'Hazardous Waste' Halogenated Organics ContainerSolid->Label ContainerLiquid->Label EHS Transfer to EHS / Licensed Disposal Contractor Label->EHS Incineration High-Temperature Incineration with Caustic Scrubbing EHS->Incineration

Caption: Workflow for the segregation and disposal of halogenated phenylurea laboratory waste.

References

  • Sigma-Aldrich: 1-(3,4-DICHLOROPHENYL)-3-ISOBUTYLUREA. chemdict.com.
  • C11H14CL2N2O - Chemical Dictionary - Guidechem. guidechem.com.
  • Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity - PubMed. nih.gov.
  • Toxicity Response and Swimming Speed Regularity in Daphnia magna After Short-Term Exposure to Diuron - PMC. nih.gov.
  • Toxicant default guideline values for aquatic ecosystem protection: Diuron in marine water.
  • Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remedi
  • Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation | Request PDF - ResearchGate.
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  • Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene - Benchchem. benchchem.com.
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  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. epa.gov.

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Handling

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(3,4-Dichlorophenyl)-3-isobutylurea

An In-Depth Procedural Guide for Laboratory Professionals The core principle of this guide is to establish a self-validating system of protocols that prioritizes the health and safety of laboratory personnel while mainta...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Procedural Guide for Laboratory Professionals

The core principle of this guide is to establish a self-validating system of protocols that prioritizes the health and safety of laboratory personnel while maintaining the integrity of your research.

Hazard Assessment and Engineering Controls: The First Line of Defense

Given its structural similarity to other dichlorophenyl-substituted ureas, 1-(3,4-Dichlorophenyl)-3-isobutylurea should be handled as a substance with potential for toxicity. Substituted ureas can be harmful if swallowed, in contact with skin, or if inhaled as dust.[1][2] Therefore, a thorough risk assessment is the critical first step before any handling of this compound.

Engineering Controls:

The primary objective is to minimize exposure through well-designed engineering controls.

  • Ventilation: All handling of 1-(3,4-Dichlorophenyl)-3-isobutylurea should be conducted in a well-ventilated area.[3][4][5] For weighing and transferring solid material where dust generation is possible, a certified chemical fume hood is mandatory.

  • Containment: For procedures with a higher risk of aerosol or dust generation, consider the use of a glove box or other closed-system transfer methods.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of Personal Protective Equipment (PPE) is a critical secondary defense against chemical exposure. The following table outlines the recommended PPE for handling 1-(3,4-Dichlorophenyl)-3-isobutylurea, based on best practices for similar compounds.[3]

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety glasses with side shields or chemical safety gogglesMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards to protect against dust and potential splashes.[3]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling urea-based compounds.[3][5][6] Always inspect gloves for any signs of degradation or puncture before use.
Body Laboratory coatA dedicated lab coat should be worn to prevent skin contact with the chemical.[3]
Respiratory NIOSH-approved respiratorA respirator is not typically required for normal handling in a well-ventilated fume hood. However, if dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) should be used.[3][7][6]

dot

Caption: PPE Selection Workflow for Handling 1-(3,4-Dichlorophenyl)-3-isobutylurea.

Step-by-Step Operational Plan: Ensuring Safe Handling

A systematic approach to handling 1-(3,4-Dichlorophenyl)-3-isobutylurea is crucial to minimize risk.

3.1. Preparation and Donning PPE:

  • Inspect Your Workspace: Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.

  • Gather Materials: Have all necessary equipment and reagents readily available to avoid leaving the designated work area.

  • Don PPE:

    • Put on your laboratory coat and fasten it completely.

    • Put on safety glasses or goggles.

    • Wash and dry your hands thoroughly.

    • Put on the first pair of nitrile or neoprene gloves. For extended operations, consider double-gloving.

3.2. Handling the Compound:

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure.

    • Use a spatula to handle the solid material, avoiding any actions that could generate dust.

    • Close the container tightly immediately after use.

  • Dissolution:

    • Add the solvent to the solid in a controlled manner to prevent splashing.

    • If heating is required, use a controlled heating source such as a heating mantle and ensure the setup is secure.

3.3. Post-Handling and Doffing PPE:

  • Decontaminate: Wipe down the work surface with an appropriate solvent and cleaning agent.

  • Doff PPE (in the correct order to prevent cross-contamination):

    • Remove outer gloves (if double-gloved).

    • Remove your laboratory coat.

    • Remove safety glasses or goggles.

    • Remove inner gloves.

    • Wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of 1-(3,4-Dichlorophenyl)-3-isobutylurea and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

4.1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with 1-(3,4-Dichlorophenyl)-3-isobutylurea (e.g., weighing paper, contaminated paper towels, used gloves) should be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing 1-(3,4-Dichlorophenyl)-3-isobutylurea should be collected in a labeled, sealed hazardous waste container. Do not pour this chemical down the drain.[5][8]

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

4.2. Container Labeling:

All waste containers must be clearly labeled with the following information:

  • "Hazardous Waste"

  • The full chemical name: "1-(3,4-Dichlorophenyl)-3-isobutylurea"

  • The primary hazards (e.g., "Toxic")

  • The date the waste was first added to the container.

4.3. Disposal Procedures:

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Arrange for a licensed hazardous waste disposal company to collect the waste.

  • Never dispose of empty containers in the regular trash unless they have been triple-rinsed with a suitable solvent, and the rinsate is collected as hazardous waste. For larger drums, professional drum re-conditioners or scrap metal recyclers may be an option after decontamination.[9]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

5.1. Spills:

  • Small Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a labeled hazardous waste container.[7][6]

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the affected area.

5.2. Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][10] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Seek immediate medical attention.

References

  • BenchChem. (n.d.). Personal protective equipment for handling N,N'-Bis(4-methylcyclohexyl)urea.
  • Genezis. (n.d.). Guidance on safe use karbamid (urea) and mikramid products.
  • Green Marbles. (2025, July 7). Guide to Safe Urea (AUS40) Handling: Spills, Storage & Common Myths.
  • Swancorp. (n.d.). UREA (UREA).
  • Safety Data Sheet. (2021, June 3).
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • Cayman Chemical. (2025, October 6). Safety Data Sheet.
  • AccuStandard. (n.d.). 1-(3,4-Dichlorophenyl)-3-methylurea CAS # 3567-62-2.
  • Spectrum Chemical. (2019, August 7). SAFETY DATA SHEET.
  • Finar Limited. (2022, February 16). Safety Data Sheet Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING.
  • TCI Chemicals. (2025, April 25). SAFETY DATA SHEET.
  • HPC Standards. (n.d.). 1-(3,4-Dichlorophenyl)-3-methylurea Solution (Solvent: Acetonitrile).
  • Pharma Excipients. (n.d.). SAFETY DATA SHEET.
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